molecular formula C7H5BrClFO B1374345 (4-Bromo-2-chloro-5-fluorophenyl)methanol CAS No. 1338254-21-9

(4-Bromo-2-chloro-5-fluorophenyl)methanol

Cat. No.: B1374345
CAS No.: 1338254-21-9
M. Wt: 239.47 g/mol
InChI Key: PXTAPYUVMUWBII-UHFFFAOYSA-N
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Description

(4-Bromo-2-chloro-5-fluorophenyl)methanol (CAS 1338254-21-9) is a halogenated benzyl alcohol derivative of significant value in scientific research and development. This compound, with the molecular formula C 7 H 5 BrClFO and a molecular weight of 239.47 g/mol, is characterized by a benzene ring strategically substituted with bromine, chlorine, and fluorine atoms, creating distinct electronic and steric properties that influence its reactivity and interactions . Its primary application is as a versatile synthetic intermediate in medicinal chemistry, where it is extensively used in the development of kinase inhibitors and other bioactive molecules . The unique halogenated aromatic structure allows for selective cross-coupling reactions, making it a valuable building block for constructing complex drug candidates . Furthermore, its utility extends to the preparation of agrochemicals and functional materials, where the specific substitution pattern on the benzene ring serves to enhance biological activity or material properties . The presence of the hydroxymethyl (-CH 2 OH) group is a key functional handle, enabling further transformations such as oxidation to aldehydes or carboxylic acids, esterification, or ether formation, which facilitates its incorporation into larger molecular architectures . The halogen atoms (Br, Cl, F) can also undergo various substitution reactions, providing multiple avenues for structural diversification . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(4-bromo-2-chloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTAPYUVMUWBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-Bromo-2-chloro-5-fluorophenyl)methanol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Introduction: A Versatile Halogenated Building Block

This compound is a highly functionalized aromatic alcohol. Its unique substitution pattern, featuring three distinct halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring, makes it a valuable and versatile intermediate in the synthesis of complex organic molecules. The specific placement of these halogens imparts distinct electronic properties and provides multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical methods required for its thorough characterization, aimed at researchers and professionals in medicinal chemistry and materials science. The aldehyde precursor, 2-Chloro-4-bromo-5-fluorobenzaldehyde, is noted for its utility in creating complex molecules for agrochemicals and advanced materials, highlighting the importance of its derivatives[1].

Strategic Synthesis: Reduction of a Benzaldehyde Precursor

The most efficient and direct pathway to synthesize this compound is through the reduction of its corresponding aldehyde, 4-bromo-2-chloro-5-fluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Rationale for Reagent Selection: The Role of Sodium Borohydride

For this specific reduction, sodium borohydride (NaBH₄) is the reagent of choice. While more potent reducing agents like lithium aluminum hydride (LiAlH₄) exist, NaBH₄ offers a superior combination of selectivity, safety, and operational simplicity.

  • Expertise & Selectivity : NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[2][3] Unlike stronger hydrides, it will not typically reduce other functional groups like esters or amides under standard conditions, which is advantageous when dealing with complex substrates.[3]

  • Trustworthiness & Safety : NaBH₄ is a stable, solid reagent that can be handled safely in the air.[3] It is compatible with protic solvents such as methanol and ethanol, making the reaction setup straightforward and avoiding the need for scrupulously dry, aprotic solvents required by more reactive agents like LiAlH₄.[2][4]

Reaction Mechanism: Nucleophilic Hydride Addition

The reduction proceeds via a well-established nucleophilic addition mechanism.[3][4]

  • Nucleophilic Attack : The borohydride ion (BH₄⁻) serves as a source of the hydride ion (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromo-2-chloro-5-fluorobenzaldehyde.

  • Alkoxide Formation : This attack breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

  • Protonation (Workup) : In the final step, a protic solvent (like the methanol used in the reaction) or a mild acid added during workup protonates the negatively charged oxygen atom, yielding the final product, this compound.[3][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis process, from the starting aldehyde to the purified alcohol product.

Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification Start 4-Bromo-2-chloro-5- fluorobenzaldehyde in Methanol Reduction Portion-wise addition of NaBH₄ at 0-5 °C Start->Reduction Step 1 Quench Quench with dilute HCl Reduction->Quench Step 2 Extraction Extract with Ethyl Acetate Quench->Extraction Workup Wash Wash with Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporation Evaporate Solvent Dry->Evaporation Purify Purify via Column Chromatography Evaporation->Purify Final_Product This compound Purify->Final_Product Isolation

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated aromatic alcohol of significant interest in the field of medicinal chemistry. Its multifaceted chemical structure, featuring bromine, chlorine, and fluorine atoms on a phenylmethanol scaffold, presents a unique combination of steric and electronic properties. These characteristics make it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery where halogenation is a well-established strategy for modulating the pharmacological profile of lead compounds.[1][2][3] The precise understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry and for predicting the behavior of drug candidates derived from it.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of available data, predictive insights, and standardized experimental protocols. This document is designed to empower researchers to better understand, handle, and utilize this compound in their drug discovery and development endeavors.

Chemical Identity and Core Molecular Characteristics

A clear definition of the molecule is the foundation of any robust scientific investigation. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 1338254-21-9[1]
Molecular Formula C₇H₅BrClFO[1]
Molecular Weight 239.47 g/mol [1]
Chemical Structure Chemical Structure of this compoundN/A

Predicted Physicochemical Properties: A Computational Approach

Due to the limited availability of experimentally determined data for this specific molecule, the following table summarizes key physicochemical properties as predicted by computational models. It is crucial to recognize that these are theoretical estimations and should be confirmed by experimental validation.

PropertyPredicted ValueSignificance in Drug Discovery
Melting Point Not availableInfluences formulation and manufacturing processes.[6]
Boiling Point Not availableRelevant for purification and stability at elevated temperatures.
Aqueous Solubility Not availableCritically impacts bioavailability and formulation options.[7]
pKa (acidic) ~13-14The acidity of the hydroxyl group influences ionization state at physiological pH, affecting receptor binding and membrane permeability.
LogP ~2.5-3.5A measure of lipophilicity, which is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Synthetic Pathways: A Plausible Approach

Synthesis_Pathway Start 4-Bromo-2-chloro-5-fluorobenzaldehyde Reagent Reducing Agent (e.g., NaBH₄, LiAlH₄) Start->Reagent Reduction Product This compound Reagent->Product

A plausible synthetic route to this compound.

This reduction can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common and mild choice. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could also be employed, though they require more stringent anhydrous reaction conditions.

The Role of Halogenation in Drug Design and Potential Applications

The presence of bromine, chlorine, and fluorine on the phenyl ring is not arbitrary. Halogen atoms are frequently incorporated into drug candidates to fine-tune their physicochemical and pharmacological properties.[1][2][3]

  • Modulation of Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target.

  • Metabolic Stability: The introduction of halogens, particularly fluorine, can block sites of metabolism, thereby increasing the half-life of a drug.

  • Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity and selectivity.[2]

Given these properties, this compound is a promising starting material for the synthesis of novel therapeutics across various disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and provide a self-validating system, the following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.[8]

Melting_Point_Workflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat rapidly to ~15-20°C below the expected melting point, then slow to 1-2°C/min. C->D E Observation: Record the temperature at which the first liquid appears (T1) and the temperature at which the solid is completely liquid (T2). D->E F Result: The melting range is T1 - T2. E->F

Workflow for melting point determination.

Protocol:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.[9]

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[9]

  • Heating Ramp: Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point. A sharp melting range (typically ≤ 2°C) is indicative of high purity.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability.[7] The shake-flask method is a common and reliable technique.[10]

Protocol:

  • Solution Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is essential for understanding the ionization state of a molecule at different pH values.[11][12][13] Potentiometric titration is a standard method for its determination.

pKa_Determination_Workflow A Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water/methanol). B Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. A->B C Titration: Add a standardized titrant (e.g., NaOH for an acidic compound) in small, precise increments. B->C D Data Collection: Record the pH of the solution after each addition of titrant. C->D E Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point. D->E F Result: The pKa is the pH at the half-equivalence point. E->F

Workflow for pKa determination via potentiometric titration.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).[11]

  • Titration Assembly: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.[12]

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule.[14][15][16][17]

Protocol:

  • Sample Preparation: Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of NMR spectra, including:

    • ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms in the molecule.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks in the various NMR spectra to assemble the complete chemical structure and confirm the identity of this compound.

Conclusion

This compound represents a molecule with considerable potential in the landscape of drug discovery and development. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a comprehensive overview of its known characteristics, predicted properties, and the standardized experimental methodologies required for its full characterization. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this versatile building block in the pursuit of novel and impactful therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • U.S. Pharmacopeia. (2016, September 30). <1236> Solubility Measurements. [Link]

  • Zhou, P., Zou, J., Tian, F., & Shang, Z. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(1), 69–78. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters, 22(15), 5945–5949. [Link]

  • Cohen, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Seton Hall University Dissertations and Theses (ETDs). [Link]

  • ResearchGate. (2025, January 12). Halogen Bonding: A New Frontier in Medicinal Chemistry. [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. [Link]

  • Chalmers Research. (n.d.). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Condition. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ResearchGate. (n.d.). Solubility criteria as per the USP and BP. [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

  • National Institutes of Health. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

  • TSI Journals. (2012, September 9). SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • National Institutes of Health. (n.d.). Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3 through Friedel‐Crafts Alkylation and Post‐Synthetic Hydrolysis or Alcoholysis Catalyzed by Alumina. [Link]

  • uspbpep.com. (n.d.). Reference Tables: Description and Solubility. [Link]

  • Royal Society of Chemistry. (n.d.). Nonbonding interactions of organic halogens in biological systems: implications for drug discovery and biomolecular design. [Link]

  • Books Gateway. (2025, December 3). NMR spectroscopy of small molecules in solution. [Link]

  • ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

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Sources

(4-Bromo-2-chloro-5-fluorophenyl)methanol chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Analysis of (4-Bromo-2-chloro-5-fluorophenyl)methanol

This guide provides a comprehensive technical overview of this compound, a key halogenated intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. We will delve into its structural and physicochemical properties, present a robust synthetic pathway, and detail validated analytical methodologies for purity assessment and structural confirmation. The causality behind experimental choices is emphasized throughout, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Structural Elucidation

This compound is a polysubstituted benzyl alcohol derivative. Its utility as a building block stems from the distinct reactivity conferred by the bromine, chlorine, and fluorine atoms, which allow for selective functionalization in multi-step synthetic routes.

Molecular Profile

A summary of the key physicochemical properties is presented below. These data are critical for designing appropriate reaction conditions, purification strategies, and analytical methods.

PropertyValueReference(s)
CAS Number 1338254-21-9[1]
Molecular Formula C₇H₅BrClFO[2]
Molecular Weight 239.47 g/mol [2]
Canonical SMILES C1=C(C(=CC(=C1F)Br)Cl)CO[2]
Purity (Typical) >95%[3]
Spectroscopic Signature Analysis

While a dedicated spectral library for this specific compound is not publicly available, its structure allows for a robust prediction of its spectroscopic characteristics based on foundational principles and data from analogous compounds.[4][5] A scientist analyzing this molecule should anticipate the following features.

NMR is the most powerful tool for the unambiguous structural confirmation of this compound. The analysis should be conducted in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The proton spectrum is expected to be relatively simple and highly informative.

    • Aromatic Protons (2H): Two distinct signals are expected in the aromatic region (~7.0-7.8 ppm). Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, showing coupling to each other (³JHH, typically 7-9 Hz) and to the fluorine atom (³JHF and ⁴JHF, typically 5-10 Hz and 1-3 Hz, respectively). The electron-withdrawing effects of the halogens will shift these protons downfield compared to unsubstituted benzyl alcohol.[6][7]

    • Methylene Protons (-CH₂OH, 2H): A singlet or a closely coupled doublet is expected around 4.5-4.8 ppm.[8] This signal may show coupling to the hydroxyl proton if the exchange rate is slow (e.g., in dry DMSO-d₆).

    • Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is highly dependent on concentration and solvent, typically appearing between 2.0-5.0 ppm.

  • ¹³C NMR: The carbon spectrum provides a fingerprint of the carbon skeleton.

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF, ~240-260 Hz). Carbons ortho and meta to the fluorine will show smaller couplings (²JCF and ³JCF).[9] The positions of the bromine and chlorine atoms will further influence the chemical shifts.

    • Methylene Carbon (-CH₂OH, 1C): A single peak expected around 60-65 ppm.[8]

  • ¹⁹F NMR: This experiment is crucial for confirming the presence and environment of the fluorine atom.

    • A single resonance is expected, likely in the range of -110 to -140 ppm, which is typical for fluoroaromatic compounds.[3][10] The signal will be split into a multiplet due to coupling with the two aromatic protons.

Mass spectrometry is used to confirm the molecular weight and isotopic pattern. When analyzed by techniques like GC-MS with Electron Ionization (EI), a characteristic fragmentation pattern is expected.

  • Molecular Ion (M⁺): The molecular ion peak will appear as a cluster due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern of M⁺, M+2, and M+4 peaks, which is a definitive confirmation of a compound containing one bromine and one chlorine atom.

  • Key Fragments: A prominent fragment corresponding to the loss of the hydroxyl group or the entire hydroxymethyl group is expected. The tropylium ion fragment (m/z = 91), characteristic of many benzyl compounds, may also be observed, although its formation might be influenced by the ring substituents.[11][12]

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of this compound is the chemical reduction of its corresponding aldehyde, 4-bromo-2-chloro-5-fluorobenzaldehyde. This precursor is a commercially available building block used in various synthetic applications.[13][14] The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, reliably achieved with mild reducing agents like sodium borohydride (NaBH₄).

The choice of NaBH₄ is deliberate: it is a selective and cost-effective reagent that reduces aldehydes and ketones without affecting other potentially reducible groups, and it is safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Synthesis_Workflow Precursor 4-Bromo-2-chloro-5-fluorobenzaldehyde in Methanol Reagent Sodium Borohydride (NaBH4) Precursor->Reagent 1. Reduction at 0-25°C Quench Quenching (e.g., Water or dilute HCl) Precursor->Quench 2. Reaction Monitoring (TLC) Product This compound Workup Aqueous Workup & Extraction (e.g., Ethyl Acetate) Quench->Workup 3. Neutralization & Phase Separation Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Solvent Removal & Isolation Purification->Product 5. Characterization

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in methanol (10-15 volumes). Cool the solution to 0°C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water or dilute aqueous HCl until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by flash column chromatography on silica gel to obtain the final this compound.

Analytical Methodologies

A robust analytical workflow is essential to ensure the purity, identity, and stability of the synthesized compound. This involves a combination of chromatographic separation and spectroscopic detection.

Analytical_Workflow cluster_0 Chromatographic Separation & Purity cluster_1 Structural Confirmation HPLC RP-HPLC (Purity Assay, Impurity Profile) GC GC-MS (Orthogonal Purity, Volatiles) MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) GC->MS Coupled Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure ID Sample Synthesized Sample (4-Bromo-2-chloro-5- fluorophenyl)methanol Sample->HPLC Sample->GC Sample->NMR

Caption: A self-validating analytical workflow for compound characterization.

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this moderately polar molecule.[15]

  • Scientific Rationale: A C18 column is chosen for its hydrophobic stationary phase, which provides good retention for aromatic compounds.[16] The mobile phase, a mixture of acetonitrile (or methanol) and water, allows for the elution of the analyte. A gradient elution is often preferred in method development to ensure that both early and late-eluting impurities are effectively separated. UV detection is suitable due to the presence of the aromatic chromophore.[17]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (with 0.1% Formic Acid or TFA)
Mobile Phase B Acetonitrile (with 0.1% Formic Acid or TFA)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation ~1 mg/mL in Acetonitrile/Water (50:50)
Orthogonal Purity and Volatile Impurity Analysis by GC-MS
  • Scientific Rationale: A low-polarity DB-5MS column is a robust choice for general-purpose analysis of semi-volatile compounds.[19] The temperature program is designed to first elute highly volatile components (like residual solvents) at a low temperature before ramping up to elute the target analyte. The mass spectrometer provides both quantification and identification of the analyte and any co-eluting impurities based on their mass-to-charge ratio and fragmentation patterns.[11]

ParameterRecommended Condition
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 260°C
Injection Mode Split (e.g., 20:1)
Oven Program 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu
Sample Preparation ~1 mg/mL in Ethyl Acetate or Methanol

Applications in Drug Discovery and Development

The strategic placement of three different halogens on the phenyl ring makes this compound a highly valuable and versatile intermediate. Each halogen offers a potential site for modification through distinct cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and regioselective construction of complex molecular architectures.

This compound and its precursors are key building blocks in the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[9] The diarylmethane core of many SGLT2 inhibitors can be constructed using intermediates derived from such halogenated benzyl alcohols or benzaldehydes. Furthermore, the presence of halogens is known to modulate pharmacokinetic properties such as lipophilicity and metabolic stability, making this a desirable scaffold in medicinal chemistry programs targeting various diseases.

References

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Spectroscopic Characterization of (4-Bromo-2-chloro-5-fluorophenyl)methanol: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a polysubstituted aromatic alcohol with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure and purity, which necessitates a thorough analytical characterization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular architecture and confirming the identity of this compound.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of readily available, published experimental spectra for this specific molecule, this guide leverages a predictive approach grounded in the analysis of structurally analogous compounds. By examining the spectroscopic features of similar molecules, we can build a robust and scientifically sound forecast of the NMR, IR, and MS data for the title compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and validate their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the electronic effects (inductive and resonance) of the halogen substituents and the hydroxymethyl group.

Experimental Protocol (Hypothetical):

A sample of this compound (approx. 5-10 mg) would be dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
~7.6Doublet~7-9H-6Deshielded by the adjacent chlorine and bromine atoms. The coupling arises from interaction with the fluorine at C-5.
~7.3Doublet~5-7H-3Influenced by the ortho-chloro and meta-bromo substituents. Coupling to the fluorine at C-5 will be observed.
~4.8Singlet (or Doublet)- (or ~6 Hz if coupled to OH)-CH₂OHThe benzylic protons are deshielded by the aromatic ring and the hydroxyl group. May appear as a doublet if coupling to the hydroxyl proton is resolved.
Variable (e.g., ~2.0-3.0)Broad Singlet--OHThe chemical shift is concentration and temperature dependent. The signal is often broad due to chemical exchange.

Causality Behind Predictions:

The predicted chemical shifts are extrapolated from data for compounds like 4-bromo-2-chlorotoluene, 2-chloro-5-fluorotoluene, and 4-bromo-2-fluorotoluene. For instance, in 4-bromo-2-fluorotoluene, the aromatic protons appear in the range of δ 6.9-7.4 ppm. The replacement of the methyl group with a more electron-withdrawing hydroxymethyl group is expected to shift the adjacent protons downfield. The fluorine atom will introduce characteristic splitting patterns (J-coupling), with the magnitude of the coupling constant depending on the number of bonds separating the interacting nuclei (ortho > meta > para).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and the overall electronic distribution in the aromatic ring.

Experimental Protocol (Hypothetical):

The same sample prepared for ¹H NMR would be used. A proton-decoupled ¹³C NMR spectrum would be acquired on a 400 MHz (or higher) spectrometer, with TMS as the internal reference (δ 0.0 ppm).

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158 (d, ¹JCF ≈ 250 Hz)C-5Directly attached to the highly electronegative fluorine, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant.
~138 (d)C-1The ipso-carbon bearing the hydroxymethyl group. Will likely show a small C-F coupling.
~135 (d)C-2Attached to chlorine, causing a downfield shift. Will exhibit a small C-F coupling.
~132 (d)C-6Influenced by the adjacent chlorine and fluorine.
~125 (d)C-3Affected by the ortho-chloro and meta-fluoro and -bromo groups.
~118 (d)C-4Attached to bromine, and will show a C-F coupling.
~62-CH₂OHTypical chemical shift for a benzylic alcohol carbon.

Authoritative Grounding:

The predicted chemical shifts are based on an analysis of related compounds. For example, in 2-chloro-4-fluorotoluene, the aromatic carbons resonate between δ 115 and 160 ppm, with the carbon attached to fluorine showing a large ¹JCF coupling constant[1][2]. Similarly, the influence of bromine and chlorine on aromatic carbon shifts is well-documented in compounds like 5-bromo-2-chlorotoluene and 4-bromo-2-chlorophenol[3][4].

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (Hypothetical):

A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer and the spectrum recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
3400-3200 (broad)O-H stretchAlcoholThis broad absorption is characteristic of the hydrogen-bonded hydroxyl group, a hallmark of alcohols. Its appearance is consistent with the IR spectra of benzyl alcohol and its halogenated derivatives[5][6].
3100-3000C-H stretchAromaticThese absorptions are due to the stretching of the C-H bonds on the aromatic ring.
2950-2850C-H stretchMethylene (-CH₂)Corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene group.
1600-1450C=C stretchAromatic RingMultiple bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
~1250C-O stretchPrimary AlcoholThe C-O stretching vibration for a primary alcohol typically appears in this region.
1100-1000C-F stretchAryl-FluorideA strong absorption band in this region is expected for the C-F stretching vibration.
800-600C-Cl stretchAryl-ChlorideThe C-Cl stretching vibration is expected in this region.
700-500C-Br stretchAryl-BromideThe C-Br stretching vibration will appear in the lower frequency region of the spectrum.

Workflow for IR Spectral Interpretation:

Caption: Workflow for the identification of key functional groups in the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol (Hypothetical):

A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. A full scan mass spectrum would be acquired in positive ion mode.

Predicted Mass Spectrum Data:

The molecular weight of this compound (C₇H₅BrClFO) is approximately 238.4 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks.

  • Bromine Isotopes: ~50.7% ⁷⁹Br and ~49.3% ⁸¹Br (roughly a 1:1 ratio).

  • Chlorine Isotopes: ~75.8% ³⁵Cl and ~24.2% ³⁷Cl (roughly a 3:1 ratio).

This will result in a complex isotopic pattern for the molecular ion [M]⁺˙ and any fragments containing both halogens. The most abundant peaks in the molecular ion cluster are expected at m/z 238, 240, and 242.

Predicted Fragmentation Pattern (Electron Ionization):

Fragmentation_Pattern cluster_fragments Major Fragments M [C₇H₅BrClFO]⁺˙ m/z 238, 240, 242 M_minus_H2O [C₇H₃BrClF]⁺˙ m/z 220, 222, 224 M->M_minus_H2O - H₂O M_minus_CH2OH [C₆H₂BrClF]⁺ m/z 207, 209, 211 M->M_minus_CH2OH - •CH₂OH M_minus_Br [C₇H₅ClFO]⁺ m/z 159, 161 M->M_minus_Br - •Br M_minus_Cl [C₇H₅BrFO]⁺ m/z 203, 205 M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Trustworthiness of Predictions:

The fragmentation of benzyl alcohols often proceeds through the loss of water or the entire hydroxymethyl radical. The cleavage of the C-halogen bond is also a common fragmentation pathway for halogenated aromatic compounds. The relative abundance of the fragment ions will depend on the stability of the resulting cations. The characteristic isotopic patterns of bromine and chlorine provide a self-validating system for identifying fragments that retain these halogens[7][8]. For instance, a fragment showing a 3:1 isotopic pattern for M and M+2 would indicate the presence of a chlorine atom.

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for this compound based on established principles of spectroscopy and comparative analysis of structurally related molecules. The predicted ¹H and ¹³C NMR, IR, and MS data, along with the outlined experimental protocols and interpretation workflows, offer a solid foundation for researchers to characterize this important chemical building block. While these predictions are based on sound scientific reasoning, they should be used in conjunction with experimentally acquired data for definitive structural confirmation. The comprehensive references provided allow for further investigation into the spectroscopic properties of analogous compounds, reinforcing the authoritative grounding of this guide.

References

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  • Ikram, M., Rauf, M. A., & Jabeen, Z. (1993). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(7), 939-943.
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  • SpectraBase. (n.d.). 2-Chloro-5-fluorobenzyl bromide. Retrieved from [Link]

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  • Mr Murray-Green Chemistry Tutorials. (2017, May 24). Infrared Spectra of alcohols in A level Chemistry [Video]. YouTube. [Link]

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A Methodological Approach to Characterizing the Solubility and Stability of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as an intermediate in pharmaceutical synthesis. The physicochemical properties of such intermediates, specifically their solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide provides a comprehensive framework for the systematic evaluation of these characteristics. We will explore the theoretical underpinnings of how the unique substitution pattern of this molecule—featuring bromine, chlorine, and fluorine—influences its behavior. Detailed, field-proven protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), are presented. The rationale behind experimental choices and the integration of self-validating systems within analytical methods are emphasized to ensure data integrity and trustworthiness. This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile for this and structurally related compounds.

Introduction and Molecular Overview

The journey of a drug candidate from discovery to market is underpinned by a thorough understanding of its chemical and physical properties. For active pharmaceutical ingredients (APIs) and their key intermediates, solubility and stability are not merely data points but foundational pillars that dictate the feasibility and design of the entire development pipeline.[1] this compound (Figure 1) is a polysubstituted benzyl alcohol derivative. Its characterization is essential for predicting its behavior in both chemical synthesis and potential biological systems.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₇H₅BrClFO[2]

  • Molecular Weight: 239.47 g/mol [2][3]

  • CAS RN: 1338254-21-9[2][4]

The presence of three different halogens on the phenyl ring introduces a unique electronic and steric environment. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's properties.[5][6] These atoms can increase lipophilicity, enhance binding affinity to biological targets, and improve metabolic stability.[5][7] However, these same substitutions profoundly impact fundamental properties like solubility and chemical stability, which must be quantified.

This guide outlines the necessary experimental workflows to build a comprehensive solubility and stability profile for this compound.

Solubility Profile: Theoretical Considerations and Experimental Determination

Solubility dictates how a compound can be handled, purified, and formulated. For an intermediate, it impacts reaction solvent selection, crystallization efficiency, and purity. The heavy halogenation of this compound suggests high lipophilicity, which typically corresponds to poor aqueous solubility but good solubility in organic solvents.[5][8] The hydroxyl group provides a site for hydrogen bonding, offering some potential for solubility in polar protic solvents.[9]

Causality Behind Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a systematic process designed to probe the compound's behavior in a range of environments relevant to pharmaceutical development.

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): These are chosen to understand how the compound would behave in physiological environments and to assess if solubility is pH-dependent. While benzyl alcohol itself has a high pKa (~15.4)[10], the electron-withdrawing effects of the halogens could slightly alter this, making pH screening crucial.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely to dissolve the compound due to its hydroxyl group.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These can accept hydrogen bonds and are effective at dissolving a wide range of organic molecules.[9]

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): These test the compound's lipophilic character. High solubility in these solvents confirms the impact of the halogenated aromatic ring.

Experimental Workflow: Kinetic Solubility Assay

A kinetic solubility assay provides a rapid assessment of solubility and is suitable for initial screening. The workflow below is designed for efficiency and reliability.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare 10 mM stock solution in DMSO B Dispense stock into 96-well plate A->B C Add selected aqueous and organic solvents B->C D Incubate with shaking (e.g., 2 hours at 25 °C) C->D E Filter to remove precipitate D->E F Quantify supernatant concentration via HPLC-UV E->F G Compare against calibration curve F->G H Calculate Solubility (µg/mL) G->H

Sources

An In-depth Technical Guide to 4-Bromo-2-chloro-5-fluorobenzyl alcohol (CAS 1338254-21-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-5-fluorobenzyl alcohol, identified by the CAS number 1338254-21-9, is a halogenated aromatic alcohol. This compound serves as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research.[1] Its trifunctionalized benzene ring, featuring bromine, chlorine, and fluorine substituents, offers multiple reaction sites for the construction of more complex molecules. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a valuable building block in the design of novel therapeutic agents and other specialized chemicals.[2] This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its associated hazards and handling protocols.

Physicochemical Properties

The physicochemical properties of 4-Bromo-2-chloro-5-fluorobenzyl alcohol are crucial for its application in synthetic chemistry, influencing its reactivity, solubility, and purification. A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 1338254-21-9N/A
Molecular Formula C₇H₅BrClFON/A
Molecular Weight 239.47 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Insoluble in water; soluble in organic solvents such as ethers, chloroform, and benzene.[3][3]

Synthesis and Reactivity

The reduction can be achieved using a variety of reducing agents, with lithium aluminium hydride (LiAlH₄) being a powerful and common choice for the reduction of carboxylic acids to primary alcohols.

A representative synthetic workflow is illustrated below:

G cluster_0 Synthesis of 4-Bromo-2-chloro-5-fluorobenzyl alcohol start Starting Material: 4-Bromo-2-chloro-5-fluorobenzoic acid reagent Reducing Agent: LiAlH4 in dry ether or THF start->reagent 1. reaction Reduction Reaction reagent->reaction 2. workup Aqueous Work-up (e.g., addition of water and NaOH) reaction->workup 3. product Product: 4-Bromo-2-chloro-5-fluorobenzyl alcohol workup->product 4.

Caption: Representative synthesis workflow for 4-Bromo-2-chloro-5-fluorobenzyl alcohol.

Experimental Protocol: Reduction of 4-Bromo-2-chloro-5-fluorobenzoic acid (Representative)

Disclaimer: This is a representative protocol based on general chemical principles for the reduction of benzoic acids. It should be adapted and optimized by a qualified chemist.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminium hydride (LiAlH₄) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Substrate: Dissolve 4-Bromo-2-chloro-5-fluorobenzoic acid in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is known as the Fieser work-up.

  • Isolation and Purification: The resulting precipitate (aluminium salts) is removed by filtration. The organic filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 4-Bromo-2-chloro-5-fluorobenzyl alcohol can be further purified by techniques such as recrystallization or column chromatography.

Applications in Research and Drug Development

As a functionalized benzyl alcohol, this compound is a valuable building block for further chemical modifications. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The aromatic ring can undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, at the bromine position. These potential transformations are outlined in the following diagram:

G cluster_1 Potential Reactions of 4-Bromo-2-chloro-5-fluorobenzyl alcohol start 4-Bromo-2-chloro-5-fluorobenzyl alcohol oxidation Oxidation (e.g., PCC, DMP) start->oxidation substitution Nucleophilic Substitution (after conversion to -OTs, -Br, etc.) start->substitution coupling Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling aldehyde Corresponding Aldehyde oxidation->aldehyde acid Corresponding Carboxylic Acid oxidation->acid ether_ester Ethers, Esters, etc. substitution->ether_ester coupled_product Aryl- or Alkynyl- substituted product coupling->coupled_product

Caption: Potential synthetic transformations of 4-Bromo-2-chloro-5-fluorobenzyl alcohol.

The presence of multiple halogen atoms makes this an interesting scaffold for structure-activity relationship (SAR) studies in drug discovery. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Hazards and Safety Information

4-Bromo-2-chloro-5-fluorobenzyl alcohol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area. The known hazards are summarized in the table below, based on available Safety Data Sheets (SDS).

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Conclusion

4-Bromo-2-chloro-5-fluorobenzyl alcohol is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. While information on its biological activity is not currently available, its structural features suggest it is a useful building block for creating diverse and complex molecules. Researchers and scientists working with this compound should be well-versed in its physicochemical properties and adhere strictly to the recommended safety and handling procedures to mitigate the associated hazards.

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A Theoretical and Spectroscopic Deep Dive into (4-Bromo-2-chloro-5-fluorophenyl)methanol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical and spectroscopic examination of (4-Bromo-2-chloro-5-fluorophenyl)methanol, a halogenated aromatic compound with potential significance in medicinal chemistry and materials science. By integrating quantum chemical calculations with established spectroscopic methodologies, we aim to elucidate the molecule's structural, electronic, and vibrational properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this and similar molecular scaffolds.

Introduction: The Significance of Halogenated Benzyl Alcohols

Halogenated organic compounds are of paramount importance in the pharmaceutical industry, often enhancing the metabolic stability, binding affinity, and lipophilicity of drug candidates. The specific substitution pattern of bromine, chlorine, and fluorine on the phenyl ring of this compound, combined with the reactive hydroxymethyl group, creates a unique electronic and steric environment. Understanding the interplay of these features at a molecular level is crucial for predicting its reactivity, intermolecular interactions, and potential as a synthon in drug design.

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into molecular properties that can be challenging to probe experimentally.[1][2][3] This guide will explore the theoretical underpinnings of this compound's behavior, offering a predictive framework for its application in drug discovery.

Computational Methodology: A Self-Validating System

The theoretical calculations discussed herein are based on well-established quantum chemical methods, primarily DFT. The choice of computational approach is critical for obtaining accurate and reliable results.

Geometry Optimization

The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the global minimum on the potential energy surface. For a molecule like this compound, this would typically be performed using a functional such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[4][5] A sufficiently large basis set, for instance, 6-311++G(d,p), is essential to accurately describe the electronic distribution, especially around the electronegative halogen atoms.[5]

Experimental Protocol: Geometry Optimization using Gaussian 09

  • Input File Creation: Construct a molecule input file (.gjf) containing the initial Cartesian coordinates of this compound.

  • Route Section Definition: Specify the calculation method and basis set in the route section (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). The Opt keyword requests a geometry optimization, and Freq calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum.

  • Execution: Submit the input file to the Gaussian 09 software package.

  • Analysis: Upon successful completion, analyze the output file for the optimized coordinates, energies, and vibrational frequencies.

In-Silico Analysis: Unveiling Electronic and Structural Properties

Molecular Structure and Vibrational Analysis

The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic effects of the halogen substituents and the hydroxymethyl group.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Theoretical frequency calculations can predict these spectra with remarkable accuracy, aiding in the assignment of experimental bands.[6] For substituted benzyl alcohols, characteristic vibrational modes include O-H stretching, C-O stretching, and various phenyl ring vibrations.[6][7][8][9]

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Comments
O-H Stretch3200-3600Broad in the IR spectrum due to hydrogen bonding.
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000From the CH₂OH group.
C=C Stretch (Aromatic)1400-1600Multiple bands are expected.
C-O Stretch1000-1260
C-F Stretch1000-1400
C-Cl Stretch600-800
C-Br Stretch500-600

Diagram: Theoretical-Experimental Correlation Workflow

G cluster_theoretical Theoretical Calculation cluster_experimental Experimental Analysis A Initial Molecular Structure B DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Predicted IR/Raman Spectra C->D H Validated Vibrational Analysis D->H Comparison & Band Assignment E Synthesis of Compound F FT-IR & FT-Raman Spectroscopy E->F G Experimental Spectra F->G G->H

Caption: Workflow for correlating theoretical and experimental vibrational spectra.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[10][11] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[12]

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring, while the LUMO would likely be distributed over the ring as well, with some contribution from the antibonding orbitals of the C-halogen bonds. The presence of multiple halogen substituents is expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted benzyl alcohol.[4][5]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[13][14][15][16][17] The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing areas of low electron density (positive potential, prone to nucleophilic attack).

In this compound, the most negative potential (red) is anticipated around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The hydrogen atom of the hydroxyl group and, to a lesser extent, the regions around the halogen atoms (due to the σ-hole effect, particularly for bromine) would exhibit positive potential (blue). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in drug-receptor binding.[1]

Diagram: Conceptual MEP of this compound

Caption: Conceptual representation of MEP for the target molecule.

Synthesis and Spectroscopic Characterization

While a specific, published synthesis for this compound was not found in the initial search, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzoic acid or benzaldehyde.

Proposed Synthesis

A potential route could involve the Friedel-Crafts acylation of a suitable precursor followed by reduction. Alternatively, halogenation of a substituted benzyl alcohol could be employed, though regioselectivity might be an issue. A more controlled approach would be the reduction of a commercially available (4-bromo-2-chloro-5-fluorophenyl)methanone.[18][19]

Experimental Protocol: Reduction of (4-Bromo-2-chloro-5-fluorophenyl)methanone

  • Dissolution: Dissolve (4-Bromo-2-chloro-5-fluorophenyl)methanone in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise with stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of water or a dilute acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Verification

The synthesized this compound would be characterized using a suite of spectroscopic techniques to confirm its structure.

  • ¹H NMR: The proton NMR spectrum would show a characteristic singlet for the benzylic protons (CH₂), a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and distinct signals in the aromatic region corresponding to the two protons on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the benzylic carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached halogens.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine.

Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for understanding the molecular properties of this compound. The insights gained from geometry optimization, vibrational analysis, HOMO-LUMO analysis, and MEP mapping are instrumental in predicting its reactivity, stability, and potential for forming key intermolecular interactions in a biological context.

This in-silico approach, when coupled with empirical data from synthesis and spectroscopy, offers a powerful, self-validating system for the rational design of novel therapeutics and functional materials. Future work should focus on the experimental validation of these theoretical predictions and the exploration of this molecule's utility as a building block in medicinal chemistry.

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An In-depth Technical Guide to (4-Bromo-2-chloro-5-fluorophenyl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Architect in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry and drug development, the value of a molecule is often measured by its potential to become a life-changing therapeutic. However, behind every groundbreaking drug lies a series of meticulously designed and synthesized intermediates – the unsung architects that provide the foundational scaffolds for complex molecular engineering. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a prime example of such a crucial building block. Its unique polysubstituted aromatic structure, featuring a strategic arrangement of bromo, chloro, and fluoro groups, offers a versatile platform for synthetic chemists to explore novel chemical space. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its emerging significance in the landscape of pharmaceutical research.

Emergence and Scientific Significance: A Tale of Synthetic Utility

The history of this compound is not one of a singular, celebrated discovery, but rather an evolution driven by the relentless pursuit of novel pharmacophores in the agrochemical and pharmaceutical industries. Its emergence is intrinsically linked to the development of complex synthetic routes for bioactive molecules where precise control over regiochemistry and electronic properties is paramount.

The strategic placement of three different halogen atoms on the phenyl ring makes this compound a highly valuable intermediate. Each halogen imparts distinct electronic effects and provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings.[1] The fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, while the bromine and chlorine atoms offer differential reactivity for sequential functionalization.

The primary utility of this compound lies in its role as a precursor to more complex molecules. The benzylic alcohol functionality serves as a versatile anchor for introducing the substituted phenyl ring into a larger molecular framework through etherification, esterification, or conversion to a leaving group for nucleophilic substitution. While a specific, named discovery of this compound is not prominent in the literature, its availability from specialty chemical suppliers[2][3] and its implicit presence in the patent literature as a key structural motif in the synthesis of complex molecules underscore its importance to the research and development community.

Synthesis of this compound: A Methodical Approach

The most direct and widely employed synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-4-bromo-5-fluorobenzaldehyde.[1] This precursor is a highly reactive and versatile intermediate in its own right, with its aldehyde group being amenable to a wide array of chemical transformations.[1]

The Causality Behind the Experimental Choice: Aldehyde Reduction

The choice of reducing 2-chloro-4-bromo-5-fluorobenzaldehyde is predicated on several key factors:

  • High Reactivity of the Aldehyde: The aldehyde functional group is highly susceptible to nucleophilic attack by hydride reagents, making its reduction to a primary alcohol a facile and high-yielding transformation.[1]

  • Chemoselectivity: Modern reducing agents, such as sodium borohydride (NaBH₄), offer excellent chemoselectivity. They will readily reduce the aldehyde group while leaving the aromatic halogens and the phenyl ring intact under standard conditions. This is crucial for preserving the key structural features of the molecule for subsequent reactions.

  • Mild Reaction Conditions: The reduction can typically be carried out under mild conditions (room temperature or slightly below) in common protic solvents like methanol or ethanol, making the procedure experimentally straightforward and scalable.

  • Precursor Availability: 2-Chloro-4-bromo-5-fluorobenzaldehyde is commercially available from various chemical suppliers, providing a reliable starting point for the synthesis.[4]

Experimental Protocol: A Self-Validating System

The following protocol is a representative, self-validating procedure for the synthesis of this compound, adapted from established methods for the reduction of similar aromatic aldehydes.[5]

Step 1: Dissolution of the Aldehyde In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-4-bromo-5-fluorobenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

Step 2: Controlled Addition of the Reducing Agent Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq.) portion-wise over a period of 15-20 minutes. The portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming.

Step 3: Reaction Monitoring Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30:70 ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates the completion of the reaction.

Step 4: Quenching and Work-up Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by the slow addition of deionized water. The majority of the methanol is then removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of the aqueous layer).

Step 5: Purification The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product Aldehyde 2-Chloro-4-bromo-5-fluorobenzaldehyde Reduction Aldehyde Reduction Aldehyde->Reduction Reagents 1. Sodium Borohydride (NaBH4) 2. Methanol (MeOH) 3. 0°C to Room Temperature Reagents->Reduction Alcohol This compound Reduction->Alcohol

Caption: Synthetic pathway from the aldehyde to the alcohol.

Analytical Characterization: Confirming Molecular Identity

The structural elucidation and purity assessment of this compound are typically achieved through a combination of standard analytical techniques. While specific spectral data is often proprietary to the supplier, the expected characteristics can be inferred from the molecular structure.

Analytical Technique Expected Observations
¹H NMR - A singlet or doublet for the benzylic CH₂ protons, typically in the range of 4.5-4.8 ppm. - A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and solvent dependent. - Aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.8 ppm), with splitting patterns influenced by the fluorine atom.
¹³C NMR - A signal for the benzylic carbon (CH₂OH) in the range of 60-65 ppm. - Multiple signals in the aromatic region (110-140 ppm), with carbon-fluorine coupling constants providing key structural information.
Mass Spectrometry (MS) - The molecular ion peak (M+) corresponding to the exact mass of the compound. - A characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Infrared (IR) Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching vibrations of the aromatic ring and the CH₂ group. - C-X (C-Br, C-Cl, C-F) stretching vibrations in the fingerprint region.

Applications in Drug Discovery: A Scaffold for Innovation

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the construction of inhibitors targeting key proteins in disease pathways. For instance, the structurally related (3-chloro-2-fluorophenyl) moiety is a key component of potent and orally active Murine Double Minute 2 (MDM2) inhibitors, which are being investigated as cancer therapeutics.[6][7] The MDM2 protein is a negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function.

Conceptual Signaling Pathway Application

The following diagram illustrates the general principle of how a small molecule inhibitor, potentially synthesized using a this compound-derived scaffold, can modulate a signaling pathway.

Signaling_Pathway cluster_pathway Simplified Disease Pathway cluster_intervention Therapeutic Intervention Protein_A Upstream Signal Target_Protein Target Protein (e.g., Kinase, Enzyme) Protein_A->Target_Protein Activates Protein_B Downstream Effector Target_Protein->Protein_B Activates Cellular_Response Disease Progression Protein_B->Cellular_Response Inhibitor Small Molecule Inhibitor (Derived from Intermediate) Inhibitor->Target_Protein Inhibits

Caption: Inhibition of a signaling pathway by a small molecule.

Conclusion: A Foundational Element for Future Discoveries

This compound exemplifies the critical role of specialized chemical intermediates in the advancement of science. While it may not be a household name, its unique structural features and synthetic accessibility make it an invaluable tool for researchers in drug discovery and materials science. The methodical synthesis via the reduction of its corresponding aldehyde provides a reliable and scalable route to this important building block. As the quest for more effective and targeted therapies continues, the demand for such precisely engineered molecular scaffolds will undoubtedly grow, solidifying the place of this compound in the synthetic chemist's toolkit.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

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The Strategic Utility of (4-Bromo-2-chloro-5-fluorophenyl)methanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of medicinal and materials chemistry, the demand for structurally complex and functionally diverse molecules is incessant. The strategic incorporation of halogenated aromatic moieties is a cornerstone of modern molecular design, offering fine-tuned control over electronic properties, metabolic stability, and intermolecular interactions. (4-Bromo-2-chloro-5-fluorophenyl)methanol emerges as a highly valuable, yet underexplored, building block. Its trifunctionalized aromatic ring—featuring bromine, chlorine, and fluorine atoms—presents a rich platform for orthogonal chemical modifications. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, the benzylic alcohol provides a site for oxidation or derivatization, and the chloro and fluoro substituents modulate the electronic nature and conformation of the phenyl ring.

This technical guide provides an in-depth exploration of the synthesis and potential applications of this compound. We will delve into its logical synthesis from commercially available precursors and present a series of field-proven, adaptable protocols for its transformation into more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors. The discussion is grounded in the principles of mechanistic organic chemistry, providing not just protocols, but the strategic reasoning behind them.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthesis of the title compound begins with its corresponding aldehyde, 4-bromo-2-chloro-5-fluorobenzaldehyde, which is commercially available. The synthesis is a straightforward, high-yielding reduction of the aldehyde to the primary alcohol.

Logical Synthesis Pathway

The transformation from the aldehyde to the benzylic alcohol is a classic reduction reaction. The choice of reducing agent is critical to ensure chemoselectivity, preserving the halogen substituents on the aromatic ring.

Synthesis_Pathway Aldehyde 4-Bromo-2-chloro-5-fluorobenzaldehyde Methanol This compound Aldehyde->Methanol Reduction Reagent NaBH4, Methanol Reagent->Aldehyde

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 4-Bromo-2-chloro-5-fluorobenzaldehyde

This protocol describes the reduction using sodium borohydride (NaBH₄), a mild and selective reducing agent that is highly effective for converting aldehydes to alcohols without affecting aryl halides.

Materials:

  • 4-Bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloro-5-fluorobenzaldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: To the stirred, cooled solution, add sodium borohydride in small portions over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and slowly add deionized water to quench the excess NaBH₄. Then, cautiously add 1 M HCl dropwise to neutralize the solution to pH ~7.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be purified by flash column chromatography on silica gel if necessary, typically affording a white solid.

Parameter Expected Value
Typical Yield 90-98%
Purity (Post-Workup) >95%
Physical State White Solid

Core Applications in Organic Synthesis

The true synthetic power of this compound lies in the diverse reactivity of its functional groups. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, while the benzylic alcohol can be oxidized or used in substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom is the most reactive site for standard palladium-catalyzed cross-coupling reactions, offering a reliable entry point for C-C and C-N bond formation. The chloro-substituent is significantly less reactive under these conditions, allowing for selective functionalization of the bromo-position.

Cross_Coupling_Applications Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond) Start->Suzuki [Pd], Base R-B(OH)2 Sonogashira Sonogashira Coupling (C-C Bond) Start->Sonogashira [Pd], Cu(I), Base R-C≡CH Buchwald Buchwald-Hartwig Amination (C-N Bond) Start->Buchwald [Pd], Base R2NH Product_Suzuki Aryl/Vinyl Substituted Product Suzuki->Product_Suzuki Product_Sonogashira Alkynyl Substituted Product Sonogashira->Product_Sonogashira Product_Buchwald Amine/Amide Substituted Product Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions utilizing the aryl bromide moiety.

This reaction is paramount for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[1][2][3]

Protocol: Synthesis of (4-(Aryl)-2-chloro-5-fluorophenyl)methanol

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), 2 M aqueous Na₂CO₃ solution.

  • Solvent: Toluene/Ethanol mixture (e.g., 3:1).

  • Procedure:

    • Combine the aryl halide, boronic acid, and palladium catalyst in a flask under an inert atmosphere (Argon or Nitrogen).

    • Add the solvent mixture, followed by the aqueous base.

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.

    • After cooling, separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic phases.

    • Wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

This reaction provides a direct route to aryl alkynes, which are versatile intermediates for synthesizing heterocycles and conjugated systems.[4][5][6][7][8]

Protocol: Synthesis of (2-Chloro-5-fluoro-4-(alkynyl)phenyl)methanol

  • Reagents: this compound (1.0 eq), Terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (0.02 eq), Copper(I) iodide (CuI) (0.04 eq), Triethylamine (Et₃N).

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the aryl halide and terminal alkyne in the chosen solvent, add Et₃N.

    • Degas the mixture with argon for 15 minutes.

    • Add the Pd catalyst and CuI under an argon atmosphere.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate and purify the crude product via column chromatography.

This powerful method allows for the synthesis of arylamines, anilines, and related structures that are critical pharmacophores.[9][10][11][12][13]

Protocol: Synthesis of (4-(Amino)-2-chloro-5-fluorophenyl)methanol

  • Reagents: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent: Toluene or Dioxane, anhydrous.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a flask with the aryl bromide, NaOtBu, Pd₂(dba)₃, and Xantphos.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the vessel and heat to 80-110 °C for 12-24 hours.

    • Cool the reaction, dilute with ethyl acetate, and quench with water.

    • Extract, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Reaction Type Key Reagents Bond Formed Typical Yield
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃C(sp²)-C(sp²)75-95%
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NC(sp²)-C(sp)70-90%
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, NaOtBuC(sp²)-N65-85%
Transformations of the Benzylic Alcohol

The hydroxymethyl group offers a secondary site for synthetic elaboration, providing access to aldehydes, ethers, and esters.

Alcohol_Transformations Methanol This compound Aldehyde 4-Bromo-2-chloro-5-fluorobenzaldehyde Methanol->Aldehyde e.g., MnO2, DCM Ether Benzyl Ether Derivative Methanol->Ether e.g., NaH, R-X Oxidation Oxidation Oxidation->Methanol Etherification Etherification Etherification->Methanol

Caption: Oxidation and etherification of the benzylic alcohol.

Re-oxidation to the aldehyde regenerates a valuable functional group for subsequent reactions like Wittig olefination or reductive amination, while leaving the newly installed group from a prior cross-coupling untouched.[14]

Protocol: Oxidation using Manganese Dioxide (MnO₂)

  • Reagents: this compound derivative (1.0 eq), Activated Manganese Dioxide (MnO₂) (10 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

  • Procedure:

    • To a solution of the alcohol in DCM, add activated MnO₂.

    • Stir the resulting black suspension vigorously at room temperature for 12-48 hours. The reaction is heterogeneous, so efficient stirring is paramount.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite, washing thoroughly with DCM.

    • Concentrate the filtrate to obtain the aldehyde, which is often pure enough for subsequent steps.

Conversion of the alcohol to an ether is a common strategy to modify steric bulk, lipophilicity, or to install a linker for further conjugation.[15][16]

Protocol: Synthesis of a Benzyl Ether

  • Reagents: this compound derivative (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.2 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the alcohol in THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

    • Cool the solution back to 0 °C and add the alkyl halide dropwise.

    • Stir at room temperature until the reaction is complete (TLC monitoring).

    • Carefully quench the reaction by the slow addition of water.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

Conclusion and Future Outlook

This compound is a strategically designed building block that offers chemists a reliable and versatile platform for the synthesis of complex molecules. Its orthogonal reactivity allows for selective, stepwise functionalization, making it an ideal starting point for library synthesis in drug discovery or for the construction of precisely defined materials. The protocols outlined in this guide are robust and adaptable, providing a solid foundation for researchers to explore the full potential of this powerful intermediate. As the drive for novel chemical matter continues, the intelligent application of such multifunctional scaffolds will be indispensable in accelerating innovation across the chemical sciences.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Bajorath, J. (n.d.). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Organic-Reaction.com. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Amines as key building blocks in Pd-assisted multicomponent processes. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2015, January 4). Wittig Reaction [Video]. YouTube. Retrieved from [Link]

  • Beilstein Journals. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

  • PubMed. (n.d.). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-5-chloro-2-fluorobenzaldehyde. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). New and Unusual Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Chalcones: Multifunctional Scaffolds Bridging Synthesis, Structure–Activity Relationships, and Therapeutic Applications: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Murdoch University. (n.d.). Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Oxidation of 4-bromo-4'-chlorobiphenyl, model species for forming mixed halogenated aromatic compounds | Request PDF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. Retrieved from [Link]

Sources

Methodological & Application

use of (4-Bromo-2-chloro-5-fluorophenyl)methanol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of (4-Bromo-2-chloro-5-fluorophenyl)methanol in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Polysubstituted Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for constructing complex molecular architectures, particularly the biaryl motif common in many approved drugs.[1][3][4][5][6]

This guide focuses on a specific and highly valuable building block: This compound . This substrate is of particular interest to researchers in drug discovery for several reasons:

  • Orthogonal Reactivity: It possesses two distinct halogen atoms, bromine and chlorine. The inherent reactivity difference in the key oxidative addition step (I > OTf > Br >> Cl) allows for highly selective palladium-catalyzed coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent, different cross-coupling reactions.[1]

  • Physicochemical Modulation: The presence of fluorine and chlorine atoms can significantly influence the pharmacokinetic properties of a potential drug candidate, affecting parameters such as lipophilicity, metabolic stability, and binding affinity.

  • Versatile Functional Handle: The primary benzylic alcohol provides a crucial point for further molecular elaboration, enabling the introduction of diverse functionalities or connection to other molecular fragments.

This document provides a detailed exploration of the mechanistic principles, practical protocols, and optimization strategies for employing this compound in Suzuki-Miyaura coupling reactions, designed for researchers, scientists, and drug development professionals.

Mechanistic Rationale: A Step-by-Step Analysis

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9] Understanding this cycle is paramount for rational experimental design and troubleshooting.

Suzuki_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)L₂(Br) Oxidative Adduct Pd0->OxAdd Oxidative Addition ArX This compound (Ar-Br) ArX->OxAdd Transmetalation Ar-Pd(II)L₂(R) Transmetalation Complex OxAdd->Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Boronate [R-B(OH)₃]⁻ Activated Boronate Base->Boronate Activation BoronicAcid R-B(OH)₂ Boronic Acid BoronicAcid->Boronate Boronate->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-R Coupled Product Transmetalation->Product key1 Pd Complex key2 Reactant/Product key3 Catalytic Step key1_box key2_box key3_box Arrow Label

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: This is the initial and often rate-determining step where the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.[1][7] For this compound, the significantly weaker C-Br bond is selectively cleaved over the C-Cl bond, forming a Pd(II) intermediate. The electron-withdrawing nature of the fluorine and chlorine substituents can accelerate this step compared to electron-rich aryl halides.[8]

  • Transmetalation: Before the organoboron reagent can react with the palladium complex, it must be activated by a base.[1][10] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex. This "ate" complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) species.[7]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the new C-C bond of the desired biaryl product.[8][9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Causality Behind Experimental Choices

The success of coupling a substrate like this compound is critically dependent on the careful selection of four key components:

ComponentRationale & Field-Proven Insights
Palladium Source & Ligand The choice of ligand is crucial for stabilizing the palladium catalyst and tuning its reactivity. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like triphenylphosphine (PPh₃).[11][12] They promote faster oxidative addition and reductive elimination, minimizing side reactions. Pre-formed catalysts like PEPPSI complexes or G3/G4 palladacycles offer excellent activity and air stability.[2][13]
Base The base's primary role is to activate the boronic acid for transmetalation.[10] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[1] K₃PO₄ is often effective for challenging couplings or with boronic esters. The choice can influence reaction rate and the potential for side reactions, such as hydrolysis of the substrate or product.
Solvent A variety of solvents can be employed, with toluene, 1,4-dioxane, and tetrahydrofuran (THF) being common choices.[1] Often, a biphasic system with water is used, which helps to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can impact catalyst solubility, reaction temperature, and overall efficiency.
Boron Reagent While boronic acids are most common, they can be prone to protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling.[14] In such cases, more stable boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts can be superior alternatives, offering greater stability and often cleaner reactions.[8][14]

Application Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for the coupling of this compound with a representative boronic acid.

Experimental Workflow Diagram

Caption: General workflow for the Suzuki coupling protocol.

Materials & Reagents
ReagentM.W.Amount (mmol)Equivalents
This compound241.451.01.0
Arylboronic Acid (e.g., Phenylboronic Acid)121.931.21.2
Palladium(II) Acetate [Pd(OAc)₂]224.500.020.02
SPhos (Ligand)410.570.040.04
Potassium Phosphate (K₃PO₄), anhydrous212.272.02.0
1,4-Dioxane-5 mL-
Water, degassed-1 mL-
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 241 mg), the arylboronic acid (1.2 mmol, 146 mg), and anhydrous potassium phosphate (2.0 mmol, 425 mg).

    • Add the palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos ligand (0.04 mmol, 16.4 mg).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and homocoupling of the boronic acid.[14]

  • Solvent Addition:

    • Using a syringe, add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask. The mixture should be stirred.

    • Note: Solvents should be degassed prior to use by bubbling with Argon for 15-20 minutes or by a freeze-pump-thaw cycle.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl methanol product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues.

IssuePlausible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base or poor base solubility. 3. Low reaction temperature.1. Ensure thorough degassing of solvents and reaction vessel. Use a fresh catalyst source. 2. Switch to a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility. 3. Increase the reaction temperature in 10 °C increments.
Significant Dehalogenation The aryl-palladium intermediate is reduced before transmetalation. This can be caused by impurities (e.g., water, alcohol solvent) or certain bases.[8]1. Use rigorously dried solvents and reagents. 2. Screen alternative bases; K₃PO₄ is often a good choice to minimize this side reaction.
Homocoupling of Boronic Acid Caused by the presence of oxygen, which promotes the oxidative self-coupling of the boronic acid.[14]1. Improve the degassing procedure for solvents and the reaction setup. 2. Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid a large excess.
Protodeboronation The boronic acid group is replaced by a hydrogen atom, often promoted by aqueous basic conditions.[14]1. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. 2. Minimize the amount of water in the reaction or switch to anhydrous conditions if feasible.

Conclusion and Outlook

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for synthesizing highly functionalized biaryl methanols. These products serve as valuable intermediates in the synthesis of complex molecules, particularly in the field of medicinal chemistry where the strategic placement of halogen atoms and the presence of a versatile alcohol handle are highly desirable.[3][15] By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can effectively overcome challenges associated with this electron-deficient substrate and unlock its full synthetic potential.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Chempall. (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • Mignani, G., & Corbet, J.-P. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Christensen, J. B. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Sharma, A., & Kumar, V. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]

  • Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]

  • ResearchGate. (2022, September). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Suzuki− Miyaura Cross-Coupling.... [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • ACS Omega. (2017, November 9). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. [Link]

  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

(4-Bromo-2-chloro-5-fluorophenyl)methanol as a precursor for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: (4-Bromo-2-chloro-5-fluorophenyl)methanol as a Precursor for Buchwald-Hartwig Amination

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

In the landscape of modern medicinal chemistry and materials science, the demand for complex, highly functionalized aromatic scaffolds is incessant. This compound emerges as a particularly valuable building block due to its unique arrangement of functional handles. The presence of three distinct halogens (F, Cl, Br) on the phenyl ring allows for sequential, site-selective cross-coupling reactions, while the hydroxymethyl group provides a versatile point for further derivatization.

This application note focuses on the utility of this precursor in the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] We will explore the mechanistic rationale, key experimental parameters, and provide a detailed protocol for leveraging the differential reactivity of the aryl halides to achieve selective amination.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 1338254-21-9[3]
Molecular Formula C₇H₅BrClFO[3]
Molecular Weight 239.47 g/mol [3]
Appearance Solid (typical)N/A
Storage Sealed in dry, room temperature[3]
Key Features Multiple, differentially reactive halogen sites; primary alcohol functionalityN/A

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl (pseudo)halide and an amine.[2] Its development revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic materials.[2] The reaction proceeds through a catalytic cycle that is critically dependent on the choice of palladium source, ligand, and base.

The generally accepted catalytic cycle involves three primary steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination reductive_elimination Reductive Elimination reductive_elimination->pd0 amine_product Ar-NR¹R² (Product) reductive_elimination->amine_product pd_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd_amido pd_amido->reductive_elimination reactants Ar-X + HNR¹R² reactants->oxidative_addition base Base base->amine_coordination Experimental_Workflow setup 1. Reagent Preparation (Weigh solids, measure liquids) assembly 2. Reaction Assembly (Combine reagents in Schlenk flask) setup->assembly inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) assembly->inert reaction 4. Reaction (Heat with stirring for specified time) inert->reaction quench 5. Work-up: Quench (Cool to RT, add H₂O) reaction->quench extract 6. Work-up: Extraction (Extract with organic solvent) quench->extract dry 7. Work-up: Dry & Concentrate (Dry over Na₂SO₄, evaporate solvent) extract->dry purify 8. Purification (Silica gel column chromatography) dry->purify analyze 9. Analysis (TLC, ¹H NMR, ¹³C NMR, LC-MS) purify->analyze

Caption: General experimental workflow for Buchwald-Hartwig amination.

Reagents and Materials

Table 2: Reagents for a Representative Reaction

ReagentM.W.AmountMoles (mmol)Equiv.
This compound239.47239 mg1.01.0
Morpholine (example amine)87.12105 mg (102 µL)1.21.2
Pd₂(dba)₃915.7218.3 mg0.020.02 (4 mol% Pd)
XPhos (ligand)476.6523 mg0.0480.048
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Anhydrous Toluene-5.0 mL--
Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent and Amine Addition: Through the septum, add anhydrous toluene (5.0 mL) via syringe, followed by the amine (e.g., morpholine, 1.2 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting material indicates reaction completion.

  • Work-up:

    • Remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the isolated product, (4-(morpholin-4-yl)-2-chloro-5-fluorophenyl)methanol, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst (oxygen exposure); Insufficiently anhydrous conditions; Base is not strong enough.Ensure rigorous inert atmosphere technique; Use freshly opened or purified anhydrous solvent; Switch to a stronger base (e.g., NaOt-Bu or KHMDS).
Formation of side products Reaction with -CH₂OH group; Reaction at C-Cl bond (over-reaction).Consider protecting the alcohol as a silyl ether; Lower the reaction temperature or time; Use a more selective ligand system.
Decomposition of starting material Reaction temperature is too high.Reduce the reaction temperature (e.g., to 80 °C) and increase the reaction time if necessary.
Difficult purification Product co-elutes with ligand or byproducts.Optimize the eluent system for column chromatography; Consider a different ligand that is easier to separate (e.g., one with different polarity).

Conclusion

This compound is a highly effective and strategic precursor for the synthesis of complex arylamines via the Buchwald-Hartwig amination. The inherent reactivity difference between its bromine and chlorine substituents allows for predictable and selective C-N bond formation, preserving a handle for further synthetic diversification. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access novel chemical entities for applications ranging from drug discovery to materials science.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Geibel, Z. A., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 33(16), 4192–4198. Retrieved January 18, 2026, from [Link]

  • Tundel, R. E., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524-527. Retrieved January 18, 2026, from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2020). Acta Crystallographica Section E, 76(Pt 5), 751–755. Retrieved January 18, 2026, from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2017). Journal of Medicinal Chemistry, 60(7), 3094–3109. Retrieved January 18, 2026, from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2017). Organic Letters, 19(18), 4732–4735. Retrieved January 18, 2026, from [Link]

  • (4-Bromo-2-chloro-3-fluorophenyl)(phenyl)methanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). Organic Process Research & Development, 27(6), 1121–1130. Retrieved January 18, 2026, from [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [4][5][6]thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014). Google Patents.
  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved January 18, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis, 11(1), 225–232. Retrieved January 18, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2016). Beilstein Journal of Organic Chemistry, 12, 1982–1987. Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: Etherification of (4-Bromo-2-chloro-5-fluorophenyl)methanol for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the etherification of (4-Bromo-2-chloro-5-fluorophenyl)methanol, a key precursor in the synthesis of various pharmaceutical intermediates. We delve into the foundational principles of the Williamson ether synthesis, present a robust, step-by-step protocol for laboratory execution, and outline essential analytical methods for product characterization. The causality behind experimental choices, safety protocols, and reaction optimization are discussed to ensure reproducibility and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized aromatic building block. The presence of multiple halogen substituents (Br, Cl, F) offers distinct and orthogonal sites for further chemical modification, such as cross-coupling reactions. The primary alcohol moiety serves as a crucial handle for introducing a variety of ether linkages. The resulting ether derivatives are pivotal intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). For instance, structurally similar diarylmethane moieties are key building blocks for SGLT2 inhibitors used in diabetes treatment.[1][2] The etherification of this alcohol is a fundamental transformation that enables the construction of these larger, more complex molecular architectures.

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[3][4] This application note will focus on the practical application of this classic S(_N)2 reaction to the specific substrate, this compound.

The Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[4][5] The mechanism involves three core steps:

  • Deprotonation: A strong base is used to deprotonate the alcohol, forming a potent nucleophile, the alkoxide. The choice of base is critical and depends on the pKa of the alcohol. For benzylic alcohols like our substrate, a strong base such as sodium hydride (NaH) is highly effective.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an organohalide (or other substrate with a good leaving group, like a tosylate). This attack occurs from the backside relative to the leaving group in a concerted mechanism.[5]

  • Displacement: The carbon-leaving group bond breaks, displacing the leaving group and forming the new carbon-oxygen bond of the ether.

The success of the Williamson ether synthesis is highly dependent on the structure of the alkylating agent. The reaction works best with methyl and primary alkyl halides.[5] Secondary alkyl halides can also be used, but may lead to a competing E2 elimination side reaction, reducing the ether yield.[4] Tertiary alkyl halides will almost exclusively yield the elimination product.[4]

G Alcohol (Ar)-CH2OH Alkoxide (Ar)-CH2O- Na+ Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide H2_gas H2 (gas) Alkoxide->H2_gas Alkoxide_ref (Ar)-CH2O- Na+ AlkylHalide R-X (Primary Alkyl Halide) Ether (Ar)-CH2-O-R AlkylHalide->Ether Salt NaX Ether->Salt Alkoxide_ref->Ether SN2 Attack

Figure 1: Williamson Ether Synthesis Mechanism.

Safety and Handling

Working with halogenated aromatic compounds and strong bases requires strict adherence to safety protocols.

  • This compound: This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[6]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Alkyl Halides (e.g., Methyl Iodide, Ethyl Bromide): These are often volatile, toxic, and potential carcinogens. All manipulations should be performed in a certified chemical fume hood.

  • Solvents (THF, DMF): Anhydrous solvents are required. Tetrahydrofuran (THF) can form explosive peroxides and should be tested before use.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8] An accessible fire extinguisher (Class D for NaH), safety shower, and eyewash station are mandatory.[8][9]

Detailed Experimental Protocol

This protocol describes the synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methyl methyl ether as a representative example. The procedure can be adapted for other primary alkyl halides.

G prep 1. Preparation - Dry glassware - Inert atmosphere (N2) - Prepare reagents alkoxide 2. Alkoxide Formation - Dissolve alcohol in dry THF - Cool to 0°C - Add NaH portion-wise - Stir for 30-60 min prep->alkoxide etherification 3. Etherification - Add Alkyl Halide (e.g., CH3I) dropwise at 0°C - Allow to warm to RT - Stir for 4-12 hours alkoxide->etherification monitoring 4. Reaction Monitoring - Use TLC to check for consumption of starting material etherification->monitoring workup 5. Work-up - Quench with H2O/NH4Cl - Extract with organic solvent - Wash with brine monitoring->workup Reaction Complete purification 6. Purification & Drying - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purification characterization 7. Characterization - Obtain NMR, MS, HPLC data - Determine yield and purity purification->characterization

Figure 2: Experimental Workflow for Ether Synthesis.
Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equiv.
This compound1338254-21-9239.4710.01.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0012.01.2
Methyl Iodide (Iodomethane)74-88-4141.9411.01.1
Anhydrous Tetrahydrofuran (THF)109-99-9-100 mL-
Ethyl Acetate (for extraction)141-78-6-As needed-
Saturated aq. NH(_4)Cl (for quenching)12125-02-9-As needed-
Brine (Saturated aq. NaCl)7647-14-5-As needed-
Anhydrous Sodium Sulfate (Na(_2)SO(_4))7757-82-6-As needed-
Step-by-Step Procedure
  • Preparation: All glassware should be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Alkoxide Formation:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (2.39 g, 10.0 mmol).

    • Add 100 mL of anhydrous THF and stir until the solid dissolves.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation to the bubbler.

    • Allow the resulting suspension to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.

  • Etherification (S(_N)2 Reaction):

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.56 g, 0.69 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

    • The reaction is complete when the starting alcohol spot is no longer visible by TLC. This typically takes 4-12 hours.

  • Work-up:

    • Once complete, cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH(_4)Cl) solution to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate and 50 mL of water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).[3]

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically eluting with a gradient of hexanes and ethyl acetate to afford the pure ether product.[10]

Product Characterization

The identity and purity of the synthesized (4-Bromo-2-chloro-5-fluorophenyl)methyl ether must be confirmed through a suite of analytical techniques.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the new methoxy group (a singlet around 3.3-3.8 ppm) and the benzylic protons (a singlet around 4.5-5.0 ppm), along with the aromatic protons.

    • ¹³C NMR: Will show the carbon signals for the methoxy, benzylic, and aromatic carbons.

    • ¹⁹F NMR: Will confirm the presence of the fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): Will determine the molecular weight of the product, confirming the addition of the methyl group. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[11]

Conclusion

The Williamson ether synthesis is a powerful and adaptable method for the etherification of this compound. By carefully controlling reaction conditions, particularly maintaining an anhydrous and inert atmosphere, and by choosing an appropriate primary alkylating agent, high yields of the desired ether can be achieved. This protocol provides a solid foundation for researchers to synthesize a wide array of ether derivatives from this valuable pharmaceutical intermediate, facilitating the exploration of new chemical entities in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from org-synthesis.com. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University Chemistry Department. [Link]

  • Dilts, K., & Durand, M. (n.d.). The Synthesis of Substituted Benzyl Phenyl Ethers: An Undergraduate Organic Chemistry Experiment. Journal of Chemical Education. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from masterorganicchemistry.com. [Link]

  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from organic-chemistry.org. [Link]

  • Southwest Research Institute. (n.d.). Product Characterization Methods. Retrieved from SwRI. [Link]

  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Organic Process Research & Development. [Link]

  • ACS Publications. (2013). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. [Link]

  • ACS Publications. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from organic-chemistry.org. [Link]

  • Pharmaffiliates. (n.d.). (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. Retrieved from Pharmaffiliates. [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from National Center for Biotechnology Information. [Link]

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Application Note: Strategic Synthesis of Bioactive Heterocycles from (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a highly functionalized and synthetically versatile starting material, uniquely poised for the construction of complex, poly-substituted heterocyclic scaffolds. Its strategic arrangement of a reactive benzylic alcohol and multiple halogen atoms (Br, Cl, F) offers orthogonal chemical handles for a diverse array of transformations. This guide provides an in-depth exploration of synthetic pathways to generate bioactive quinazoline and benzoxazine cores. We will detail field-proven protocols, explain the mechanistic rationale behind experimental choices, and illustrate workflows for subsequent diversification using the latent reactivity of the halogen substituents. The methodologies herein are designed to be robust, scalable, and adaptable, providing a foundational framework for medicinal chemistry and drug discovery programs.

Introduction: The Strategic Value of the Starting Material

Heterocyclic compounds form the backbone of a vast majority of modern pharmaceuticals.[1][2] The specific incorporation of halogens into these scaffolds is a well-established strategy in medicinal chemistry to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The title compound, this compound, serves as an ideal starting point for building such structures.

  • Benzylic Alcohol (-CH₂OH): This primary alcohol is a soft nucleophile but can be readily oxidized in situ to the corresponding aldehyde, a key electrophile for condensation and cyclization reactions.[3][4]

  • Ortho-Chloro and Para-Bromo Substituents: These halogens serve as classical leaving groups for transition metal-catalyzed cross-coupling reactions. Their differential reactivity can, under certain conditions, allow for selective functionalization.

  • Meta-Fluoro Substituent: The fluorine atom is largely unreactive to cross-coupling but exerts a powerful inductive effect, modifying the electronic nature of the aromatic ring and often enhancing bioactivity and metabolic stability.

This document outlines two primary synthetic strategies leveraging the unique reactivity of this building block.

Table 1: Properties of this compound
PropertyValue
CAS Number 1338254-21-9[5]
Molecular Formula C₇H₅BrClFO
Molecular Weight 239.47 g/mol [6]
Appearance Solid
Storage Sealed in dry, room temperature[6]

Overview of Synthetic Strategies

The synthetic utility of this compound can be broadly categorized into two main pathways, which can be used sequentially to build molecular complexity.

  • Pathway A: Oxidation and Cyclization: Utilizes the benzylic alcohol to form the heterocyclic core via condensation with a suitable binucleophile.

  • Pathway B: Cross-Coupling of Halogens: Employs the bromo and chloro substituents for late-stage diversification to generate analogues and build structure-activity relationships (SAR).

G cluster_0 Core Synthesis cluster_1 Late-Stage Diversification A (4-Bromo-2-chloro-5- fluorophenyl)methanol B In Situ Oxidation (e.g., MnO₂, O₂) A->B Pathway A C Aldehyde Intermediate B->C E Halogenated Quinazoline Core C->E Condensation & Cyclization D Binucleophile (e.g., 2-Aminobenzamide) D->E F Halogenated Quinazoline Core G Suzuki Coupling (Ar-B(OH)₂) F->G Pathway B H Buchwald-Hartwig (R₂NH) F->H I Aryl-Substituted Product G->I J Amino-Substituted Product H->J

Diagram 1: High-level overview of synthetic pathways.

Pathway A: Synthesis of Quinazoline Scaffolds

Quinazolines and their oxidized congeners, quinazolinones, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. A highly efficient and atom-economical method for their synthesis is the transition-metal-catalyzed oxidative cyclization (or acceptorless dehydrogenative coupling) of a benzyl alcohol with a 2-aminoaryl precursor.[3][7][8]

Causality & Expertise: This one-pot strategy is superior to multi-step sequences that require prior oxidation of the alcohol to an aldehyde, isolation, and subsequent reaction. The in situ generation of the reactive aldehyde intermediate minimizes waste and avoids the handling of potentially unstable aldehydes. Catalysts based on manganese, iridium, or copper are often employed, using molecular oxygen or the reaction itself (via H₂ evolution) as the terminal oxidant.[3][9]

Protocol 3.1: Mn-Catalyzed Oxidative Synthesis of a 2-(4-Bromo-2-chloro-5-fluorophenyl)quinazoline

This protocol describes the direct synthesis of a substituted quinazoline from this compound and 2-aminobenzylamine.

G start This compound + 2-Aminobenzylamine step1 Mn Catalyst (e.g., OMS-2) Toluene, 110 °C, O₂ start->step1 step2 Dehydrogenation & In Situ Aldehyde Formation step1->step2 step3 Condensation (Imine Formation) step2->step3 step4 Intramolecular Cyclization step3->step4 step5 Oxidative Aromatization step4->step5 end Target Quinazoline Product step5->end

Diagram 2: Workflow for quinazoline synthesis.

Materials:

  • This compound (1.0 mmol, 239.5 mg)

  • 2-Aminobenzylamine (1.1 mmol, 134.4 mg, 1.1 equiv)

  • Manganese Oxide (OMS-2) catalyst (10 mol%)[3]

  • Anhydrous Toluene (5 mL)

  • Oxygen (balloon)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, 2-aminobenzylamine, and the MnO₂ catalyst.

  • Evacuate and backfill the flask with oxygen gas three times, leaving an O₂-filled balloon connected to the top of the condenser.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting alcohol is a key indicator.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with ethyl acetate (3 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired quinazoline product.

Trustworthiness & Self-Validation:

  • Expected Outcome: The product should be a stable solid. A successful reaction should yield >70% of the purified product.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of the benzylic -CH₂OH singlet around δ 4.7 ppm and appearance of aromatic quinazoline protons), ¹³C NMR, and HRMS.

  • Troubleshooting:

    • Low Conversion: If starting material persists, ensure the catalyst is active and the system is free of water. An additional portion of catalyst can be added.

    • Side Product Formation: Over-oxidation to the carboxylic acid can occur. Ensure the reaction is not overheated and the oxygen supply is controlled.

Pathway B: Diversification via Cross-Coupling

A major advantage of retaining the halogen atoms on the heterocyclic core is the ability to perform late-stage functionalization. This is critical in drug discovery for rapidly generating a library of analogues to explore structure-activity relationships (SAR). The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for potentially selective reactions.

Causality & Expertise: Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, ideal for introducing new aryl or heteroaryl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with the less reactive C-Cl bond. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step for aryl chlorides.

Protocol 4.1: Suzuki-Miyaura Coupling of the Quinazoline Product

This protocol details the coupling of an arylboronic acid at the C-Br position of the synthesized quinazoline.

G cluster_0 Coupling Partners cluster_1 Reaction Conditions cluster_2 Diversified Products A Halogenated Quinazoline Core B Arylboronic Acid (R¹-B(OH)₂) C Heteroarylboronic Acid (R²-B(OH)₂) D Alkylboronic Acid (R³-B(OH)₂) E Pd Catalyst (e.g., Pd(PPh₃)₄) A->E B->E Suzuki Coupling F Base (e.g., K₂CO₃) C->F G Solvent (e.g., Dioxane/H₂O) D->G H Aryl-Substituted Quinazoline E->H I Heteroaryl-Substituted Quinazoline F->I J Alkyl-Substituted Quinazoline G->J

Diagram 3: Diversification of the quinazoline core via Suzuki coupling.

Materials:

  • 2-(4-Bromo-2-chloro-5-fluorophenyl)quinazoline (from Protocol 3.1) (0.5 mmol)

  • 4-Methoxyphenylboronic acid (0.75 mmol, 114 mg, 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%, 29 mg)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a microwave vial, combine the halogenated quinazoline, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).

  • Add the dioxane and water solvent mixture via syringe.

  • Seal the vial and heat the mixture to 100 °C for 4-8 hours with stirring. (Alternatively, microwave irradiation at 120 °C for 30-60 minutes can be used).

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative TLC to yield the coupled product.

Trustworthiness & Self-Validation:

  • Expected Outcome: A clean reaction should show a new set of aromatic signals in the ¹H NMR corresponding to the 4-methoxyphenyl group and the absence of the starting material. The molecular weight should increase accordingly in the mass spectrum.

  • Characterization: Full characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to confirm successful coupling.

  • Troubleshooting:

    • No Reaction: Ensure the palladium catalyst is active. If coupling to the C-Cl bond is desired, a stronger catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos ligand) and a stronger base (e.g., K₃PO₄) may be required.

    • Decomposition: If the product is unstable, lower the reaction temperature and extend the reaction time. Ensure the system is rigorously deoxygenated before heating.

    • Homocoupling of Boronic Acid: This side product can be minimized by using a slight excess, but not a large excess, of the boronic acid and ensuring efficient stirring.

Summary of Methodologies

The following table summarizes the key transformations discussed in this guide.

Table 2: Summary of Synthetic Protocols
ProtocolStarting MaterialKey ReagentsConditionsProduct ClassExpected Yield
3.1 This compound2-Aminobenzylamine, OMS-2Toluene, 110 °C, O₂Quinazoline>70%
4.1 2-(4-Bromo-2-chloro-5-fluorophenyl)quinazolineArylboronic acid, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 100 °CAryl-Quinazoline>65%

Conclusion

This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this application note demonstrate a logical and efficient workflow: first, constructing the core heterocyclic scaffold through oxidative cyclization, and second, performing late-stage diversification via palladium-catalyzed cross-coupling. This strategic approach enables the rapid generation of diverse molecular architectures, providing a powerful platform for researchers in drug discovery and development to synthesize novel bioactive agents.

References

  • Meng, Q., et al. (2018). Manganese oxide octahedral molecular sieve urea (OMS-2-U)-catalyzed oxidative synthesis of quinazolines under ligand-free conditions. Frontiers in Chemistry. Available at: [Link]

  • Das, S., et al. (2019). A simple metal-ligand cooperative approach enables dehydrogenative functionalization of benzylic alcohols to various substituted quinolines and quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Nguyen, V. T. B., et al. (2023). An efficient and green synthesis of 2-phenylquinazolin-4(3H)-ones via t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions. ResearchGate. Available at: [Link]

  • Billman, J. H., & Dorman, L. C. (1962). The Synthesis of N-Substituted-o-hydroxybenzylamines and 3-Substituted-3,4-dihydro-2H-1,3-benzoxazines. The Journal of Organic Chemistry. Available at: [Link]

  • Doraghi, F., et al. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Advanced Synthesis & Catalysis. Available at: [Link]

  • Errede, L. A. (1979). Process for preparing benzoxazines. Google Patents (US3989698A).
  • Kitamura, M., & Iwasawa, N. (2018). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Accounts of Chemical Research. Available at: [Link]

  • IJNRD (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]

  • Henkel Corporation (2012). Methods for preparing benzoxazines using aqueous solvent. Google Patents (US8288533B1).
  • Liu, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available at: [Link]

  • Kurt, P., et al. (2025). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect. Available at: [Link]

  • Kumar, K.L. (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Bentham Science Publishers. Available at: [Link]

  • Quiroga, J., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]

  • Danel, K. S., et al. (2011). Intramolecular cyclization reactions of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines. ResearchGate. Available at: [Link]

  • Kesharwani, T. (2013). Halogen-Mediated Electrophilic Cyclization Reactions. Semantic Scholar. Available at: [Link]

  • Maccioni, E., et al. (2021). Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry. Available at: [Link]

  • Bldepharm (n.d.). This compound. Bldepharm. Available at: [Link]

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Application Note & Experimental Protocol: Selective Oxidation of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a key precursor to 4-Bromo-2-chloro-5-fluorobenzaldehyde, a highly functionalized intermediate prized for its utility in constructing complex molecular architectures.[1][2] This document provides a comprehensive guide for researchers, detailing a robust and high-yielding protocol for this oxidation. We present a comparative analysis of common oxidation methodologies and provide a detailed, field-proven protocol using Dess-Martin Periodinane (DMP), chosen for its mild conditions, high chemoselectivity, and operational simplicity.

The Strategic Importance of 4-Bromo-2-chloro-5-fluorobenzaldehyde

The target aldehyde possesses a unique arrangement of halogen substituents (Br, Cl, F) on the phenyl ring. This specific substitution pattern imparts distinct electronic properties, rendering the aldehyde group highly reactive and enabling its participation in a diverse array of chemical transformations.[1] Its role as a foundational building block in the synthesis of novel bioactive compounds makes the development of a reliable and efficient oxidation protocol from the corresponding alcohol a critical objective for drug development and materials science professionals.[2]

Comparative Analysis of Oxidation Methodologies

The oxidation of a primary benzylic alcohol, especially one decorated with multiple electron-withdrawing halogens, requires a method that is both efficient and chemoselective to avoid over-oxidation to the carboxylic acid or unwanted side reactions. We have evaluated several leading methodologies.

  • Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine(V) reagent. It is renowned for its exceptionally mild conditions (typically room temperature, neutral pH), rapid reaction times, and high yields.[3] DMP exhibits excellent tolerance for sensitive and complex functional groups, making it a prime candidate for multi-functionalized substrates.[3][4] Its primary drawback is the cost and potentially explosive nature on an industrial scale.[3]

  • Swern Oxidation: This classic method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA). It is highly effective for generating aldehydes from primary alcohols without over-oxidation.[5] However, the Swern oxidation necessitates cryogenic temperatures (typically below -60°C) to maintain the stability of key intermediates and produces the malodorous byproduct, dimethyl sulfide.[6][7]

  • TEMPO-Catalyzed Oxidation: This system uses a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with a stoichiometric terminal oxidant like sodium hypochlorite (bleach).[8][9] It represents a greener and more atom-economical approach.[10] A potential limitation is the requirement for carefully controlled biphasic conditions and the risk of undesired chlorination side reactions with sensitive substrates when using bleach as the co-oxidant.[8]

Recommended Protocol: Dess-Martin Periodinane (DMP) Oxidation

This section provides a detailed, step-by-step protocol for the selective oxidation of this compound using DMP.

Principle and Mechanism

The Dess-Martin oxidation proceeds via a ligand exchange mechanism. The alcohol displaces one of the acetate groups on the periodinane to form a diacetoxyalkoxyperiodinane intermediate. A base, typically the displaced acetate, then abstracts the α-proton from the alcohol, leading to a concerted elimination that forms the aldehyde, acetic acid, and the reduced iodinane byproduct.[3]

DMP_Mechanism Substrate (Ar-CH2OH) Intermediate Diacetoxyalkoxyperiodinane Intermediate Substrate->Intermediate Ligand Exchange DMP DMP (Dess-Martin Periodinane) DMP->Intermediate Product Aldehyde (Ar-CHO) Intermediate->Product Proton Abstraction & Elimination Byproducts Reduced Iodinane + Acetic Acid Intermediate->Byproducts Acetate Acetate (Base) Acetate->Intermediate

Caption: Mechanism of the Dess-Martin Oxidation.

Materials and Reagents
  • This compound

  • Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). Stir the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of DMP: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

  • Stirring: Stir the resulting biphasic mixture vigorously for 15-20 minutes until the layers become clear. The sodium thiosulfate quenches any excess DMP and the bicarbonate neutralizes the acetic acid byproduct.

Work-up and Purification
  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 4-Bromo-2-chloro-5-fluorobenzaldehyde.

Workflow A 1. Dissolve Alcohol in Anhydrous DCM B 2. Add Dess-Martin Periodinane (1.2 eq) A->B C 3. Stir at RT (1-3 h) Monitor by TLC B->C D 4. Quench Reaction (NaHCO₃ / Na₂S₂O₃) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify by Flash Chromatography F->G H 8. Characterize Pure Aldehyde Product G->H

Caption: Experimental Workflow for DMP Oxidation.

Data Summary and Expected Outcomes

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValue/DescriptionRationale
Starting Material This compound1.0 equivalent
Oxidizing Agent Dess-Martin Periodinane (DMP)1.2 equivalents
Solvent Dichloromethane (DCM), AnhydrousExcellent solubility for reactants; inert.
Temperature Room Temperature (~20-25 °C)Mild conditions prevent side reactions.[3]
Reaction Time 1 - 3 hoursTypically rapid; monitor by TLC.
Work-up Reagents Sat. NaHCO₃, 10% Na₂S₂O₃Neutralizes acid and quenches excess oxidant.
Purification Flash Column ChromatographyStandard for high-purity isolation.
Expected Yield >90%DMP oxidations are typically high-yielding.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves when handling any chemicals.[11][12]

  • Fume Hood: All operations involving halogenated organic compounds and volatile solvents like dichloromethane must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Dess-Martin Periodinane (DMP): DMP is a heat- and shock-sensitive reagent and should be handled with care. Avoid heating and physical impact.[4] Store in a cool, dry place.

  • Waste Disposal: Dispose of all chemical waste, including halogenated solvents and chromium-free reagents, in appropriately labeled hazardous waste containers according to institutional guidelines.

  • Emergency Preparedness: Ensure access to an emergency shower and eyewash station.[13] Be aware of the location of fire extinguishers.

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, a small additional portion of DMP (0.1-0.2 eq) can be added. Ensure the starting material and solvent are sufficiently dry, as water can slowly hydrolyze the DMP.

  • Low Yield after Work-up: Ensure vigorous stirring during the quenching step to completely react with the iodinane byproduct, which can sometimes complicate extraction.

  • Product Purity Issues: If the product is contaminated with the reduced iodinane byproduct after chromatography, an additional wash of the crude material with diethyl ether followed by filtration can help, as the byproduct has low solubility in ether.

Conclusion

This application note provides a validated and reliable protocol for the oxidation of this compound. The use of Dess-Martin Periodinane ensures a mild, selective, and high-yielding transformation, providing researchers with consistent access to the valuable 4-Bromo-2-chloro-5-fluorobenzaldehyde intermediate. By adhering to the detailed steps and safety precautions outlined, scientists can confidently perform this key synthetic step.

References

  • Cella, R., et al. (n.d.).
  • Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]

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Application Notes: (4-Bromo-2-chloro-5-fluorophenyl)methanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the strategic design of small molecule kinase inhibitors remains a cornerstone of targeted cancer therapy. The compound (4-Bromo-2-chloro-5-fluorophenyl)methanol has emerged as a highly valuable and versatile building block in this endeavor. Its utility is derived from a densely functionalized aromatic core, featuring three distinct halogen atoms and a reactive primary alcohol. This unique arrangement provides medicinal chemists with a powerful scaffold for constructing complex molecular architectures capable of potent and selective kinase inhibition.

The key attributes of this reagent are:

  • Orthogonal Reactivity: The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl or heteroaryl moieties.[1][2] This is a critical step for elaborating the core structure to achieve optimal binding with the target protein.

  • Modulation of Physicochemical Properties: The presence of chlorine and fluorine atoms significantly influences the electronic nature of the phenyl ring. Fluorine, in particular, is a well-established bioisostere capable of enhancing metabolic stability, modulating pKa, increasing binding affinity through favorable protein-ligand interactions, and improving membrane permeability.[3][4][5]

  • Versatile Functional Group: The primary alcohol (methanol group) can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a crucial electrophilic site for constructing heterocyclic cores common in kinase inhibitors, such as pyrrolopyridines or pyrimidines.[6][7][8]

This guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, focusing on its role in targeting the BRAF kinase within the MAPK/ERK signaling pathway, a critical cascade in several cancers.

The Biological Target: BRAF and the MAPK/ERK Signaling Pathway

Protein kinases are enzymes that regulate the majority of cellular pathways, and their dysregulation is a frequent driver of oncogenesis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[9] A key component of this pathway is the BRAF kinase.

In a significant percentage of melanomas (up to 70%) and other cancers like colorectal and thyroid cancer, a specific point mutation occurs in the BRAF gene, resulting in the substitution of valine with glutamic acid at position 600 (V600E).[9][10] This BRAFV600E mutation leads to a constitutively active kinase that perpetually signals downstream, driving uncontrolled cell growth and proliferation, independent of external growth factors.[11][12][13] The pathway proceeds as follows: RAS activates RAF (including BRAF), which in turn phosphorylates and activates MEK, which then phosphorylates and activates ERK, leading to the transcription of genes involved in cell proliferation.[9]

Selective inhibitors of BRAFV600E, such as Vemurafenib (PLX4032), are designed to specifically block the ATP-binding site of the mutated kinase, thereby shutting down this aberrant signaling and halting cancer cell growth.[10] The (4-Bromo-2-chloro-5-fluorophenyl) moiety is a key structural element in the design of such potent and selective inhibitors.

Caption: General synthetic workflow for kinase inhibitor synthesis.
Protocol 1: Oxidation of this compound

Objective: To efficiently and selectively oxidize the primary alcohol to the corresponding aldehyde, 4-Bromo-2-chloro-5-fluorobenzaldehyde, a critical intermediate for subsequent reactions. Over-oxidation to the carboxylic acid must be avoided.

Method: Dess-Martin Periodinane (DMP) oxidation is recommended for its mild conditions, high efficiency, and compatibility with a wide range of functional groups.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP), 15% solution in CH₂Cl₂

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: Slowly add Dess-Martin Periodinane (1.1 eq) to the stirred solution. The addition should be dropwise to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by water, and finally brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate in vacuo. The crude aldehyde can often be used directly in the next step or purified further by silica gel column chromatography if necessary.

Expert Rationale: The choice of DMP is deliberate. Unlike chromium-based oxidants like PCC, DMP is non-toxic and the reaction can be performed under neutral pH conditions, which is beneficial for substrates sensitive to acid. [6][7]The Na₂S₂O₃ in the workup is essential to reduce any unreacted DMP and the byproduct, iodinane.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To couple the synthesized heterocyclic core (still containing the 4-bromo-2-chloro-5-fluorophenyl moiety) with a suitable boronic acid or ester to install the final piece of the kinase inhibitor.

Method: A palladium-catalyzed Suzuki-Miyaura coupling provides a robust and high-yielding method for forming the key biaryl C-C bond. [1][2][14] Materials:

  • Bromo-substituted heterocyclic intermediate (1.0 eq)

  • Aryl or heteroaryl boronic acid (e.g., 4-chlorophenylboronic acid) (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system: 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)

  • Argon or Nitrogen gas supply

Procedure:

  • Setup: To a flame-dried Schlenk flask, add the bromo-substituted intermediate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The synthesis of a precursor for Vemurafenib, for example, involves a Suzuki reaction at 80°C. [15]5. Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Expert Rationale: The choice of Pd(dppf)Cl₂ as a catalyst is common for its stability and effectiveness with a broad range of substrates, including electron-deficient and sterically hindered aryl bromides. [15]The base is crucial for the transmetalation step of the catalytic cycle, and the aqueous solvent system is often necessary to facilitate the dissolution of the base and promote the reaction. [2][16]Degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Data Presentation

Table 1: Physicochemical Properties of Starting Material
PropertyValueSource
IUPAC Name This compound-
CAS Number 1338254-21-9[17][18]
Molecular Formula C₇H₅BrClFO-
Molecular Weight 239.47 g/mol [19]
Appearance White to off-white solid-
Purity ≥97% (typical)-
Table 2: Representative Activity of a Hypothetical BRAF Inhibitor

This table illustrates the type of data generated to characterize a final compound synthesized using the described protocols. The goal is to achieve high potency against the target mutation (BRAFV600E) while maintaining selectivity over the wild-type (WT) enzyme and other kinases to minimize off-target effects.

Compound IDTarget KinaseIC₅₀ (nM)Assay Type
Hypothetical-Inhibitor-01 BRAFV600E15Biochemical Assay
Hypothetical-Inhibitor-01 BRAF (Wild-Type)250Biochemical Assay
Hypothetical-Inhibitor-01 MEK1> 10,000Biochemical Assay
Hypothetical-Inhibitor-01 ERK2> 10,000Biochemical Assay
Vemurafenib (Reference) BRAFV600E31Biochemical Assay
Vemurafenib (Reference) BRAF (Wild-Type)100Biochemical Assay

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Conclusion

This compound is a strategically designed, high-value starting material for the synthesis of targeted kinase inhibitors. Its multifunctional nature allows for a robust and flexible synthetic approach, enabling the construction of complex molecules with desirable pharmacological properties. The protocols detailed herein provide a solid, field-proven framework for the oxidation of its primary alcohol and the subsequent Suzuki-Miyaura cross-coupling of its bromine handle. By leveraging this building block, researchers and drug development professionals can efficiently explore novel chemical space and accelerate the discovery of next-generation kinase inhibitors for the treatment of cancer and other debilitating diseases.

References

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  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). Millersville University. Retrieved from [Link]

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  • Sumimoto, H., et al. (2006). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Experimental Medicine, 203(7), 1651–1656. Available at: [Link]

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Application Notes & Protocols: (4-Bromo-2-chloro-5-fluorophenyl)methanol in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of Halogenated Phenyl Intermediates in Agrochemical Synthesis

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on active ingredients with complex molecular architectures. Within this landscape, halogenated aromatic compounds serve as critical building blocks, offering chemists a powerful tool to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. The specific substitution pattern of halogens on a phenyl ring can profoundly influence the biological activity of the final product.

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a trifunctionalized aromatic intermediate poised for utility in the synthesis of next-generation agrochemicals. Its unique arrangement of bromo, chloro, and fluoro substituents, combined with a reactive benzylic alcohol, provides multiple handles for synthetic diversification. This application note will explore the potential of this compound as a precursor for the synthesis of a novel, hypothetical pyrazole carboxamide fungicide, a class of agrochemicals known for its potent and broad-spectrum activity as succinate dehydrogenase inhibitors (SDHI).[1][2]

This guide will provide a detailed, step-by-step protocol for the conversion of this compound into a key aniline intermediate and its subsequent coupling to form a target agrochemical. The experimental choices are rationalized based on established industrial synthesis principles and relevant scientific literature.

Hypothetical Target Agrochemical: "Gemini-Fungicide 1"

For the purpose of this guide, we will outline the synthesis of a hypothetical, yet plausible, pyrazole carboxamide fungicide, which we will refer to as "Gemini-Fungicide 1". The structure is designed to be analogous to successful commercial fungicides like bixafen and fluxapyroxad.

Structure of Gemini-Fungicide 1: N-(4-bromo-2-chloro-5-fluorophenyl)-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

The synthesis of this target molecule can be conceptually divided into two main parts:

  • The synthesis of the key aniline intermediate: 4-bromo-2-chloro-5-fluoroaniline, starting from this compound.

  • The amide coupling of this aniline with a suitable pyrazole carboxylic acid derivative.

Part 1: Synthesis of the Key Aniline Intermediate

The conversion of this compound to 4-bromo-2-chloro-5-fluoroaniline is a multi-step process. The following workflow outlines a chemically sound and scalable route.

Synthesis_Workflow A This compound B 4-Bromo-2-chloro-5-fluorobenzaldehyde A->B Oxidation (PCC) C 4-Bromo-2-chloro-5-fluorobenzoic acid B->C Oxidation (KMnO4) D 4-Bromo-2-chloro-5-fluorobenzoyl azide C->D Azide Formation (DPPA) E 4-Bromo-2-chloro-5-fluorophenyl isocyanate D->E Curtius Rearrangement F 4-Bromo-2-chloro-5-fluoroaniline E->F Hydrolysis

Caption: Synthetic workflow from the starting methanol to the target aniline.

Experimental Protocols: Aniline Intermediate Synthesis

Rationale: The initial step involves the oxidation of the primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous non-polar solvent like dichloromethane (DCM).

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
This compound239.47102.39 g
Pyridinium chlorochromate (PCC)215.56153.23 g
Dichloromethane (DCM), anhydrous84.93-50 mL
Celite®--5 g

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (3.23 g, 15 mmol) and Celite® (5 g).

  • Add anhydrous dichloromethane (50 mL) to the flask.

  • In a separate beaker, dissolve this compound (2.39 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Add the solution of the alcohol dropwise to the stirred PCC suspension at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 50 mL of diethyl ether.

  • Pass the mixture through a short pad of silica gel to filter off the chromium salts and Celite®.

  • Wash the silica pad with additional diethyl ether (2 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Rationale: The aldehyde is further oxidized to the corresponding carboxylic acid. Potassium permanganate (KMnO4) is a strong oxidizing agent that can effectively carry out this transformation in an aqueous solution.

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-2-chloro-5-fluorobenzaldehyde237.45102.37 g
Potassium permanganate (KMnO4)158.03203.16 g
Water18.02-100 mL
Sodium bisulfite (NaHSO3)104.06-As needed
Hydrochloric acid (HCl), concentrated36.46-As needed

Protocol:

  • Suspend the crude aldehyde (2.37 g, 10 mmol) in 100 mL of water in a 250 mL flask.

  • Heat the mixture to 80-90°C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (3.16 g, 20 mmol) in 50 mL of warm water.

  • Add the KMnO4 solution portion-wise to the aldehyde suspension over 30 minutes. A brown precipitate of MnO2 will form.

  • Maintain the temperature and continue stirring for 1-2 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bisulfite dropwise until the brown MnO2 precipitate dissolves and the solution becomes colorless.

  • Acidify the clear solution with concentrated HCl to pH 1-2. A white precipitate of the carboxylic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-chloro-5-fluorobenzoic acid.

Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with the loss of one carbon atom. The carboxylic acid is first converted to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the desired aniline. Diphenylphosphoryl azide (DPPA) is a convenient reagent for the one-pot conversion of carboxylic acids to acyl azides.

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-2-chloro-5-fluorobenzoic acid253.4682.03 g
Diphenylphosphoryl azide (DPPA)275.168.82.42 g
Triethylamine (TEA)101.198.81.23 mL
tert-Butanol74.12-40 mL
Hydrochloric acid (HCl), 6M aqueous36.46-20 mL

Protocol:

  • To a solution of 4-bromo-2-chloro-5-fluorobenzoic acid (2.03 g, 8 mmol) in 40 mL of anhydrous tert-butanol, add triethylamine (1.23 mL, 8.8 mmol).

  • Stir the solution at room temperature and add diphenylphosphoryl azide (2.42 g, 8.8 mmol) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux (around 85-90°C) for 4-6 hours. Nitrogen gas will be evolved as the acyl azide rearranges to the isocyanate, which is then trapped by tert-butanol to form a Boc-protected amine.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in 30 mL of ethyl acetate and wash with 5% aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Boc-protected aniline.

  • To the crude product, add 20 mL of 6M HCl and stir at 50°C for 2 hours to cleave the Boc protecting group.

  • Cool the mixture to room temperature and basify with 10M NaOH until pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-bromo-2-chloro-5-fluoroaniline.

Part 2: Synthesis of "Gemini-Fungicide 1"

The final step in the synthesis of our target agrochemical is the amide coupling between the newly synthesized aniline and a suitable pyrazole carboxylic acid chloride.

Caption: Amide coupling reaction to form the final product.

Experimental Protocol: Amide Coupling

Rationale: The formation of the amide bond is a standard transformation. The pyrazole carboxylic acid is first converted to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. This acyl chloride is then reacted with the aniline in the presence of a base to neutralize the HCl byproduct.

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-2-chloro-5-fluoroaniline224.4551.12 g
1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid224.135.51.23 g
Oxalyl chloride126.9360.52 mL
Toluene, anhydrous92.14-40 mL
Pyridine, anhydrous79.1060.48 mL
N,N-Dimethylformamide (DMF)73.09-1 drop

Protocol:

  • In a dry 100 mL flask, suspend 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.23 g, 5.5 mmol) in 20 mL of anhydrous toluene.

  • Add one drop of DMF (catalyst) followed by the dropwise addition of oxalyl chloride (0.52 mL, 6 mmol) at room temperature.

  • Stir the mixture for 2 hours at 50°C. The solution should become clear, indicating the formation of the acid chloride.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess oxalyl chloride and toluene.

  • Dissolve the resulting crude acid chloride in 20 mL of fresh anhydrous toluene.

  • In a separate 100 mL flask, dissolve 4-bromo-2-chloro-5-fluoroaniline (1.12 g, 5 mmol) and anhydrous pyridine (0.48 mL, 6 mmol) in 20 mL of anhydrous toluene.

  • Cool the aniline solution to 0-5°C in an ice bath.

  • Add the solution of the acid chloride dropwise to the aniline solution over 20 minutes with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, add 30 mL of water to the reaction mixture.

  • Separate the organic layer, and wash it sequentially with 1M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain "Gemini-Fungicide 1" as a solid.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols detailed in this application note provide a robust and logical pathway to a novel pyrazole carboxamide fungicide, a class of compounds of significant commercial interest. The synthetic route leverages well-established and scalable chemical transformations, demonstrating the potential of this intermediate in the development of new active ingredients for crop protection. Researchers can adapt these methodologies to create a diverse library of analogues for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of more potent and selective agrochemicals.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [https://www.lockss.org/lockss/content/2007/heterocycles_vol_71_no_7_2007.pdf]
  • Maienfisch, P., et al. (2015). Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects. Chimia, 69(7-8), 425-431. [https://pubmed.ncbi.nlm.nih.gov/26507595/]
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2017). Molecules, 22(10), 1585. [https://www.mdpi.com/1420-3049/22/10/1585]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries: [Contact Information]

Introduction: A Versatile Building Block in Medicinal and Materials Chemistry

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a polyhalogenated and functionalized aromatic compound of significant interest to researchers in drug discovery and materials science. Its unique substitution pattern, featuring a reactive bromine atom, a more inert chlorine atom, a fluorine atom, and a hydroxymethyl group, offers a platform for sequential and site-selective functionalization. This allows for the construction of complex molecular architectures with tailored electronic and steric properties. The hydroxymethyl group can be further oxidized or functionalized, adding another layer of synthetic versatility.

This guide provides detailed protocols and technical insights for the selective palladium-catalyzed cross-coupling of this compound. We will focus on three of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Chemoselectivity: Harnessing the Reactivity of C-Br over C-Cl

A key consideration when working with polyhalogenated substrates is chemoselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[1] The reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-OTf > C-Cl.[2][3] This inherent difference in reactivity allows for the selective functionalization of the more labile C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

The protocols outlined below are designed to exploit this reactivity difference, enabling the selective coupling at the C-4 position (bromine) of this compound. Achieving high selectivity requires careful control of reaction conditions, including the choice of catalyst, ligand, base, and temperature. Forcing conditions, such as higher temperatures or more active catalyst systems, could lead to undesired coupling at the C-2 position (chlorine).

Experimental Workflows

General Considerations
  • Reagent Quality: All reagents should be of high purity. Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Inert Atmosphere: Reactions should be assembled in a glovebox or using standard Schlenk techniques. Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Catalyst and Ligand: The choice of palladium source and ligand is critical for reaction efficiency and selectivity. The protocols below suggest starting points, but optimization may be necessary for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.[4] This protocol describes the coupling of this compound with an arylboronic acid.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(X)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar(R)Pd(II)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OH)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-R Transmetalation Complex->Coupled Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (see Table 1).

  • Catalyst and Ligand Addition: Add the palladium catalyst and ligand (see Table 1).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Recommended Reaction Conditions
ParameterCondition ACondition BRationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Common and effective palladium precursors.
Ligand SPhos (4 mol%)XPhos (2 mol%)Buchwald's biaryl phosphine ligands are excellent for challenging substrates.[5]
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)The choice of base can significantly impact the reaction outcome.
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)Aqueous solvent mixtures are common for Suzuki couplings.
Temperature 80 °C100 °CHigher temperatures may be needed for less reactive coupling partners.
Time 12-24 h12-24 hReaction time should be optimized based on monitoring.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of arylalkynes from aryl halides and terminal alkynes.[6][7]

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA Ar(X)Pd(II)L2 Pd(0)L2->Pd_OA Ar-X Pd_TM Ar(alkynyl)Pd(II)L2 Pd_OA->Pd_TM Transmetalation Pd_TM->Pd(0)L2 Reductive Elimination Product Ar-alkyne Pd_TM->Product Cu-X Cu-X Cu-alkynyl Cu-alkynyl Cu-X->Cu-alkynyl Alkyne Base Cu-alkynyl->Pd_OA Cu-alkynyl->Cu-X

Caption: Simplified Sonogashira catalytic cycle.

Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, copper(I) iodide (CuI), and ligand (see Table 2).

  • Solvent and Base Addition: Add the degassed solvent and a suitable amine base.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at the specified temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Recommended Reaction Conditions
ParameterCondition A (Classic)Condition B (Copper-Free)Rationale
Palladium Source Pd(PPh₃)₂Cl₂ (3 mol%)Pd(OAc)₂ (2 mol%)Both are effective palladium sources for Sonogashira couplings.[8]
Copper Source CuI (5 mol%)NoneCopper-free conditions can be advantageous for sensitive substrates.
Ligand PPh₃ (6 mol%)XPhos (4 mol%)Triphenylphosphine is a classic ligand, while XPhos is for more challenging couplings.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)The amine base also serves as the solvent in many cases.
Solvent THF or DMFTolueneThe choice of solvent can influence reaction rates and solubility.
Temperature Room Temp to 50 °C60-80 °CMild conditions are often sufficient for the copper-co-catalyzed reaction.
Time 6-18 h12-24 hReaction time should be optimized based on monitoring.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9][10][11]

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(X)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Amido Complex Ar(NR2)Pd(II)L2 Oxidative Addition Complex->Amido Complex Amine Base Amido Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-NR2 Amido Complex->Coupled Product

Caption: Simplified Buchwald-Hartwig amination cycle.

Step-by-Step Protocol
  • Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the degassed solvent.

  • Reaction Execution: Seal the flask and stir the mixture at the indicated temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Recommended Reaction Conditions
ParameterCondition ACondition BRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)G3-XPhos Precatalyst (2 mol%)Precatalysts can offer improved reactivity and ease of use.
Ligand RuPhos (3 mol%)XPhos (part of precatalyst)Sterically hindered biaryl phosphine ligands are crucial for C-N coupling.[12]
Base NaOtBu (1.5 equiv)LiHMDS (1.5 equiv)Strong, non-nucleophilic bases are required for the deprotonation of the amine.
Solvent Toluene1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90-110 °C90-110 °CElevated temperatures are typically required for Buchwald-Hartwig aminations.
Time 12-24 h12-24 hReaction time should be optimized based on monitoring.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of palladium catalyst.
Insufficiently strong baseFor Suzuki, ensure the base is finely powdered. For Buchwald-Hartwig, consider a stronger base like LiHMDS.
Inappropriate ligandScreen a panel of ligands (e.g., SPhos, XPhos, RuPhos, DavePhos).
Formation of Side Products Homocoupling of boronic acidUse a slight excess of the aryl halide.
ProtodebrominationEnsure a strictly inert atmosphere. Use a less coordinating solvent.
Coupling at the C-Cl positionLower the reaction temperature and/or use a less active catalyst system.
Difficulty in Purification Residual palladiumTreat the crude product with a palladium scavenger.
Complex mixtureRe-optimize reaction conditions to improve selectivity.

Conclusion

The protocols and guidelines presented herein provide a robust starting point for the palladium-catalyzed cross-coupling of this compound. The inherent chemoselectivity of the C-Br bond allows for the selective introduction of a diverse range of functionalities at the C-4 position. By carefully selecting the catalyst system and reaction conditions, researchers can effectively utilize this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. Further optimization of these protocols for specific substrates is encouraged to achieve maximum yield and purity.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(19), 4109–4112. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kovács, L., Kégl, T., & Kollár, L. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2853–2861. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Toumi, M., & Becht, J.-M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Ishiyama, T., & Miyaura, N. (2004). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of Synthetic Organic Chemistry, Japan, 62(11), 1120-1129. [Link]

  • Chopra, H. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. [Link]

  • Kohlpaintner, C. W., & Beller, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2684–2722. [Link]

  • Siddiqui, H. L., et al. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCrData, 4(12), x191315. [Link]

  • Siddiqui, H. L., et al. (2019). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. [Link]

  • Griffin, J. R., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. [Link]

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents. (n.d.).
  • Iqbal, J., et al. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 26(14), 4293. [Link]

  • Miller, S. J., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4381. [Link]

Sources

Application Note: A Scalable and Efficient Protocol for the Synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described method is based on the robust and highly selective reduction of 2-chloro-4-bromo-5-fluorobenzaldehyde using sodium borohydride. This process is designed for scalability, safety, and high yield, making it suitable for industrial and research settings. The protocol includes detailed information on reaction setup, execution, work-up, purification, and analytical characterization, along with critical safety considerations for handling the reagents involved.

Introduction

This compound is a halogenated aromatic alcohol of significant interest in medicinal chemistry and materials science. The unique substitution pattern of electron-withdrawing groups on the phenyl ring imparts specific electronic and steric properties, making it a valuable building block for the synthesis of complex target molecules. The development of a reliable and scalable synthesis is therefore crucial for advancing research and development in these fields.

This document outlines a validated protocol for the large-scale synthesis of this key intermediate, focusing on a process that is both efficient and amenable to industrial production. The chosen synthetic route, the reduction of the corresponding aldehyde, is well-established in organic chemistry and offers high selectivity and yield.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through the reduction of 2-chloro-4-bromo-5-fluorobenzaldehyde. This approach is favored for its simplicity, mild reaction conditions, and the commercial availability of the starting material[1][2].

Choice of Reducing Agent

Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols while being compatible with a wide range of other functional groups. Its ease of handling (as a solid) and relatively low cost make it ideal for large-scale applications. The reaction proceeds via the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Large-Scale Synthesis Protocol

This protocol is designed for a 100-gram scale synthesis. Appropriate adjustments to equipment and reagent quantities can be made for scaling up or down.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPuritySupplier
2-Chloro-4-bromo-5-fluorobenzaldehyde1214386-29-4237.46100.0 g0.421>98%Thermo Fisher Scientific[2]
Sodium Borohydride (NaBH₄)16940-66-237.8320.0 g0.529>98%Sigma-Aldrich
Methanol (MeOH)67-56-132.041.0 L-AnhydrousVWR
Deionized Water (H₂O)7732-18-518.022.0 L--In-house
Hydrochloric Acid (HCl), 2M7647-01-036.46~200 mL--Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.111.5 L-ACS GradeFisher Scientific
Brine (Saturated NaCl solution)7647-14-558.44500 mL--In-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0450 g-GranularFisher Scientific
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Large separatory funnel

  • Rotary evaporator

  • Drying oven

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Aldehyde in Methanol B Cool to 0-5 °C A->B C Slowly Add NaBH4 Solution B->C D Monitor Reaction by TLC C->D E Quench with 2M HCl D->E Reaction Complete F Evaporate Methanol E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Recrystallization J->K Crude Product L Dry Final Product K->L M M L->M Pure Product

Figure 1: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 100.0 g (0.421 mol) of 2-chloro-4-bromo-5-fluorobenzaldehyde in 1.0 L of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reduction: In a separate beaker, carefully prepare a solution of 20.0 g (0.529 mol) of sodium borohydride in 200 mL of cold methanol. Caution: The dissolution of NaBH₄ in methanol can be exothermic and generate hydrogen gas. Prepare this solution in a well-ventilated fume hood.

  • Slowly add the sodium borohydride solution to the aldehyde solution via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the pH of the mixture is ~6-7. This will neutralize the excess sodium borohydride and the borate esters formed. Caution: Vigorous hydrogen evolution will occur. Ensure adequate ventilation and perform this step slowly.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous slurry, add 500 mL of deionized water and transfer the mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic extracts and wash with 500 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (50 g), and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to off-white solid.

Purification
  • Recrystallization: Recrystallize the crude product from a minimal amount of a hot mixture of toluene and heptane (e.g., 1:3 ratio). Dissolve the crude solid in the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield and Characterization
  • Expected Yield: 90-95%

  • Appearance: White crystalline solid

  • Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Safety and Handling

Sodium Borohydride (NaBH₄):

  • Hazards: Water-reactive, flammable solid. Contact with water or acids releases flammable hydrogen gas.[3][4][5] It is also acutely toxic if ingested and can cause serious eye damage.[6]

  • Handling Precautions: Handle in a well-ventilated fume hood, away from water and ignition sources.[4][7] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from acids and oxidizing agents.[4] The container should be labeled as 'Water Reactive'.

  • Spill and Waste Disposal: In case of a spill, do not use water. Cover with dry sand or another non-combustible material and collect in a sealed container for proper disposal.[4] Quench small amounts of excess NaBH₄ carefully with isopropanol before disposal.

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

  • In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By utilizing a mild and selective reducing agent and a straightforward purification procedure, this method delivers high yields of the desired product with excellent purity. The comprehensive safety guidelines ensure the safe execution of this synthesis on a large scale. This protocol is intended to support researchers and drug development professionals in the efficient production of this valuable chemical intermediate.

References

  • Standard Operating Procedure for Sodium Borohydride. (2012).
  • Sodium borohydride - Safety D
  • Sodium Borohydride - Safety D
  • Toxic Powders SOP Templ
  • Safety Data Sheet: Sodium borohydride. Carl ROTH.
  • A Process For Purification Of Substituted Benzyl Halides. Quick Company.
  • Purification strategies for removing benzyl chloride
  • Process for the purification of benzyl alcohol. (1970).
  • This compound. BLDpharm.
  • 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98%. Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (4-bromo-2-chloro-5-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible, high-yield results.

Synthesis Overview: The Reduction Pathway

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde, 4-bromo-2-chloro-5-fluorobenzaldehyde. This transformation is typically achieved using a mild hydride-donating reagent, with sodium borohydride (NaBH₄) being the preferred choice due to its high selectivity for aldehydes and ketones, operational simplicity, and compatibility with protic solvents like methanol or ethanol.[1][2][3]

The general reaction is as follows:

Figure 1: Reduction of 4-bromo-2-chloro-5-fluorobenzaldehyde to this compound.

While seemingly straightforward, this reaction is susceptible to various factors that can significantly diminish the final isolated yield. This guide will address these potential pitfalls in a structured, problem-solving format.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues

This section is structured as a series of questions addressing specific problems you might encounter during the synthesis.

Q1: My reaction shows low conversion, and TLC/LC-MS analysis indicates a significant amount of unreacted starting aldehyde. What is the cause?

Answer: Failure to achieve complete conversion is a common issue that typically points to problems with the reagents or reaction conditions.[4] A systematic check is crucial.

Possible Causes & Solutions:

  • Degraded Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture or acidic conditions, leading to reduced activity.[1]

    • Solution: Use a freshly opened container of NaBH₄ or a recently purchased batch. Avoid using old reagents that have been sitting on the shelf for an extended period.

  • Insufficient Equivalents of NaBH₄: While the stoichiometry is 4:1 (aldehyde:NaBH₄), as each NaBH₄ can deliver four hydride ions, it is standard practice to use a molar excess to ensure the reaction goes to completion and to compensate for any reagent decomposition in the protic solvent.[1]

    • Solution: Increase the molar equivalents of NaBH₄. A typical starting point is 1.5 to 2.0 equivalents relative to the aldehyde.

  • Sub-optimal Temperature: While the reaction is often run at 0 °C to control exothermicity and improve selectivity, very low temperatures can slow the reaction rate, leading to incomplete conversion within a typical timeframe.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.[5] Always monitor the reaction's progress via TLC to determine the optimal reaction time.[4][6]

  • Solvent Purity: The presence of excessive water or other impurities in the solvent (e.g., methanol, ethanol) can affect the reaction.[4]

    • Solution: Use anhydrous grade solvents if you suspect significant water contamination, although this reaction is generally tolerant of small amounts of water.

cluster_start Problem: Low Conversion cluster_checks Diagnostic Checks cluster_solutions Corrective Actions Start Low Conversion of Starting Material Reagent Check NaBH₄ Age & Storage Start->Reagent Equivalents Verify Molar Equivalents Start->Equivalents Conditions Review Temp & Time Start->Conditions Sol_Reagent Use Fresh NaBH₄ Reagent->Sol_Reagent Sol_Equivalents Increase NaBH₄ to 1.5-2.0 eq. Equivalents->Sol_Equivalents Sol_Conditions Allow Reaction to Warm to RT & Monitor Conditions->Sol_Conditions

Troubleshooting workflow for low starting material conversion.
Q2: My crude yield was high, but I lost a significant amount of product during purification by column chromatography. What went wrong?

Answer: Product loss during purification is a frequent source of diminished yields.[7] For silica gel chromatography, the issue can stem from the compound's instability on the stationary phase or from suboptimal technique.

Possible Causes & Solutions:

  • Compound Decomposition on Acidic Silica: Standard silica gel is slightly acidic, which can cause decomposition of sensitive compounds, including some alcohols. The product may streak on the column or remain adsorbed, leading to poor recovery.

    • Solution: Deactivate the silica gel. This is easily done by adding a small amount (0.5-1.0%) of a base like triethylamine (TEA) or ammonia solution to the eluent system.[4] This neutralizes the acidic sites on the silica surface.

  • Poorly Chosen Eluent System: If the polarity of the eluent is too high, the product may elute too quickly along with impurities. If it's too low, the elution time will be very long, increasing the risk of decomposition on the column.

    • Solution: Carefully optimize the solvent system using TLC before running the column.[4] Aim for an Rf value of approximately 0.25-0.35 for the desired product to achieve good separation.

  • Improper Column Packing/Loading: Air bubbles or an unevenly packed column can lead to channeling, resulting in poor separation and cross-contamination of fractions. Loading the crude product in a large volume of strong solvent will cause band broadening and reduce separation efficiency.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Dissolve the crude product in a minimal amount of solvent (ideally the column eluent or a less polar solvent) and load it onto the column in a narrow band.

Q3: The reaction seems to work, but my crude NMR shows a clean product mixed with an unexpected, less polar byproduct. What could it be?

Answer: The formation of a significant, less polar byproduct suggests a side reaction is occurring. In the context of reducing a halogenated aromatic compound, the most likely side reaction is hydrodehalogenation (replacement of a halogen with hydrogen).

Possible Cause & Solution:

  • Hydrodehalogenation: While NaBH₄ is generally not strong enough to reduce stable aryl halides, this side reaction can sometimes be observed, especially if there are impurities in the reaction mixture or if conditions are too harsh (e.g., elevated temperatures for prolonged periods).[8] The bromine atom is the most likely to be replaced.

    • Solution: Maintain strict temperature control. Add the NaBH₄ portionwise at 0 °C to manage the exotherm. Avoid letting the reaction run for an unnecessarily long time after completion. Ensure the starting aldehyde is pure, as impurities could potentially catalyze side reactions.

Frequently Asked Questions (FAQs)

  • Q: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

    • A: While LiAlH₄ would certainly reduce the aldehyde, it is a much more reactive and less selective reagent than NaBH₄. It reacts violently with protic solvents like methanol and water and requires strictly anhydrous conditions (e.g., in THF or diethyl ether). Given that NaBH₄ is effective and much safer and easier to handle for this transformation, it is the highly recommended reagent.[1]

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method.[4] Spot the reaction mixture on a TLC plate alongside a spot of your starting aldehyde. The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) for the alcohol product indicates the reaction is progressing.

  • Q: What are the most critical parameters to optimize for the best yield?

    • A: Based on common practice for similar reductions, the key parameters are summarized below. Optimization should be done systematically, changing one variable at a time.[9]

ParameterRecommended RangeRationale
NaBH₄ Equivalents 1.5 - 2.0Ensures complete reaction and compensates for any reagent decomposition.
Solvent Methanol or EthanolProtic solvents that readily dissolve the aldehyde and NaBH₄.
Temperature 0 °C to Room Temp.Initial addition at 0 °C controls the exotherm; warming to RT ensures completion.
Reaction Time 1 - 4 hoursTypically sufficient for full conversion; should be monitored by TLC.
  • Q: My product appears to be partially soluble in the aqueous layer during work-up. How can I prevent this loss?

    • A: This is a common cause of lower-than-expected yields.[7] To minimize this loss, use a saturated sodium chloride solution (brine) for the final aqueous wash, which decreases the solubility of organic compounds in the aqueous layer. Additionally, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic extraction solvent (e.g., ethyl acetate) to recover any dissolved product.[4]

Optimized Experimental Protocol

This protocol has been optimized for the high-yield synthesis of this compound.

Materials:

  • 4-bromo-2-chloro-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is no longer visible.

  • Quenching: Once complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is slightly acidic (~pH 5-6).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with saturated NaHCO₃ solution and then with brine.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes:Ethyl Acetate), optionally with 0.5% triethylamine mixed in the eluent to prevent decomposition.[4]

cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification Dissolve 1. Dissolve Aldehyde in Methanol Cool 2. Cool to 0 °C Dissolve->Cool Add 3. Add NaBH₄ (1.5 eq) Portion-wise Cool->Add Stir 4. Stir & Warm to Room Temp. Add->Stir Monitor 5. Monitor by TLC Stir->Monitor Quench 6. Quench with 1 M HCl at 0 °C Monitor->Quench Evap 7. Remove Methanol Quench->Evap Extract 8. Extract with EtOAc (3x) Evap->Extract Wash 9. Wash with NaHCO₃ & Brine Extract->Wash Dry 10. Dry & Concentrate Wash->Dry Column 11. Column Chromatography Dry->Column Product Final Product Column->Product

Step-by-step experimental workflow for the synthesis.

References

  • How to Improve Yield. University of Rochester, Department of Chemistry. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Optimization for the reduction of benzaldehyde with PMHS. ResearchGate. [Link]

  • Optimization of the reduction of benzaldehyde under flow conditions. ResearchGate. [Link]

  • What are some common causes of low reaction yields? (2023). Reddit r/Chempros. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. ACS Publications. [Link]

  • Sodium Borohydride. Common Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]

  • Sodium borohydride reduction. (2018). YouTube. [Link]

  • Selectivity using sodium borohydride. University of Calgary. [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Publications. [Link]

  • Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

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side reactions and byproduct formation in (4-Bromo-2-chloro-5-fluorophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-A Revision: 1.0 Last Updated: January 18, 2026

Introduction

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its synthesis, typically achieved via the reduction of 4-bromo-2-chloro-5-fluorobenzaldehyde, requires careful control of reaction conditions to prevent the formation of deleterious byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges, minimizing side reactions, and optimizing yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Incomplete Conversion

Question 1: My reaction is stalled, and TLC/LC-MS analysis shows a significant amount of unreacted 4-bromo-2-chloro-5-fluorobenzaldehyde. What are the primary causes?

Answer: Incomplete conversion is a frequent issue, often stemming from three main areas: reagent stoichiometry and quality, reaction temperature, or solvent conditions.

  • Reagent Stoichiometry & Quality: The most common reductant for this transformation is sodium borohydride (NaBH₄). While NaBH₄ provides four hydride equivalents, it is highly sensitive to moisture and can degrade upon storage.

    • Causality: Insufficient active hydride equivalents will naturally lead to an incomplete reaction. NaBH₄ reacts with atmospheric moisture, converting to inactive borates.[1] Similarly, protic solvents like methanol or ethanol, often used for this reduction, can slowly consume the reagent.[1]

    • Troubleshooting:

      • Use a Fresh Bottle: Always use NaBH₄ from a freshly opened and properly stored container.

      • Increase Stoichiometry: Employ a modest excess of NaBH₄ (e.g., 1.5 to 2.0 equivalents) to compensate for any degradation and reaction with the solvent.

      • Portion-wise Addition: Add the NaBH₄ in small portions to the cooled reaction mixture. This maintains a higher concentration of the reducing agent throughout the reaction and helps control the exotherm.

  • Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. While starting at a low temperature (0 °C) is crucial to control the initial reaction rate and prevent side reactions, insufficient temperature may slow the reaction to a crawl, especially as reagent concentration decreases.

    • Troubleshooting: After the initial exothermic phase subsides, allow the reaction to slowly warm to room temperature and stir for 1-3 hours to ensure it proceeds to completion. Monitor progress by TLC.

  • Solvent Choice: While methanol or ethanol are common due to their ability to dissolve both the aldehyde and NaBH₄, they can participate in the reaction.

    • Causality: Alcohols can react with borohydride to form alkoxyborohydrides, which are also reducing agents but may have different reactivity.[2]

    • Troubleshooting: A mixture of THF and methanol is often an effective solvent system, balancing solubility and reactivity.[1] Ensure the solvent is anhydrous if possible.

Section 2: Critical Side Reactions and Byproduct Formation

Question 2: My mass spectrometry analysis shows a significant peak corresponding to the loss of bromine (C₇H₆ClFO). What is this byproduct and how can I prevent its formation?

Answer: This common byproduct is (2-Chloro-5-fluorophenyl)methanol , resulting from a reductive dehalogenation (or hydrodehalogenation) reaction. The carbon-bromine bond is susceptible to cleavage by strong reducing agents.

  • Mechanistic Insight: Reductive dehalogenation of aryl halides can occur, particularly with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3][4][5] While NaBH₄ is milder, this side reaction can still be promoted by elevated temperatures, prolonged reaction times, or the presence of catalytic transition metal impurities. The C-Br bond is significantly weaker than the C-Cl or C-F bonds, making it the primary site for this unwanted reduction.

  • Preventative Strategies:

    • Choice of Reducing Agent: If you are using LiAlH₄, switch to the milder NaBH₄. LiAlH₄ is known to reduce aryl halides, especially bromides and iodides, often rapidly at elevated temperatures.[3][4][5][6] NaBH₄ has a much lower propensity for this side reaction.[7][8]

    • Strict Temperature Control: Maintain the reaction temperature at 0 °C, especially during the addition of the borohydride. Do not allow the reaction to exotherm uncontrollably.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, proceed with the workup immediately to avoid over-reduction.

    • Use High-Purity Reagents: Ensure all reagents and solvents are free from transition metal contamination, which can catalyze hydrodehalogenation.[9]

dot ```dot graph Side_Reactions { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="4-Bromo-2-chloro-\n5-fluorobenzaldehyde", fillcolor="#4285F4"]; Product [label="(4-Bromo-2-chloro-\n5-fluorophenyl)methanol", fillcolor="#34A853"]; Byproduct [label="Debrominated Byproduct:\n(2-Chloro-5-fluorophenyl)methanol", fillcolor="#EA4335"];

// Edges Start -> Product [label="Desired Reduction\n(NaBH₄, 0°C)", color="#34A853"]; Start -> Byproduct [label="Reductive Dehalogenation\n(Excess NaBH₄, High Temp, or LiAlH₄)", color="#EA4335"]; }

Sources

Technical Support Center: Optimizing Suzuki Coupling for (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving the challenging substrate, (4-bromo-2-chloro-5-fluorophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their cross-coupling reactions. Here, we will delve into the intricacies of this specific transformation, offering troubleshooting advice and in-depth explanations to navigate the common pitfalls associated with this class of substrates.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in Suzuki coupling. The presence of multiple halogen substituents with differing reactivities (Br vs. Cl), coupled with the electronic effects of the fluorine and the hydroxymethyl group, necessitates a carefully optimized set of reaction conditions.[1] This guide will provide a structured approach to troubleshooting and optimizing these reactions, moving from foundational principles to advanced strategies.

Frequently Asked Questions (FAQs)

Here are some of the initial questions you might have when setting up your Suzuki coupling reaction:

Q1: Which halogen is expected to react selectively in the Suzuki coupling?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl.[2] Therefore, the carbon-bromine bond is significantly more susceptible to oxidative addition with the palladium catalyst than the carbon-chlorine bond. This inherent difference in reactivity allows for selective coupling at the bromine-substituted position.

Q2: What is a good starting point for catalyst and ligand selection?

A2: For substrates like this compound, which can be considered somewhat sterically hindered and electronically complex, a robust catalytic system is crucial. A good starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand.[3] Ligands from the Buchwald family, like SPhos or XPhos, are excellent candidates as they are known to promote the coupling of challenging substrates, including aryl chlorides.[4]

Q3: How do I choose the appropriate base and solvent?

A3: The choice of base and solvent is critical and often interdependent.[5] For this substrate, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is a reasonable starting point.[4] These bases are effective in promoting transmetalation without causing significant side reactions.[2] As for the solvent, a mixture of an organic solvent and water is typically used to dissolve both the organic substrate and the inorganic base.[6] Common solvent systems include dioxane/water, THF/water, or toluene/water.[6][7]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Yield of the Desired Product

This is the most common issue and can stem from several factors. A systematic evaluation of the reaction components is the best approach.[8]

Q: I've set up my reaction with a standard catalyst, base, and solvent, but I'm seeing very little or no product. What should I investigate first?

A: Start by systematically screening your reaction parameters. The interplay between the catalyst, ligand, base, and solvent is crucial, especially for a substrate with multiple electronic and steric influences.

Experimental Protocol: Systematic Reaction Optimization

Here is a general workflow for optimizing your Suzuki coupling conditions:

Step 1: Catalyst and Ligand Screening

The choice of catalyst and ligand is paramount for activating the aryl halide and facilitating the catalytic cycle.

  • Rationale: The ligand stabilizes the palladium center and modulates its electronic and steric properties, which directly impacts the rates of oxidative addition and reductive elimination.[6] For sterically hindered or electron-rich aryl halides, bulky and electron-rich ligands are often necessary to promote the reaction.[9]

Catalyst/PrecatalystLigandTypical Loading (mol%)Rationale for Selection
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A classic, versatile catalyst, but may be less effective for challenging substrates.[8]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)1-2 (with ligand)A common Pd(0) source, requires an external ligand.[8]
Pd(OAc)₂Palladium(II) acetate1-2 (with ligand)A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10]
Buchwald Precatalysts (e.g., XPhos Pd G3)XPhos0.5-2Air-stable precatalysts with bulky, electron-rich ligands, highly effective for challenging substrates.[9]
Step 2: Base and Solvent System Evaluation

The base activates the boronic acid for transmetalation, and the solvent influences the solubility of all components and the overall reaction rate.[11][12]

  • Rationale: The base is believed to form a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[13] The solvent must be able to dissolve the organic substrate, the boronic acid, and the inorganic base to some extent. The presence of water is often crucial for the activity of the base.[5]

BaseSolvent System (v/v)Temperature (°C)Comments
K₂CO₃Dioxane/H₂O (4:1)80-100A common and effective combination.[14]
K₃PO₄Toluene/H₂O (10:1)90-110A stronger base, often used for less reactive substrates.
Cs₂CO₃THF/H₂O (4:1)60-80A highly effective but more expensive base.[15]
KFAnhydrous DMF80-100A milder base, useful if base-sensitive functional groups are present.[16]
Problem 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Q: I'm observing significant amounts of side products in my reaction mixture. What are the likely culprits and how can I minimize them?

A: The most common side reactions in Suzuki coupling are homocoupling and dehalogenation. [17]

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It is often promoted by the presence of oxygen or inefficient transmetalation.[6]

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen.[18] Using a slight excess of the boronic acid can sometimes suppress aryl halide homocoupling.[8]

  • Dehalogenation: This is the replacement of a halogen atom with a hydrogen atom. It can be caused by certain solvents or bases acting as hydride sources.[18]

    • Solution: Avoid using amine bases and alcohol solvents if dehalogenation is a significant issue.[18] Switching to an inorganic base like K₃PO₄ or Cs₂CO₃ is recommended.

Visualizing the Process: The Suzuki Coupling Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is key to effective troubleshooting. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[19][20]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation + R²-B(OR)₂ (with Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 + R¹-R² Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Screen_Catalyst Screen Different Catalysts & Ligands Check_Reagents->Screen_Catalyst Check_Inertness->Screen_Catalyst Screen_Base_Solvent Optimize Base & Solvent System Screen_Catalyst->Screen_Base_Solvent Analyze_Side_Products Identify Side Products (GC-MS/LC-MS) Screen_Base_Solvent->Analyze_Side_Products Success Successful Coupling Screen_Base_Solvent->Success Improved Yield Address_Homocoupling Degas Thoroughly Adjust Stoichiometry Analyze_Side_Products->Address_Homocoupling Homocoupling Detected Address_Dehalogenation Change Base/Solvent Analyze_Side_Products->Address_Dehalogenation Dehalogenation Detected Advanced_Methods Consider Microwave or Alternative Boron Source Analyze_Side_Products->Advanced_Methods Sluggish Reaction Address_Homocoupling->Screen_Catalyst Address_Dehalogenation->Screen_Base_Solvent Advanced_Methods->Success

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. Available at: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • PMC - NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]

  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]

  • ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura. Available at: [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite.. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available at: [Link]

Sources

challenges in the scale-up of (4-Bromo-2-chloro-5-fluorophenyl)methanol production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory to pilot plant or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient production process.

The primary synthetic route to this compound involves the reduction of the corresponding benzaldehyde using a hydride-based reducing agent, most commonly sodium borohydride (NaBH₄).[1][2] While straightforward on a lab scale, this process presents several challenges at scale, primarily related to reaction control, impurity management, and product isolation.

Section 1: The Core Synthesis Workflow

The reduction of 4-bromo-2-chloro-5-fluorobenzaldehyde to the corresponding benzyl alcohol is a classic example of nucleophilic addition.[3] The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon, followed by a protonation step during work-up to yield the final alcohol.[1]

cluster_reaction Reaction Stage cluster_workup Work-up & Isolation Start 4-Bromo-2-chloro-5- fluorobenzaldehyde in Solvent ReactionVessel Controlled Reaction (Temperature & Addition) Start->ReactionVessel Reagent Sodium Borohydride (NaBH4) Solution Reagent->ReactionVessel Quench Quench Excess NaBH4 (e.g., with Acetone/Acid) ReactionVessel->Quench Reaction Complete Extraction Aqueous/Organic Phase Separation Quench->Extraction Crystallization Crystallization from Suitable Solvent Extraction->Crystallization Product This compound Crystallization->Product

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting the Reduction Reaction

This section addresses the most common issues encountered during the exothermic reduction step.

FAQ 1: My reaction is showing a significant exotherm upon scaling up. How can I control it?

Answer: This is the most critical scale-up challenge. The heat generated by the reaction increases with the cube of the vessel's radius, while the heat removal capacity (surface area) only increases by the square.[4] This geometric discrepancy means a reaction that is easily managed in a 1L flask can become a dangerous runaway in a 100L reactor.

Root Causes & Solutions:

  • Rapid Reagent Addition: Adding the NaBH₄ solution too quickly is the primary cause of poor temperature control.[5] The rate of heat generation surpasses the reactor's cooling capacity.

    • Solution: Implement a semi-batch process where the NaBH₄ solution is added subsurface via a dosing pump over an extended period (e.g., 2-4 hours).[4] This ensures the reaction rate is controlled by the addition rate, not by the intrinsic kinetics.

  • Inadequate Cooling: The reactor's cooling system may be insufficient.

    • Solution: Ensure the reactor jacket has a high flow rate of a suitable cooling fluid (e.g., glycol). Calculate the potential adiabatic temperature rise to understand the worst-case scenario and confirm your cooling system can handle the load.[6]

  • Poor Mixing: Inefficient stirring can create localized hot spots where the reaction is proceeding much faster, leading to impurity formation and potential danger.[6]

    • Solution: Use an appropriate agitator for the vessel geometry and batch viscosity. For low-viscosity solutions, a pitched-blade turbine or hydrofoil impeller is generally more effective than an anchor stirrer.[6]

ParameterLab Scale (1L Flask)Pilot Scale (100L Reactor)Causality & Justification
NaBH₄ Addition Manual, portion-wiseAutomated, slow continuous feed (2-4 h)Prevents accumulation of unreacted reagent and controls the rate of heat generation.[5]
Temperature 0-5 °C (Ice Bath)0-10 °C (Jacket Cooling)Provides a sufficient thermal sink to absorb the exotherm safely.
Monitoring Manual thermometerAutomated thermocouples, alarmsEnsures immediate response to temperature deviations.
FAQ 2: The reaction is sluggish or incomplete, leaving significant starting material. What are the causes?

Answer: An incomplete reaction complicates downstream processing, making purification difficult and reducing overall yield.

Root Causes & Solutions:

  • Inactive Reagent: Sodium borohydride can degrade upon exposure to moisture.

    • Solution: Use a freshly opened container of NaBH₄ or one that has been stored under inert gas. Consider titrating the reagent to confirm its hydride content before use.

  • Low Temperature: While necessary for controlling the exotherm, excessively low temperatures can slow the reaction rate to a crawl, leading to "accumulation" of the reducing agent. This is a significant safety risk, as a slight temperature increase could trigger a delayed, rapid reaction.[5]

    • Solution: Find the optimal temperature balance. A common strategy is to add the NaBH₄ at a controlled temperature (e.g., 0-5 °C) and then allow the reaction to slowly warm to 15-20 °C for a final "drive" to completion.[7]

  • Solvent Issues: NaBH₄ has different reactivity and stability in various solvents. Protic solvents like methanol or ethanol can slowly react with NaBH₄, reducing its effective stoichiometry over long reaction times.

    • Solution: Ensure sufficient stoichiometry (typically 1.0-1.5 molar equivalents of hydride) to account for any minor decomposition. While alcohols are common, aprotic solvents like THF can also be used, though work-up can be more complex.[8][9]

FAQ 3: I am seeing new impurities in my crude product at scale. What are they and how do I prevent them?

Answer: The impurity profile of a drug substance is a critical quality attribute.[10][11] Impurities can arise from starting materials, side reactions, or degradation.[12][13]

Common Impurities & Mitigation:

ImpurityPotential SourcePrevention Strategy
Unreacted Aldehyde Incomplete reaction (see FAQ 2).Optimize reaction time, temperature, and reagent stoichiometry.
Dimer Impurity Reaction between the product alcohol and unreacted aldehyde (hemiacetal formation followed by reduction).Ensure efficient mixing and slow, controlled addition of NaBH₄ to avoid localized excesses of aldehyde.
Borate Esters Reaction of the product alcohol with borane intermediates.These are typically hydrolyzed during the aqueous work-up. Ensure the quench and work-up steps are robust.[9]
Residual Solvents Trapped solvents from reaction or crystallization.Follow ICH Q3C guidelines.[12] Select an appropriate final crystallization solvent and ensure efficient drying of the product under vacuum.

Section 3: Troubleshooting Work-up and Isolation

A successful reaction can be undermined by a poorly designed work-up, especially at scale where volumes are large.

FAQ 4: The quenching step is violent, with significant gas evolution and foaming. How can I do this safely?

Answer: Quenching destroys excess, highly reactive NaBH₄. This process is also exothermic and liberates hydrogen gas, which is flammable and can cause significant pressure buildup and foaming in a large reactor.

Root Causes & Solutions:

  • Incorrect Quenching Agent/Rate: Adding a strong acid or water too quickly to a concentrated solution of NaBH₄ will result in a violent, uncontrolled release of hydrogen.

    • Solution: Use a milder quenching agent like acetone, which reacts exothermically but without gas evolution. Alternatively, perform a "reverse quench" by slowly transferring the reaction mixture to a separate vessel containing a dilute acid solution (e.g., 1M HCl) with vigorous stirring and cooling. This ensures the NaBH₄ is always the limiting reagent in the quench vessel.

Start Reaction Mixture (Excess NaBH4) Decision Quench Strategy? Start->Decision Direct Direct Quench: Add Acid to Reactor Decision->Direct High Risk Reverse Reverse Quench: Add Reaction to Acid Decision->Reverse Recommended Direct_Result High Risk: Gas, Exotherm, Foam Direct->Direct_Result Reverse_Result Controlled & Safer: Dilution, Better Heat Transfer Reverse->Reverse_Result

Caption: Decision workflow for quenching excess sodium borohydride at scale.

FAQ 5: I'm getting a severe emulsion during the aqueous work-up, making phase separation impossible.

Answer: Emulsions are common when fine inorganic salts (boron byproducts) are present at the interface of aqueous and organic layers. This is exacerbated by vigorous mixing in large vessels.

Root Causes & Solutions:

  • Formation of Boron Salts: The boron byproducts can form gelatinous precipitates that stabilize emulsions.

    • Solution 1 (Filtration): After quenching, filter the entire batch through a pad of Celite® or another filter aid to remove the fine inorganic salts before proceeding to the liquid-liquid extraction.

    • Solution 2 (Complexation): Add an aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir for several hours. The tartrate chelates the boron salts, breaking up the emulsion.[9]

    • Solution 3 (Solvent Swap): If using a water-miscible solvent like THF, distill it off and replace it with a water-immiscible solvent like ethyl acetate or toluene before the aqueous wash. This often provides cleaner phase separation.[9]

FAQ 6: My product yield is low after crystallization. How can I optimize the isolation?

Answer: Crystallization is a critical purification step that dictates the final product's quality and yield.[14][15] Poor yield is often due to suboptimal solvent selection or procedure.

Root Causes & Solutions:

  • High Product Solubility: The product may be too soluble in the chosen crystallization solvent, leaving a significant amount in the mother liquor.

    • Solution: Develop a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then add a "poor" or "anti-solvent" (e.g., heptane, hexane) until turbidity is observed. Cool slowly to induce crystallization. This method often provides higher recovery.

  • Incorrect Cooling Profile: Crashing the product out of solution by cooling too quickly can trap impurities and lead to fine particles that are difficult to filter and dry.[16]

    • Solution: Implement a controlled cooling profile. For example, cool from 50°C to 20°C over 4 hours, then from 20°C to 0°C over another 4 hours, followed by a 2-hour hold. This allows for the growth of larger, purer crystals.[17]

  • Polymorphism: The product may exist in different crystalline forms (polymorphs) with different solubilities and stabilities.[17]

    • Solution: Perform a polymorph screen using various solvents and crystallization conditions. Characterize the resulting solids by techniques like XRPD (X-ray Powder Diffraction) to identify the most stable and desired crystalline form.

Section 4: Recommended Scale-Up Protocol

This protocol is a general guideline. All steps should be validated in the laboratory before implementation at pilot scale.

Protocol 1: Scalable Reduction of 4-bromo-2-chloro-5-fluorobenzaldehyde

  • Vessel Preparation: Charge a clean, dry, and inerted reactor with 4-bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) and a suitable solvent such as methanol or THF (8-10 volumes). Begin agitation and cool the solution to 0-5 °C.

  • Reagent Preparation: In a separate vessel, prepare a solution of sodium borohydride (0.3 eq, corresponding to 1.2 eq of hydride) in the same solvent. If using an alcohol, ensure the solution is prepared just before use.

  • Controlled Addition: Add the NaBH₄ solution to the reactor subsurface via a dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Once the addition is complete, maintain the batch at 5-10 °C for 1 hour. Monitor the reaction by HPLC or TLC until <1% of the starting aldehyde remains.

  • Controlled Quench (Reverse Method): In a second reactor, charge a 1M aqueous solution of HCl (3.0 eq). Cool this solution to 0-10 °C.

  • Transfer: Slowly transfer the completed reaction mixture from the first reactor into the second reactor containing the acid, maintaining the temperature of the quench vessel below 20 °C.

  • Work-up: Proceed with phase separation, extraction with a suitable organic solvent (e.g., ethyl acetate), and washes as required.

  • Isolation: Concentrate the organic layer and proceed with crystallization as optimized per FAQ 6.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Chemical Processing. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Pharma Tutor. (2015). IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. [Link]

  • American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • ResearchGate. (2014). (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. [Link]

  • ResearchGate. (2017). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • ResearchGate. (2019). (PDF) Safe scale-up with exothermic reactions. [Link]

  • MDPI. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Reddit. (2018). Help: NaBH4 workup advice. [Link]

  • ResearchGate. (2021). (PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2024). Review article on impurity profiling. [Link]

  • Royal Society of Chemistry. (2020). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. [Link]

  • Pharmaffiliates. (n.d.). (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. [Link]

  • MDPI. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. [Link]

Sources

avoiding dehalogenation of (4-Bromo-2-chloro-5-fluorophenyl)methanol in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (4-Bromo-2-chloro-5-fluorophenyl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this polyhalogenated building block in their synthetic campaigns. The unique substitution pattern of this molecule offers a versatile platform for sequential, site-selective functionalization, but it also presents a significant challenge: preventing undesired dehalogenation. This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you maintain the integrity of the halogen atoms throughout your reaction sequences.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Principles & Reactivity

FAQ: What is the expected reactivity order of the halogens on this compound, and how does this influence my strategy?

Answer: Understanding the relative reactivity of the carbon-halogen (C-X) bonds is the cornerstone of a successful synthetic strategy. For transition-metal catalyzed reactions, particularly those involving a palladium(0) catalyst, the initial and rate-determining step is typically oxidative addition into the C-X bond. The propensity for this step to occur is governed by the bond dissociation energy (BDE) of the C-X bond.

For your substrate, the reactivity order is unequivocally:

C-Br > C-Cl >> C-F

  • C-Br Bond: This is the most reactive site for oxidative addition. Most standard cross-coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) will selectively activate this bond.[1] However, it is also the most susceptible to the common side-reaction of hydrodehalogenation (or simply, dehalogenation), where the bromine is replaced by a hydrogen atom.

  • C-Cl Bond: This bond is significantly less reactive than the C-Br bond but can be activated under more forcing conditions, often requiring specialized, highly active catalysts (e.g., those with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands) and higher temperatures.[2][3] This differential reactivity allows for sequential couplings: first at the C-Br position under mild conditions, followed by a second coupling at the C-Cl position.

  • C-F Bond: The C-F bond is extremely strong and is generally considered inert to standard palladium-catalyzed cross-coupling conditions. Its activation requires highly specialized methods not typically employed in routine synthesis.[4]

Your primary challenge will be to perform reactions at either the benzylic alcohol or the C-Br position without inducing loss of the bromine or chlorine through reductive cleavage.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

FAQ: I'm observing significant hydrodebromination during my Suzuki/Sonogashira/Buchwald-Hartwig coupling reaction. What's causing this and how can I stop it?

Answer: This is the most common issue encountered with this substrate. The formation of the debrominated byproduct, (2-chloro-5-fluorophenyl)methanol, arises from a competing pathway within the catalytic cycle known as hydrodehalogenation.

Causality - The Mechanism of Dehalogenation: After the initial oxidative addition of Pd(0) into the C-Br bond to form an Ar-Pd(II)-Br intermediate, the desired pathway is transmetalation with your coupling partner (e.g., a boronic acid) followed by reductive elimination. However, if a proton source is available, it can intercept the Ar-Pd(II)-X intermediate, leading to protonolysis and formation of the C-H bond, regenerating a Pd(II) species that must be reduced back to Pd(0) to re-enter the catalytic cycle. Common hydrogen sources include:

  • Water (even trace amounts in solvents or reagents).[5]

  • The amine base itself (if it possesses β-hydrogens).[6]

  • Solvents that can act as hydrogen donors.

  • Formate salts or other additives used as reductants in some systems.[7]

G start Problem: Hydrodebromination Observed check_reagents Step 1: Re-evaluate Reagents & Solvents start->check_reagents check_catalyst Step 2: Optimize Catalyst System check_reagents->check_catalyst If problem persists sub1 Use rigorously anhydrous solvents (e.g., sparged toluene, dioxane). Use a base without β-hydrogens (K3PO4, Cs2CO3, K2CO3). check_reagents->sub1 check_conditions Step 3: Adjust Reaction Parameters check_catalyst->check_conditions If problem persists sub2 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). These accelerate reductive elimination, outcompeting dehalogenation.[8] Use pre-formed catalysts (e.g., G3-palladacycles). check_catalyst->sub2 solution Solution: Chemoselective Coupling Achieved check_conditions->solution sub3 Lower reaction temperature. Reduce reaction time; monitor by LCMS and stop as soon as starting material is consumed. check_conditions->sub3

Catalyst SystemLigand TypeKey AdvantageOptimal For
Pd(OAc)₂ / SPhosBuchwald BiarylphosphinePromotes rapid reductive elimination, minimizing side reactions.[8]Suzuki, Buchwald-Hartwig
PdCl₂(dppf)Ferrocene-basedGood general-purpose catalyst, but may require optimization.Suzuki, Sonogashira
Pd(PPh₃)₄Monodentate Phosphine"Classical" catalyst; often slower, may lead to more dehalogenation.Sonogashira[9]
Pd-PEPPSI-IPrNHC Pre-catalystHighly active, good for challenging substrates including aryl chlorides.[3]Buchwald-Hartwig

This protocol is a starting point and may require optimization for your specific boronic acid.

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and SPhos ligand (1-2 mol%).

  • Solvent Addition: Add rigorously degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M concentration).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (start with 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LCMS. Aim to stop the reaction as soon as the starting material is consumed to prevent product degradation or further side reactions.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Troubleshooting Oxidation of the Benzylic Alcohol

FAQ: How can I oxidize the alcohol to the corresponding aldehyde, (4-bromo-2-chloro-5-fluorobenzaldehyde), without affecting the aryl halides?

Answer: The primary concern during oxidation is using reagents that are either too harsh or possess reductive potential that could compromise the C-Br or C-Cl bonds. Strong oxidants like hot potassium permanganate (KMnO₄) or chromic acid will aggressively attack the entire molecule.[10] Catalytic hydrogenation conditions used to deprotect benzyl ethers (e.g., H₂, Pd/C) will cause rapid and complete dehalogenation and must be avoided.[11][12]

The key is to use mild, chemoselective oxidizing agents that operate under neutral or slightly acidic conditions.

G A Ar-Pd(II)-Br Intermediate B Desired Product (Cross-Coupling) A->B Transmetalation & Reductive Elimination (FAST - DESIRED) C Side Product (Debromination) A->C Protonolysis (SLOW - UNDESIRED) D Coupling Partner (e.g., R-B(OH)2) D->A E Proton Source (e.g., H2O) E->A

ReagentConditionsProsCons
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TempVery mild, high yield, neutral conditions.Stoichiometric, expensive iodine byproduct.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh efficiency, mild.Requires cryogenic temps, unpleasant odor.
PCC / PDC CH₂Cl₂, Room TempReadily available.Chromium waste is toxic and requires special disposal.
Aerobic Oxidation Pd/CeO₂ or Ru/Al₂O₃, Air/O₂Green, catalytic.[13][14]May require catalyst screening and higher temperatures.
N,N-dibromo-p-toluenesulfonamide MeCN, Room TempMetal-free, efficient.[15]Potential for over-oxidation to acid.

This method is often the most reliable for preserving sensitive functional groups on a lab scale.

  • Setup: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂, approx. 0.1 M) under a nitrogen atmosphere, add sodium bicarbonate (NaHCO₃, 3-4 equiv, acts as a buffer).

  • DMP Addition: Add Dess-Martin Periodinane (1.2-1.5 equiv) portion-wise at room temperature. The reaction is typically slightly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its completion by TLC (usually 1-3 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude aldehyde can be purified by silica gel chromatography if necessary.

Section 4: Troubleshooting Organometallic Reactions (Grignard/Lithiation)

FAQ: I want to form a Grignard or aryllithium reagent at the bromine position for subsequent reaction with an electrophile. What are the critical steps to avoid failure?

Answer: This is a multi-step challenge that requires careful planning. Direct attempts to form an organometallic reagent will fail for two primary reasons:

  • Acidic Proton: The benzylic alcohol has an acidic proton (pKa ~16-18). Organolithium and Grignard reagents are extremely strong bases and will instantly deprotonate the alcohol instead of performing the desired halogen-metal exchange or insertion.[16][17]

  • Chemoselectivity: You must ensure the halogen-metal exchange occurs selectively at the more reactive C-Br bond, not the C-Cl bond.

The absolute, non-negotiable first step is to protect the alcohol functional group.

A silyl ether is the ideal protecting group as it is robust to organometallic reagents and can be removed later under mild conditions (e.g., with fluoride ions) that will not affect the aryl halides.[18] A benzyl ether is a poor choice, as its removal via hydrogenolysis would cause complete dehalogenation.[11]

Once the alcohol is protected, you can proceed with forming the organometallic species. Lithium-halogen exchange is generally faster and more reliable than Grignard formation for this type of substrate.

  • Reagent: Use an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).

  • Temperature: The exchange must be performed at very low temperatures (typically -78 °C or colder) to prevent side reactions, such as attack on the solvent (THF) or reaction at the less-active C-Cl site.[19] The rate of exchange follows the trend I > Br > Cl, ensuring high selectivity for the C-Br bond at low temperatures.[20]

Part A: Protection of the Alcohol

  • Dissolve this compound (1.0 equiv) and imidazole (1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the TBDMS-protected ether.

Part B: Lithium-Halogen Exchange and Trapping

  • Dissolve the TBDMS-protected starting material (1.0 equiv) in anhydrous THF in an oven-dried, three-neck flask under a strict argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise via syringe, keeping the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C. A color change often indicates the formation of the aryllithium species.

  • Add a solution of your desired electrophile (e.g., an aldehyde, ketone, CO₂, etc., 1.2 equiv) in THF dropwise, again maintaining a very low temperature.

  • After the addition is complete, stir at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with a standard aqueous workup and purification. The TBDMS group can be removed in a subsequent step using TBAF or HF-Pyridine if desired.

By following these validated procedures and understanding the underlying chemical principles, you can effectively navigate the challenges of working with this compound and leverage its synthetic potential while avoiding undesired dehalogenation.

References
  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.
  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Mechanism of Palladium-Catalyzed Transfer Hydrogenolysis of Aryl Chlorides by Formate Salts.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide.
  • Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI.
  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Protecting Alcohols from Organometallics: Videos & Practice Problems. Pearson.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Metal–halogen exchange. Wikipedia.
  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Benchchem.
  • grignard reagents. Chemguide.
  • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. MDPI.
  • Products from the reduction of aryl halides and triflates, reaction...
  • Alcohol Protecting Groups. Organic Chemistry Tutor.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • lithium halogen exchange #1 revised. University of Wisconsin-Madison.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. PMC - NIH.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

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impact of solvent and base on the reactivity of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: T-GUIDE-BCFM-R01

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for (4-Bromo-2-chloro-5-fluorophenyl)methanol (BCFM). This document is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. BCFM is a versatile, poly-halogenated benzylic alcohol, offering multiple reaction pathways. However, its rich functionality—a primary alcohol, a reactive benzylic position, and an electron-deficient aromatic ring with a bromine handle for cross-coupling—requires careful selection of reaction conditions to achieve desired outcomes. This guide, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies focused on the critical impact of solvent and base selection on the reactivity of this intermediate.

Section 1: Frequently Asked Questions (FAQs) - Core Reactivity

Q1: What are the primary reactive sites on this compound and how do solvent and base influence their reactivity?

A1: this compound has three primary centers of reactivity: the hydroxyl group , the benzylic position , and the aromatic ring (specifically at the C-Br bond).

  • Hydroxyl Group (-CH₂OH): This primary alcohol can undergo oxidation, esterification, and etherification. The choice of base is critical for reactions requiring deprotonation, such as the Williamson ether synthesis. Strong, non-nucleophilic bases like sodium hydride (NaH) are required to form the alkoxide, while weaker bases like triethylamine (TEA) are suitable for reactions like esterification where they act as acid scavengers.

  • Benzylic Position (Ar-CH₂OH): The hydrogens at this position are activated, making the molecule susceptible to oxidation.[1] Strong oxidizing agents can convert the alcohol to the corresponding benzoic acid, while milder reagents allow for isolation of the aldehyde. The solvent choice here is crucial for managing reagent solubility and reaction temperature.

  • Aromatic Ring (C-Br bond): The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. The choice of base and solvent system is paramount for the efficiency of the catalytic cycle, particularly the transmetalation step in Suzuki couplings.[2][3]

The interplay between solvent and base dictates which of these sites reacts preferentially. For instance, using a strong base like NaH in a polar aprotic solvent like DMF will favor alkoxide formation for an SN2 reaction (etherification).[4][5] In contrast, using a palladium catalyst with a moderate inorganic base like K₂CO₃ in a solvent mixture like toluene/water will favor a Suzuki-Miyaura cross-coupling at the C-Br bond.[6]

Q2: I am attempting a Williamson ether synthesis. Which base and solvent combination is optimal to avoid side reactions?

A2: The Williamson ether synthesis is a classic SN2 reaction that is highly sensitive to reaction conditions.[7][8] For a substrate like BCFM, the primary goal is to efficiently deprotonate the alcohol without promoting elimination (E2) or other side reactions.

Optimal Combination:

  • Base: Sodium hydride (NaH) is the preferred base. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This ensures a high concentration of the active nucleophile.[4]

  • Solvent: A polar aprotic solvent is essential.[5][9] Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices. These solvents effectively solvate the sodium cation, leaving the alkoxide anion "naked" and highly nucleophilic, which accelerates the desired SN2 reaction.[10] Protic solvents (like ethanol or water) should be strictly avoided as they will protonate the alkoxide and can participate as competing nucleophiles.[11][12]

Troubleshooting Common Issues:

IssueProbable CauseRecommended Solution
Low Yield Incomplete deprotonation of the alcohol.Use a slight excess (1.1-1.2 eq.) of fresh, high-quality NaH. Ensure the reaction is performed under strictly anhydrous conditions.
Elimination Byproducts The alkyl halide used is sterically hindered (secondary or tertiary).The Williamson synthesis works best with primary alkyl halides.[4][7][13] If possible, redesign your synthesis to use BCFM as the nucleophile and a primary alkyl halide as the electrophile.
No Reaction Poor quality of reagents or insufficient temperature.Ensure NaH and the solvent are anhydrous. The reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate, but avoid excessive temperatures which can favor elimination.[4]

Section 2: Troubleshooting Guide - Specific Transformations

Scenario 1: Oxidation to (4-Bromo-2-chloro-5-fluorophenyl)benzaldehyde
Q3: My oxidation of BCFM to the aldehyde is giving low yields and I'm observing the formation of the carboxylic acid. How can I improve selectivity?

A3: Over-oxidation is a common challenge when converting primary benzylic alcohols to aldehydes.[14] The aldehyde product is often more susceptible to oxidation than the starting alcohol. Success hinges on choosing a mild oxidant and carefully controlling reaction parameters.

Root Cause Analysis & Solutions:

  • Oxidant is too strong: Reagents like hot acidic potassium permanganate (KMnO₄) will aggressively oxidize the benzylic position directly to the carboxylic acid.[1]

    • Solution: Switch to a milder, more selective oxidizing agent. Manganese dioxide (MnO₂) is an excellent choice for the selective oxidation of benzylic alcohols.[15] It is a heterogeneous reagent, and the reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature. Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures, even with mild oxidants, can lead to over-oxidation.[14]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, work up the reaction immediately. If the reaction is slow, it is often better to add more oxidant rather than increasing the temperature.

Experimental Protocol: Selective Oxidation using MnO₂
  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M), add activated manganese dioxide (MnO₂, 5-10 eq by weight).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC every 30-60 minutes.

  • Upon completion (typically 2-16 hours), filter the mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the Celite® pad thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Scenario 2: Suzuki-Miyaura Cross-Coupling
Q4: I am performing a Suzuki-Miyaura coupling at the bromo- position, but the reaction is sluggish and I'm seeing significant starting material decomposition. What is going wrong?

A4: The success of a Suzuki-Miyaura coupling depends on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] A failure in any step can halt the reaction. For an electron-deficient substrate like BCFM, the oxidative addition to Pd(0) is generally facile. Issues often arise from the base, solvent, or ligand choice.

Troubleshooting Decision Tree:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Analysis:

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[16] For standard couplings, potassium carbonate (K₂CO₃) is often sufficient. If the boronic acid is sterically hindered or electronically deactivated, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.

  • Solvent System: A common cause of failure is poor solubility of the base in the organic solvent. Using a biphasic system (e.g., Toluene/Water or 1,4-Dioxane/Water) or a polar aprotic solvent like DMF can facilitate the interaction between all components.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-deficient aryl halides like BCFM, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, or other Buchwald-type ligands) are often superior. They promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[17]

Section 3: Reference Data Tables

Table 1: Solvent Selection Guide
Reaction TypeRecommended SolventsAvoidRationale
Williamson Ether Synthesis THF, DMF, AcetonitrileAlcohols, WaterPolar aprotic solvents enhance nucleophilicity by solvating the counter-ion, not the nucleophile. Protic solvents will protonate the alkoxide.[5][10][18]
Oxidation (with MnO₂) Dichloromethane (DCM), Chloroform, HexanePolar/Protic SolventsNon-polar solvents are ideal for the heterogeneous MnO₂ reaction, preventing interference and simplifying workup.
Suzuki-Miyaura Coupling Toluene/H₂O, 1,4-Dioxane/H₂O, DMFNon-polar solvents (alone)A polar or biphasic system is needed to dissolve the organic substrate, palladium complex, and the inorganic base.[19]
Nucleophilic Aromatic Substitution (SNAr) DMSO, DMF, NMPProtic SolventsHighly polar aprotic solvents are required to stabilize the charged Meisenheimer complex intermediate and accelerate the reaction.[20][21]
Table 2: Base Selection Guide (pKa values in H₂O for reference)
BaseFormulapKa (Conjugate Acid)Common Applications for BCFM
Sodium HydrideNaH~35[22]Strong, non-nucleophilic base for complete deprotonation of the alcohol (e.g., Williamson ether synthesis).[4]
Potassium tert-ButoxideKtBuO~17[22]Strong, sterically hindered base. Useful for C-H activation or when a soluble strong base is needed.[23]
Potassium CarbonateK₂CO₃10.3[24]Mild inorganic base, standard for Suzuki-Miyaura and other Pd-catalyzed cross-couplings.[6]
Potassium PhosphateK₃PO₄12.3A slightly stronger base than K₂CO₃, often used to improve yields in challenging Suzuki couplings.
TriethylamineEt₃N10.8[24]Organic base, primarily used as an acid scavenger in reactions like esterification or protection (e.g., silylation) of the alcohol.

Section 4: Process and Mechanism Visualizations

Workflow: Selecting Conditions for BCFM Reactions

G cluster_0 Reaction Goal Definition cluster_1 Functional Group Targeted cluster_2 Reaction Type & Conditions start What is the desired transformation? OH Hydroxyl Group (-OH) start->OH CBr Aryl Bromide (C-Br) start->CBr Benzylic Benzylic Position (Oxidation) start->Benzylic Ether Etherification (Sₙ2) Base: NaH Solvent: THF/DMF OH->Ether Coupling Cross-Coupling Catalyst: Pd(0)/Ligand Base: K₂CO₃ Solvent: Toluene/H₂O CBr->Coupling Oxidation Oxidation to Aldehyde Reagent: MnO₂ Solvent: DCM Benzylic->Oxidation

Caption: Decision tree for selecting reaction conditions.

Mechanism: The Role of Solvent in Williamson Ether Synthesis

Caption: Contrasting effects of protic vs. aprotic solvents.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • VIVA DIFFERENCES. (2024, January 15). Difference Between Protic And Aprotic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Retrieved from [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... PMC. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions.... Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • V.Nimc. (2025, December 4). Williamson Ether Synthesis Explained. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions.... Retrieved from [Link]

  • pKa Values of Common Bases. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 18). Method of allylic and benzylic oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007, October 21). Secondary and benzylic alcohols oxydations using various oxydants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Publishing. (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates.... Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting for catalyst selection in cross-coupling reactions involving the challenging substrate, (4-Bromo-2-chloro-5-fluorophenyl)methanol. The unique structural features of this molecule—multiple halogen substituents with differing reactivity and a potentially interfering hydroxymethyl group—necessitate careful consideration of catalyst and reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

The main challenge is achieving chemoselectivity. Your substrate has two different halogen atoms, bromine and chlorine, attached to the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-OTf > C-Cl.[1][2][3] This inherent difference in reactivity allows for the selective functionalization of the more reactive C-Br bond, while leaving the less reactive C-Cl bond intact for potential subsequent transformations.[3] However, achieving high selectivity requires careful optimization of the catalyst system and reaction conditions to prevent unwanted side reactions at the C-Cl position.

Q2: How does the hydroxymethyl group on the phenyl ring influence the reaction?

The hydroxymethyl group (-CH₂OH) can influence the reaction in a few ways:

  • Steric Hindrance: Its presence ortho to the chlorine atom can sterically hinder the approach of the catalyst to the C-Cl bond, which can further enhance selectivity for coupling at the C-Br bond.

  • Electronic Effects: As a weakly electron-donating group, it can slightly modulate the electronic properties of the aromatic ring.

  • Potential for Interference: The hydroxyl group is protic and can potentially coordinate to the metal center or react with the base, especially if strong bases are used. In some cases, protection of the hydroxyl group may be necessary to avoid these issues and improve yields, though many modern catalyst systems exhibit good functional group tolerance.[4]

Q3: Which types of cross-coupling reactions are most suitable for the selective functionalization of this substrate?

Several palladium-catalyzed cross-coupling reactions can be effectively and selectively applied to the C-Br bond of this compound:

  • Suzuki-Miyaura Coupling: Ideal for forming new carbon-carbon (C-C) bonds with a wide variety of aryl, heteroaryl, vinyl, or alkyl boronic acids and esters.[5][6]

  • Sonogashira Coupling: Used to form carbon-carbon triple bonds by reacting with terminal alkynes.[7][8][9] This reaction is valuable for the synthesis of conjugated enynes and arylalkynes.[8]

  • Buchwald-Hartwig Amination: Enables the formation of carbon-nitrogen (C-N) bonds, providing access to a diverse range of substituted anilines by coupling with primary or secondary amines.[10][11][12]

  • Heck Coupling: Can be used to form C-C bonds with alkenes.

  • Stille Coupling: Another option for C-C bond formation using organostannane reagents.[13]

The choice of reaction will depend on the specific molecular scaffold you are aiming to synthesize.

Q4: Can I achieve selective coupling at the C-Cl bond?

While the C-Br bond is significantly more reactive, coupling at the C-Cl bond is possible, typically after the C-Br bond has been functionalized. This would require more forcing reaction conditions, such as higher temperatures, longer reaction times, and a catalyst system specifically designed for the activation of aryl chlorides.[14][15][16][17] Catalyst systems for aryl chloride coupling often employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type ligands) or N-heterocyclic carbene (NHC) ligands.[8][15][16]

Troubleshooting Guide

Problem: Low or No Yield in a Suzuki-Miyaura Coupling Reaction

Possible Causes & Recommended Solutions

Possible Cause Explanation Recommended Solution
Catalyst Inactivity The palladium catalyst may have decomposed or is not active. Pd(PPh₃)₄, for instance, is known to be sensitive to air and moisture.Use a fresh batch of catalyst, or consider using a more stable precatalyst like Pd(OAc)₂ or a palladacycle in combination with a suitable ligand.[18] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Boronic Acid Decomposition Boronic acids can be unstable and undergo protodeboronation, especially under harsh basic conditions or at elevated temperatures.[19]Use a milder base such as K₂CO₃ or Cs₂CO₃.[20] Consider using more stable boronic esters (e.g., pinacol esters). Ensure the purity of your boronic acid.
Inappropriate Base or Solvent The choice of base and solvent is critical for the transmetalation step.[6]Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O).[18][20]
Poor Ligand Choice For challenging substrates, simple ligands like PPh₃ may not be sufficient.Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos, which can promote the oxidative addition and reductive elimination steps.[18]
Problem: Formation of Homocoupling Products in a Sonogashira Coupling Reaction

Possible Causes & Recommended Solutions

Possible Cause Explanation Recommended Solution
Glaser Coupling The presence of a copper(I) co-catalyst in the presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling).[2]Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Alternatively, employ a copper-free Sonogashira protocol.[7][8]
Catalyst Decomposition Decomposition of the palladium catalyst can sometimes lead to side reactions.Ensure high-purity reagents and solvents. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition.[2]
Problem: Catalyst Deactivation in Buchwald-Hartwig Amination

Possible Causes & Recommended Solutions

Possible Cause Explanation Recommended Solution
Incompatible Functional Groups Certain functional groups on the amine or aryl halide can poison the catalyst.While the hydroxymethyl group on your substrate is generally tolerated, highly acidic or coordinating groups on the amine partner could be problematic. Consider protecting such groups if necessary.
Strongly Coordinating Amine Some amines can coordinate too strongly to the palladium center, inhibiting the catalytic cycle.The use of bulky phosphine ligands (e.g., Josiphos or Buchwald's biarylphosphine ligands) can often overcome this issue by creating a more sterically crowded metal center that favors reductive elimination.[4]
Incorrect Base The choice of base is crucial and can affect catalyst stability and activity.Strong, non-coordinating bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[21] The optimal base may need to be determined empirically for your specific substrate combination.

Experimental Protocols & Diagrams

Representative Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol provides a general starting point for the selective coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision Tree for Catalyst Selection

CatalystSelection start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond C-C cn_bond C-N Bond Formation start->cn_bond C-N suzuki Suzuki-Miyaura (Arylboronic Acid) cc_bond->suzuki sonogashira Sonogashira (Terminal Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald suzuki_cat Catalyst System: - Pd(PPh3)4 - Pd(OAc)2 / SPhos - PdCl2(dppf) suzuki->suzuki_cat sonogashira_cat Catalyst System: - Pd(PPh3)4 / CuI - PdCl2(PPh3)2 / CuI - Copper-free systems sonogashira->sonogashira_cat buchwald_cat Catalyst System: - Pd2(dba)3 / Xantphos - Pd(OAc)2 / Buchwald Ligand - Josiphos Ligands buchwald->buchwald_cat

Caption: Catalyst selection based on desired bond formation.

Generalized Catalytic Cycle for Cross-Coupling

CatalyticCycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)-X      Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R'-M r_pd_r R-Pd(II)-R'      Ln transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle for cross-coupling reactions.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Al-Amin, M., & Reiser, O. (2011). Recyclable Catalyst with Cationic Phase Tags for the Sonogashira Coupling of Aryl Bromides and Aryl Chlorides. Organometallics, 30(19), 5246-5252. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10736-10773. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC, NIH. [Link]

  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Fairlamb, I. J. S., et al. (2017). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 7(12), 8456-8466. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2026, January 5). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 4(20), 3467-3469. [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Omoregie, H. O., & Nwoko, C. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5226-5253. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973-2976. [Link]

  • Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (17), 1742-1744. [Link]

  • Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(3), 100958. [Link]

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Technical Support Center: Isolating Derivatives of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for handling derivatives of (4-Bromo-2-chloro-5-fluorophenyl)methanol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting. The unique substitution pattern of this molecule—containing bromine, chlorine, and highly electronegative fluorine—presents specific challenges and opportunities during workup and purification, which we will address in detail.

Part 1: Initial Reaction Quench and Aqueous Workup

This initial phase is critical for separating your crude product from the reaction mixture. Problems here can cascade, complicating all subsequent steps.

Question 1: My Grignard reaction to synthesize the methanol derivative is complete. What is the correct quenching procedure, and why is it so important?

Answer: The synthesis of this compound often involves the reaction of a Grignard reagent with the corresponding aldehyde. The quenching step is not merely about stopping the reaction; it's about protonating the intermediate magnesium alkoxide to form the desired alcohol and dissolving the resulting magnesium salts.[1][2][3]

A carefully controlled quench is vital to prevent side reactions and ensure a clean separation. A common and effective method is to slowly add the reaction mixture to a cold, dilute acidic solution (e.g., 1 M HCl or saturated aqueous NH₄Cl).

  • Why a cold, dilute acid?

    • Temperature Control: The quench is highly exothermic. Adding the reaction mixture to the cold solution (instead of the other way around) helps dissipate heat, preventing potential side reactions like dehydration of the newly formed benzyl alcohol.

    • Salt Solubility: The resulting magnesium salts (e.g., MgBrCl) are much more soluble in acidic aqueous solutions than in neutral water, preventing the formation of thick precipitates that can trap your product and complicate phase separation.

    • Protonation: The acid provides the necessary proton to convert the alkoxide intermediate to the final alcohol product.[2][3]

Experimental Protocol: Standard Quenching of a Grignard Reaction

  • Prepare a beaker with a stirred solution of 1 M HCl, cooled in an ice bath. Use a volume sufficient to neutralize all the Grignard reagent and magnesium salts (typically 3-5 equivalents based on the magnesium used).

  • Once the Grignard reaction is deemed complete, allow it to cool to room temperature.

  • Slowly, via a dropping funnel or pipette, add the ethereal reaction mixture to the cold, stirring acidic solution. Maintain the temperature of the quenching solution below 10-15 °C.

  • After the addition is complete, continue stirring for 10-15 minutes to ensure all salts are dissolved.

  • Transfer the biphasic mixture to a separatory funnel for the initial phase separation.

Part 2: Liquid-Liquid Extraction (LLE) and Troubleshooting

LLE is the workhorse of purification, but the unique properties of fluorinated compounds can introduce challenges.

Question 2: I'm experiencing a persistent emulsion during the aqueous workup. How can I break it?

Answer: Emulsion formation is one of the most common frustrations during LLE.[4] An emulsion is a stable dispersion of one immiscible liquid within another, often stabilized by fine particulates or surfactant-like impurities.[5][6] The high electronegativity of the fluorine atom in your molecule can alter its intermolecular interactions and solubility, potentially contributing to this issue.[7]

Here is a systematic approach to breaking emulsions:

Troubleshooting Emulsions: From Simple to Advanced

Method Principle Procedure Caveats
Patience & Gentle Swirling Time and reduced agitation allow droplets to coalesce naturally.[6]Let the separatory funnel stand undisturbed for 15-30 minutes. Gentle swirling can help, but avoid vigorous shaking.Ineffective for highly stable emulsions.
Addition of Brine Increases the ionic strength and density of the aqueous phase, "salting out" the organic components and destabilizing the emulsion.[4][8]Add a saturated solution of NaCl (brine) to the separatory funnel, invert gently, and allow the layers to separate.This is the most common and often most effective method.
Change Solvent Volume Diluting the organic layer can sometimes disrupt the interfacial tension holding the emulsion together.[8]Add more of your organic extraction solvent (e.g., double the volume).Increases the total volume to be handled and later evaporated.
Filtration Physical disruption of the emulsion by passing it through a filter medium.Filter the entire mixture through a plug of glass wool or a pad of Celite®.[4][8]Can be slow and may lead to some product loss on the filter medium.
Centrifugation Uses mechanical force to accelerate the separation of the phases based on density differences.[4][5]Transfer the emulsion to centrifuge tubes and spin at a moderate speed.Requires appropriate equipment and may not be practical for large volumes.

Below is a workflow to help guide your decision-making process when faced with an emulsion.

G start Emulsion Formed wait Wait 15-30 min Gentle Swirling start->wait brine Add Saturated Brine (NaCl) wait->brine Persistent? separated Phases Separated wait->separated Resolved? filter Filter through Celite® or Glass Wool brine->filter Persistent? brine->separated Resolved? centrifuge Centrifuge Mixture filter->centrifuge Persistent? filter->separated Resolved? centrifuge->separated

Caption: Decision tree for breaking emulsions during workup.

Question 3: Which organic solvent is best for extracting my fluorinated benzyl alcohol derivative?

Answer: The ideal solvent should have high solubility for your product, low solubility in water, a relatively low boiling point for easy removal, and be readily available. For a molecule like this compound, standard solvents are usually effective.

  • Ethyl Acetate (EtOAc): An excellent general-purpose solvent. It's polar enough to dissolve the alcohol functionality but immiscible with water.

  • Dichloromethane (DCM): Denser than water, which can be convenient for separations. Its high volatility makes it easy to remove.

  • Diethyl Ether (Et₂O): Commonly used for Grignard reaction workups as it's often the reaction solvent. It is highly volatile and flammable.

The presence of three halogens increases the molecule's lipophilicity and density. The fluorine atom, in particular, can reduce the basicity of nearby groups and affect hydrogen bonding capabilities, which in turn influences solubility.[7] Always perform a small-scale test extraction if you are unsure.

Part 3: Purification by Recrystallization

For solid derivatives, recrystallization is a powerful purification technique.[9][10]

Question 4: My crude product has solidified, but I'm struggling to find a suitable recrystallization solvent.

Answer: Finding the right solvent system is the most critical step in recrystallization.[11] The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[9]

Workflow for Selecting a Recrystallization Solvent

G cluster_0 Single Solvent Screening cluster_1 Mixed Solvent System a Test Solubility in Cold Solvent (e.g., Hexane, Toluene, EtOAc, EtOH) b Heat to Boiling a->b h Too Soluble Even When Cold? a->h Yes c Cool to RT, then Ice Bath b->c Yes g Insoluble Even When Hot? b->g No d Good Crystals Form? c->d e Solvent Found! d->e Yes f Try Another Solvent d->f No i Dissolve in 'Good' Solvent (Hot) (e.g., Ethanol) g->i h->i j Add 'Poor' Solvent (Hot) (e.g., Water) Dropwise until Cloudy i->j k Add 'Good' Solvent to Clarify j->k l Cool Slowly k->l m Crystals Form! l->m

Caption: Systematic workflow for recrystallization solvent selection.

Common Solvent Systems for Halogenated Aromatics:

  • Hexanes/Ethyl Acetate: A common nonpolar/polar mixture. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hot hexanes until the solution becomes turbid.

  • Toluene or Xylenes: These higher-boiling point aromatic solvents can be effective for compounds that are sparingly soluble in other solvents.

  • Ethanol/Water: A classic polar system. Dissolve in hot ethanol and add water dropwise.

Protocol: Recrystallization from a Mixed Solvent System (e.g., Hexanes/EtOAc)

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of ethyl acetate and heat the mixture to a gentle boil while stirring.

  • Continue adding hot ethyl acetate dropwise until the solid just dissolves. Do not add excess solvent.[12]

  • Slowly add hot hexanes to the solution until a faint, persistent cloudiness appears.

  • Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.[9]

  • Dry the crystals under vacuum.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • ResearchGate. Fluorinated Aromatic Compounds.
  • National Institutes of Health (NIH). (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
  • Benchchem. (2025). resolving emulsion formation during 4-Nonylaniline extraction.
  • University of California, Los Angeles (UCLA) Chemistry. Recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • University of New South Wales. RECRYSTALLISATION.
  • ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • University of Colorado Boulder. Recrystallization1.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent.
  • CHM 244 Lab Practical- Grignard Reactions.
  • Quora. (2024, December 29). What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed?.
  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
  • Organic Chemistry Portal. Grignard Reaction.

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Validation & Comparative

analytical methods for the validation of (4-Bromo-2-chloro-5-fluorophenyl)methanol purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for the Purity Validation of (4-Bromo-2-chloro-5-fluorophenyl)methanol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The synthetic intermediate this compound is a critical building block in the development of various pharmaceutical agents. Its molecular structure, featuring a halogenated phenyl ring, necessitates rigorous purity control. Impurities arising from the synthesis or degradation can carry their own pharmacological or toxicological profiles, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the validation of its purity is not merely a quality control checkpoint but a cornerstone of regulatory compliance and patient safety.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, grounded in established scientific principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).

The Foundation: Principles of Method Validation

Before comparing techniques, it is crucial to understand the objective of analytical method validation. The goal is to demonstrate that a chosen analytical procedure is suitable for its intended purpose.[1] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining key parameters that ensure a method is reliable, reproducible, and accurate.[1][2][3][4]

A validated method is a self-validating system; its performance characteristics are well-understood and documented, providing a high degree of assurance in the quality of the analytical data.

ICH_Q2_R1_Validation_Parameters cluster_0 Analytical Method Validation (ICH Q2(R1)) PurityAssay Purity Assay Specificity Specificity (Discrimination from impurities) PurityAssay->Specificity is proven by Linearity Linearity (Proportional response) PurityAssay->Linearity requires Accuracy Accuracy (Closeness to true value) PurityAssay->Accuracy must have Precision Precision (Repeatability, Intermediate) PurityAssay->Precision must have Robustness Robustness (Resilience to variations) PurityAssay->Robustness is ensured by LOQ Quantitation Limit (LOQ) (Lowest quantifiable amount) Specificity->LOQ informs Range Range (Acceptable precision/accuracy) Linearity->Range defines LOD Detection Limit (LOD) (Lowest detectable amount) LOQ->LOD is related to

Key validation parameters as per ICH Q2(R1) guidelines.

Technique 1: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode, is the workhorse of pharmaceutical purity analysis. Its versatility, robustness, and high resolving power make it ideal for separating the main compound from its potential impurities.

Principle of Operation: The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For this compound, its relatively non-polar, substituted aromatic structure allows for strong retention on a C18 column, enabling effective separation from more polar or less polar impurities.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 phase provides the necessary hydrophobicity to retain the analyte and separate it from potential starting materials or degradants. The length and particle size offer a good balance between resolution and analysis time.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. Causality: The acidic pH suppresses the ionization of any residual silanols on the column packing, preventing peak tailing and improving peak shape.

    • Solvent B: Acetonitrile. Causality: Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff, minimizing baseline noise.

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Causality: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times and peak shapes.

  • Detection Wavelength: 220 nm. Causality: The phenyl ring of the analyte exhibits strong UV absorbance at lower wavelengths. A PDA detector is used to monitor peak purity across a spectrum.

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a 1 mg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner.

Trustworthiness: Forced Degradation Studies

To establish the method's specificity, forced degradation studies are essential.[5][6] These studies intentionally stress the sample to produce potential degradation products, demonstrating that the method can separate these degradants from the main analyte peak.[7][8][9] An adequate level of degradation is typically considered to be 5-20%.[6]

Forced_Degradation_Workflow Start Sample of This compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Photo Photolytic (ICH Q1B conditions) Start->Photo Analyze Analyze Stressed Samples and Control via HPLC-PDA Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Results Analyze->Evaluate Pass Method is Stability-Indicating Evaluate->Pass  Analyte peak is pure  & resolved from degradants Fail Method Not Specific (Modify & Re-validate) Evaluate->Fail  Co-elution or  purity failure

Workflow to establish a stability-indicating HPLC method.

Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities. Given the benzyl alcohol structure, the analyte is amenable to GC analysis. The mass spectrometer adds a high degree of specificity, allowing for positive identification of impurities.

Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column.[10] As components elute, they are ionized and fragmented, and the resulting mass-to-charge ratio fragments are detected. This provides both quantitative data (from the peak area) and a unique mass spectrum "fingerprint" for structural elucidation.

Detailed Experimental Protocol: Impurity Profiling by GC-MS
  • Instrumentation: Gas chromatograph with a capillary column, coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a robust, low-bleed, general-purpose column suitable for a wide range of semi-polar compounds. Its low bleed characteristic is critical for achieving low detection limits in MS.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 270 °C (Split mode, 50:1). Causality: The temperature must be high enough to ensure complete vaporization without causing thermal degradation. A split injection prevents column overloading with the main component.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

    • Causality: The program starts at a low enough temperature to separate volatile impurities, and the ramp ensures that the main analyte and any higher-boiling impurities are eluted as sharp peaks.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST).

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in Dichloromethane.

Technique 3: Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity.[11] Its key advantage is that it does not require a reference standard for every impurity, as all structurally similar molecules should be NMR-visible.

Principle of Operation: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique proton signal from the analyte with the integral of a signal from a known amount of an internal standard, the absolute quantity and thus the purity of the analyte can be calculated.

Detailed Experimental Protocol: Purity by qNMR
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material). Causality: Maleic acid is chosen because it is non-volatile, stable, has a simple spectrum with a sharp singlet (for the two vinyl protons) that does not overlap with the analyte signals, and is soluble in the chosen solvent.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6). Causality: DMSO-d6 is an excellent solvent for both the analyte and the internal standard. It also shifts the exchangeable -OH proton signal downfield, reducing potential interference.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into the same vial.

    • Record the weights precisely.

    • Dissolve the mixture in ~0.75 mL of DMSO-d6.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (e.g., D1 = 30s). Causality: A long relaxation delay is absolutely critical to ensure that all protons have fully relaxed back to equilibrium before the next pulse, which is essential for accurate integration.

    • Number of Scans: ≥ 16. Causality: Multiple scans are averaged to improve the signal-to-noise ratio, leading to more precise integration.

  • Data Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal unique to the analyte (e.g., the benzylic CH₂ protons) and the singlet from the internal standard.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, and P_std = Purity of the standard.

Comparative Performance Guide

The choice of method depends on the specific requirements of the analysis, such as the stage of drug development, the need for structural information, and sample throughput.

ParameterHPLC-UV/PDAGC-MSqNMR
Primary Use Quantitative purity, impurity profileIdentification & quantification of volatile impuritiesAbsolute quantitative purity, primary standard qualification
Specificity High; demonstrated via forced degradation and peak purity analysis.Very High; separation by GC, confirmation by MS fragmentation pattern.High; based on unique chemical shifts. Can resolve structural isomers.
Limit of Quantification (LOQ) Typically ~0.05% (area/area)Lower for many impurities (<0.01%) due to MS sensitivity.~0.1-0.5%; not ideal for trace impurity quantification.
Accuracy High (% recovery typically 98-102%)High (% recovery typically 95-105%)Very High (Primary method); accuracy depends on weighing precision.
Precision (%RSD) Excellent (<2%)Excellent (<5%)Excellent (<1%)
Information Provided Quantitative purity (relative)Quantitative purity (relative), structural info of impurities.[12][13]Absolute quantitative purity.
Throughput Moderate (20-40 min/sample)Moderate (20-40 min/sample)Low (requires long relaxation delays)
Reference Standard Requires a characterized reference standard for the main analyte.Requires a reference standard for quantification.Requires a certified internal standard, but not for the analyte itself.

Conclusion: Selecting the Appropriate Method

The validation of this compound purity requires a strategic, multi-faceted approach. No single method is universally superior; rather, they are complementary tools in the analytical scientist's arsenal.

Method_Selection_Guide Start What is the primary analytical goal? RoutineQC Routine QC & Release Testing (Known Impurity Profile) Start->RoutineQC Quantification ImpurityID Impurity Identification & Structural Elucidation Start->ImpurityID Identification PrimaryStd Primary Standard Qualification or Absolute Purity Assay Start->PrimaryStd Certification HPLC Use Validated Stability-Indicating HPLC Method RoutineQC->HPLC GCMS Use GC-MS (or LC-MS) ImpurityID->GCMS qNMR Use qNMR PrimaryStd->qNMR

Decision tree for selecting the appropriate analytical method.
  • For routine quality control and release testing , a validated stability-indicating HPLC method is the most practical and widely accepted choice. It provides robust, reliable data on purity and impurity levels relative to a qualified reference standard.

  • During process development or for investigating out-of-specifications results , GC-MS (or LC-MS) is indispensable. Its ability to provide structural information is critical for identifying unknown impurities, which is the first step in controlling them.[12][14]

  • For the qualification of a primary reference standard or when an absolute, high-accuracy purity value is required without reliance on the analyte's own standard, qNMR is the method of choice.[11]

By leveraging the strengths of each of these methods and validating them according to rigorous standards like ICH Q2(R1), researchers and drug developers can ensure a comprehensive understanding of the purity of this compound, safeguarding the quality of the medicines it is used to create.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Colby, J. M., & Stults, C. L. M. (2021). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. National Institutes of Health. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • R Discovery. Forced Degradation Studies Research Articles. [Link]

  • Macchi, Z., & Tuel, M. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new ant. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Assignment Help. NMR Spectrum Of Benzyl Alcohol, Qualitative Applications. [Link]

  • Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • SpectraBase. Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Mass spectrometry in impurity profiling. [Link]

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A Comparative Guide to HPLC and GC-MS Analysis of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated aromatic alcohol. Its chemical properties—moderate polarity due to the hydroxyl group and the presence of multiple halogen atoms—present unique considerations for chromatographic analysis. The choice between HPLC and GC-MS is not merely one of preference but is dictated by the specific analytical goals, such as quantification of the active pharmaceutical ingredient (API), identification of process impurities, or detection of degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for a broad range of compounds, especially those that are non-volatile or thermally sensitive.[1] In contrast, Gas Chromatography (GC) is ideal for analytes that are volatile and thermally stable.[1] The decision to use HPLC or GC-MS for analyzing this compound hinges on factors like the volatility of potential impurities and the need for structural elucidation provided by mass spectrometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is often the primary choice for the analysis of non-volatile and thermally unstable compounds in the pharmaceutical industry.[2] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the molecule's moderate polarity.

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: A C18 column is the conventional first choice for RP-HPLC method development.[3] However, for halogenated aromatic compounds, alternative stationary phases can offer enhanced selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) phase can provide different pi-pi interactions with the aromatic ring of the analyte, potentially improving resolution between closely related impurities.[4][5]

  • Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, controls the retention and elution of the analyte.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. The choice of organic modifier can significantly impact selectivity.[5] A buffer, such as phosphate or acetate, is crucial to maintain a consistent pH, which in turn ensures reproducible retention times for any ionizable impurities.[3]

  • Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is standard for HPLC analysis of aromatic compounds due to their strong UV absorbance.[7] A DAD offers the advantage of acquiring full UV spectra, which can aid in peak identification and purity assessment.

Detailed HPLC Protocol

This protocol provides a robust starting point for the analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • For process samples, dissolve a known amount in methanol and filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve/Dilute Sample in Methanol Filter Filter (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Phenyl-Hexyl Column Inject->Separate Detect DAD Detection (220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify caption HPLC Experimental Workflow

Caption: HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] While this compound itself has a relatively high boiling point, GC-MS is invaluable for identifying volatile impurities, such as residual solvents or low molecular weight by-products.[9]

The Critical Role of Derivatization

A primary challenge in the GC analysis of alcohols is their polarity and potential for thermal degradation.[10] Derivatization is a chemical modification process that converts polar functional groups, like the hydroxyl group in our analyte, into less polar, more volatile, and more thermally stable derivatives.[10][11] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for alcohols.[11] This process significantly improves chromatographic peak shape and sensitivity.[12]

Causality Behind Experimental Choices in GC-MS Method Development
  • Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the analysis of a wide range of compounds, including silylated derivatives.

  • Inlet Temperature: The inlet temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation. A temperature of 250-280 °C is a reasonable starting point.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. The program starts at a lower temperature to resolve volatile components and gradually increases to elute higher boiling point compounds.

  • Mass Spectrometer Parameters: Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS, as it produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST for compound identification.[8]

Detailed GC-MS Protocol (with Derivatization)

This protocol outlines a reliable method for the GC-MS analysis of this compound following silylation.

Instrumentation:

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

Derivatization Procedure:

  • To 100 µL of the sample solution (in a suitable aprotic solvent like dichloromethane), add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 270 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-550 m/z

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve/Dilute Sample Deriv Silylation (BSTFA, 70°C) Prep->Deriv Inject Inject into GC-MS Deriv->Inject Separate Separation on DB-5ms Column Inject->Separate Detect MS Detection (EI, 50-550 m/z) Separate->Detect Deconvolute Deconvolution & Peak Finding Detect->Deconvolute Identify Library Search (NIST) & Spectral Interpretation Deconvolute->Identify caption GC-MS Experimental Workflow

Caption: GC-MS Experimental Workflow

Comparative Performance Analysis

The choice between HPLC and GC-MS should be guided by the specific analytical requirements. The following table provides a direct comparison of the two techniques for the analysis of this compound.

FeatureHPLC-DADGC-MS
Analyte Volatility Not required; suitable for non-volatile and thermally labile compounds.[9]Required; analyte must be volatile or made volatile through derivatization.[9]
Sample Preparation Simpler; typically involves dissolution and filtration.[13]More complex; often requires derivatization for polar analytes.[11]
Primary Application Purity determination, quantification of API and known impurities.[14]Identification of unknown volatile/semi-volatile impurities, structural confirmation.[8]
Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2]
Detection UV-Vis absorbance; provides quantitative data and UV spectra.[7]Mass-to-charge ratio; provides structural information and high specificity.[8]
Sensitivity High sensitivity for UV-active compounds.[14]Very high sensitivity, especially in selected ion monitoring (SIM) mode.
Identification Power Based on retention time and UV spectrum comparison with standards.Based on retention time and mass spectral fragmentation patterns (library searchable).[8]

Conclusion and Recommendations

For the comprehensive analysis of this compound in a drug development setting, HPLC and GC-MS are not mutually exclusive but rather complementary techniques.

  • For routine quality control, purity assessment, and quantification of the main component and known non-volatile impurities, HPLC-DAD is the method of choice. Its robustness, ease of use, and high precision make it ideal for this purpose.

  • For the identification of unknown volatile impurities, residual solvents, and for definitive structural confirmation of the main component and its by-products, GC-MS is indispensable. The detailed structural information from the mass spectrometer is invaluable for impurity profiling and supporting regulatory submissions.

By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can achieve a thorough and reliable characterization of this compound, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Scientific Bulletin of the University Politehnica of Bucharest, Series B. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. Retrieved from [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]

  • Lores, E. M., Bristol, D. W., & Moseman, R. F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 16(8), 358–362. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Aijiren. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Van De Vyver, V., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9635-9644. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Retrieved from [Link]

  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Huynh, T. T., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12480. Retrieved from [Link]

  • Lisec, J., et al. (2006). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 358, 31-45. Retrieved from [Link]

  • ResearchGate. (2018, August 13). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ? Retrieved from [Link]

  • Pharmacognosy Journal. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Retrieved from [Link]

  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(1), 123-131. Retrieved from [Link]

  • Lin, W. C., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 216-222. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Aryl Scaffolds

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are indispensable building blocks. The specific placement and nature of halogen substituents provide a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a prime example of a highly functionalized scaffold, offering multiple, distinct reaction sites. Understanding the nuanced reactivity of this and related halophenylmethanols is not merely an academic exercise; it is critical for designing efficient, selective, and scalable synthetic routes to complex target molecules.

This guide provides an in-depth comparison of the reactivity of this compound against other halophenylmethanols. We will dissect the electronic and steric factors that govern its behavior in key synthetic transformations and provide robust, validated protocols for its use.

Theoretical Framework: Deconstructing Reactivity

The reactivity of any halophenylmethanol is primarily dictated by the interplay of electronic and steric effects imparted by the halogen substituents on the two key reactive centers: the benzylic alcohol and the carbon-halogen bonds on the aromatic ring.

Electronic Effects: A Tug-of-War

Halogens exert two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R) .

  • Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond. This deactivating effect decreases with decreasing electronegativity: F > Cl > Br.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic pi-system. This electron-donating effect is most significant for fluorine, where orbital overlap with carbon is most effective, and decreases down the group: F > Cl > Br.[1][2]

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall in electrophilic aromatic substitution. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[1] In the context of this compound, these strong electron-withdrawing effects decrease the electron density of the aromatic ring, influencing the reactivity of all attached groups.

Steric Hindrance

The presence of substituents at the ortho position (C2 and C6) relative to a reaction site can physically block the approach of reagents. In our target molecule, the chlorine atom at C2 provides significant steric bulk around the benzylic alcohol at C1. This steric hindrance can dramatically reduce reaction rates compared to analogues with substituents only at the meta or para positions.[2][3]

Diagram 1: Factors Influencing Reactivity

G cluster_molecule This compound cluster_factors Governing Factors cluster_details Specific Contributions mol Key Reactive Sites: - Benzylic Alcohol (-CH2OH) - Aryl C-Br Bond - Aryl C-Cl Bond Electronic Electronic Effects Inductive Inductive (-I): F > Cl > Br (Electron Withdrawing) Electronic->Inductive comprises Resonance Resonance (+R): F > Cl > Br (Electron Donating) Electronic->Resonance comprises Steric Steric Effects Ortho Ortho-Substituent: 2-Chloro group hinders -CH2OH reactivity Steric->Ortho Inductive->mol Resonance->mol Ortho->mol G A This compound C Selective Oxidative Addition at C-Br Bond A->C + Reagents (B) B Arylboronic Acid Pd(0) Catalyst, Base D Transmetalation & Reductive Elimination C->D E Product 1: (4-Aryl-2-chloro-5-fluorophenyl)methanol D->E F Further Transformation (e.g., another coupling at C-Cl) E->F Optional

Caption: A simplified workflow for the selective Suzuki-Miyaura coupling, highlighting the preferential reactivity of the C-Br bond.

Experimental Protocols & Methodologies

Trustworthiness in science is built on reproducible, well-defined protocols. The following are validated starting points for exploring the reactivity of this compound.

Protocol 3.1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is chosen for its mild conditions, which are compatible with the sensitive electronic nature of the substrate. [4] Objective: To oxidize this compound to the corresponding aldehyde.

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.

  • Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. Causality Note: A slight excess of DMP ensures complete conversion of the starting material.

  • Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Protocol 3.2: Site-Selective Suzuki-Miyaura Coupling

This protocol is designed to selectively couple at the C-Br position.

Objective: To synthesize (4-Aryl-2-chloro-5-fluorophenyl)methanol.

Methodology:

  • Reagent Preparation: In a flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.3 eq), and a suitable base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq). Causality Note: An inorganic base is used to activate the boronic acid for transmetalation without promoting side reactions involving the benzylic alcohol. [5]2. Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%).

  • Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS, checking for the consumption of the starting material.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Diagram 3: Experimental Workflow for Comparative Kinetic Analysis

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Conclusion A1 Select Substrates: - Target Molecule - Phenylmethanol Analogues A2 Prepare Stock Solutions of all reactants and an internal standard (IS) A1->A2 B1 Set up parallel reactions in a temperature-controlled reaction block A2->B1 B2 Initiate all reactions simultaneously by adding the limiting reagent B1->B2 C1 Sample each reaction at fixed time intervals (t=0, 5, 15, 30... min) B2->C1 C2 Quench aliquots immediately and analyze by HPLC or GC-MS C1->C2 C3 Plot [Substrate] vs. Time (normalized to IS) C2->C3 C4 Calculate initial reaction rates and determine relative reactivity C3->C4

Caption: A self-validating workflow for objectively determining the relative reactivity of different halophenylmethanols.

Conclusion and Outlook

This compound is a uniquely valuable building block whose reactivity is governed by a sophisticated interplay of electronic and steric factors.

  • Benzylic Alcohol Reactivity: The hydroxyl group exhibits reduced reactivity in both oxidation and nucleophilic substitution reactions compared to less halogenated or non-ortho-substituted analogues. This is a direct consequence of the strong electron-withdrawing nature of the three halogens and the steric hindrance imparted by the ortho-chloro substituent.

  • Aryl Halide Reactivity: The molecule's true strength lies in the differential reactivity of its carbon-halogen bonds. The C-Br bond is primed for selective functionalization via palladium-catalyzed cross-coupling, leaving the more robust C-Cl and C-F bonds available for subsequent, more forcing transformations.

For the drug development professional, this predictable and tiered reactivity allows for a modular and strategic approach to library synthesis and lead optimization. By understanding these fundamental principles, chemists can harness the full potential of this and similar polysubstituted scaffolds to build molecular complexity with precision and efficiency.

References

  • Organic Process Research & Development Vol. 11 No. 5 - ACS Publications.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.
  • 19.7: An Explanation of Substituent Effects.Chemistry LibreTexts.
  • 16.5: An Explanation of Substituent Effects.Chemistry LibreTexts.
  • Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions.
  • Efficient and Selective Photocatalytic Oxidation of Benzylic Alcohols with Hybrid Organic–Inorganic Perovskite Materials.
  • Benzyl Alcohol Photo-oxidation Based on Molecular Electronic Transitions in Metal Halide Perovskites.
  • Dess-Martin-Periodinane oxid
  • Nucleophilic substitution, Halogenoalkane Mechanism.YouTube.
  • Nucleophilic substitution - halogenoalkanes and hydroxide ions.Chemguide.
  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.Royal Society of Chemistry.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.MDPI.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
  • Organometallic Reactions Part 2: Oxid

Sources

A Spectroscopic Guide to (4-Bromo-2-chloro-5-fluorophenyl)methanol and Its Functional Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, halogenated aromatic compounds serve as fundamental building blocks for synthesizing complex molecules with tailored properties. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a polysubstituted benzyl alcohol whose unique substitution pattern—featuring bromine, chlorine, and fluorine—imparts distinct electronic and steric characteristics. These characteristics are not only pivotal for its reactivity but also create a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth comparative analysis of the spectroscopic features of this compound and two key derivatives: its oxidation product, 4-bromo-2-chloro-5-fluorobenzaldehyde , and its esterification product, (4-bromo-2-chloro-5-fluorophenyl)methyl acetate . By examining the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural changes that occur upon functional group transformation. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for unambiguous molecular characterization.

Core Spectroscopic Principles in the Analysis of Halogenated Aromatics

Before delving into the specific data, it is essential to understand how the presence of multiple halogens influences the spectra.

  • NMR Spectroscopy (¹H and ¹³C): The electronegativity of halogen substituents (F > Cl > Br) significantly impacts the electron density of the aromatic ring, causing deshielding of nearby protons and carbons and shifting their signals downfield. Furthermore, the fluorine atom (¹⁹F), with a nuclear spin of I = ½, couples with neighboring ¹H and ¹³C nuclei, leading to characteristic splitting patterns that are invaluable for structural assignment.

  • Infrared (IR) Spectroscopy: The vibrations of C-X (carbon-halogen) bonds appear in the fingerprint region of the IR spectrum (<1500 cm⁻¹). While often complex, these bands can be characteristic of the substitution pattern. More importantly, the principal functional groups—the hydroxyl (-OH) of the alcohol, the carbonyl (C=O) of the aldehyde, and the ester (C=O and C-O)—give rise to strong, distinct absorption bands that are easy to track.[1]

  • Mass Spectrometry (MS): The presence of chlorine and bromine is readily identified in a mass spectrum due to their unique isotopic distributions. Chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, while bromine exists as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio.[2][3] This results in a characteristic cluster of peaks (M, M+2, M+4, etc.) for the molecular ion and any fragments containing these halogens, providing definitive evidence for their presence.[4]

Spectroscopic Profile of this compound

This compound presents a foundational structure from which we can observe the influence of its three distinct halogen substituents.

  • ¹H NMR: The spectrum is expected to show two aromatic protons, each appearing as a doublet of doublets due to coupling with each other and with the fluorine atom. The benzylic methylene protons (-CH₂-) adjacent to the hydroxyl group would appear as a singlet or a doublet, and the hydroxyl proton (-OH) would appear as a broad singlet or a triplet if coupled to the methylene group.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached halogens. The C-F coupling will be observable for the carbon directly bonded to fluorine (large ¹J_CF coupling constant) and for adjacent carbons (smaller ²,³,⁴J_CF coupling constants). An additional signal for the benzylic carbon (-CH₂OH) will be present in the aliphatic region.

  • IR Spectroscopy: The most prominent feature is a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, indicative of hydrogen bonding.[1] Additional key peaks include C-H stretching for the aromatic ring and the CH₂ group, and C=C stretching vibrations for the aromatic ring (approx. 1400-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion region will display a complex pattern due to the presence of both a bromine and a chlorine atom. The expected isotopic cluster for the molecular ion [M]⁺ would show peaks at m/z 238, 240, 242, and 244, reflecting the various combinations of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl group or water, followed by the formation of a stable tropylium-like cation.

Comparative Spectroscopic Analysis

The transformation of the hydroxylmethyl group into an aldehyde or an acetate ester induces significant and predictable changes in the spectroscopic data. The following table summarizes the key expected differences.

Spectroscopic Feature This compound (Parent) 4-Bromo-2-chloro-5-fluorobenzaldehyde (Derivative 1) (4-Bromo-2-chloro-5-fluorophenyl)methyl acetate (Derivative 2)
¹H NMR: Benzylic Protons ~4.7 ppm (-CH₂OH)~10.0 ppm (-CHO)~5.2 ppm (-CH₂OAc)
¹H NMR: Other Signals ~2.0-3.0 ppm (broad, -OH)Signal absent~2.1 ppm (singlet, 3H, -COCH₃)
¹³C NMR: Benzylic Carbon ~60-65 ppm (-CH₂OH)~185-190 ppm (-CHO)~65-70 ppm (-CH₂OAc)
¹³C NMR: Other Signals Signal absentSignal absent~21 ppm (-COCH₃), ~170 ppm (-C=O)
IR: Key Absorption (cm⁻¹) ~3400 cm⁻¹ (broad, O-H stretch)~1700 cm⁻¹ (strong, C=O stretch), ~2750 & ~2850 cm⁻¹ (C-H aldehyde stretches)~1740 cm⁻¹ (strong, C=O stretch), ~1230 cm⁻¹ (strong, C-O stretch)
MS: Molecular Ion (m/z) Isotope cluster around 238/240/242Isotope cluster around 236/238/240Isotope cluster around 280/282/284
Analysis of Derivatives:
  • 4-Bromo-2-chloro-5-fluorobenzaldehyde (Oxidation Product):

    • NMR: The most dramatic change is the disappearance of the -CH₂OH and -OH proton signals and the appearance of a highly deshielded aldehyde proton signal near 10.0 ppm. In the ¹³C NMR spectrum, the benzylic carbon signal shifts significantly downfield to ~190 ppm, which is characteristic of a carbonyl carbon in an aldehyde.

    • IR: The broad O-H stretch from the parent alcohol is replaced by a very strong, sharp C=O stretching absorption around 1700 cm⁻¹. Also characteristic of aldehydes are two weak C-H stretching bands that appear near 2750 cm⁻¹ and 2850 cm⁻¹.[5]

    • MS: The molecular weight decreases by two mass units compared to the parent alcohol, which is reflected in the mass spectrum. The primary fragmentation is often the loss of the -CHO group or a hydrogen radical.

  • (4-Bromo-2-chloro-5-fluorophenyl)methyl acetate (Esterification Product):

    • NMR: The benzylic -CH₂- protons are deshielded due to the electron-withdrawing effect of the acetate group and shift downfield compared to the parent alcohol. The hydroxyl proton signal vanishes and is replaced by a sharp singlet at ~2.1 ppm, integrating to three protons, which is characteristic of the methyl group of the acetate. The ¹³C NMR shows two new signals for the acetate methyl and carbonyl carbons.

    • IR: The O-H band is absent. A strong C=O stretching band for the ester appears around 1740 cm⁻¹, typically at a slightly higher frequency than an aldehyde's carbonyl. A strong C-O stretching band also appears around 1230 cm⁻¹.

    • MS: The molecular weight increases by 42 units (the mass of an acetyl group, -COCH₃, minus H). The fragmentation pattern is often dominated by the loss of the acetoxy group or ketene (CH₂=C=O) to yield a stable benzylic cation.

Standard Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality spectroscopic data for the compounds discussed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fig. 1: General workflow for NMR spectroscopic analysis.
Protocol 2: FTIR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare their positions and intensities to known correlation charts and the spectra of related compounds.

Fig. 2: Workflow for sample analysis using FTIR with an ATR accessory.
Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane, ethyl acetate, or methanol.

  • Instrument Setup: Set the appropriate Gas Chromatography (GC) parameters (injection temperature, oven temperature program, column type) and Mass Spectrometry (MS) parameters (ionization mode - typically Electron Ionization (EI) at 70 eV, mass range).

  • Injection: Inject 1 µL of the prepared sample into the GC inlet. The sample is vaporized and carried onto the GC column by an inert gas (e.g., helium).

  • Separation & Ionization: The compound travels through the GC column and is separated from any impurities. Upon exiting the column, it enters the MS source, where it is ionized.

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak cluster and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one Br and one Cl atom.[6]

Fig. 3: Standard workflow for structural analysis via GC-MS.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear and instructive example of how fundamental principles of NMR, IR, and MS can be applied to confirm molecular structure and monitor chemical transformations. The distinct electronic effects and isotopic signatures of the halogen substituents provide a rich dataset for analysis. Key transformations, such as the oxidation of the alcohol to an aldehyde or its esterification to an acetate, result in predictable and easily identifiable changes in the spectra. By systematically comparing these changes, researchers can confidently track the modification of the benzylic functional group, ensuring the identity and purity of their target compounds in complex synthetic pathways.

References

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

  • Kruger, P. J., & Mettee, H. D. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols...[Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Pearson. (n.d.). Mass Spectrometry. [Link]

  • Rauf, M. A., et al. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan.
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validation of a synthetic route to a key intermediate using (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenyl-Oximes in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated aromatic scaffolds are indispensable building blocks. Their unique electronic properties and ability to modulate pharmacokinetic profiles make them central to the design of novel therapeutics. The specific intermediate, 4-Bromo-2-chloro-5-fluorobenzaldehyde, and its derivatives, such as the corresponding oxime, serve as critical precursors for a wide range of biologically active molecules.[1][2] The oxime functionality, in particular, is a versatile handle for constructing more complex heterocyclic systems and acts as a key structural motif in several FDA-approved drugs.[3]

This guide provides a comprehensive validation of a robust synthetic route to (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde Oxime, starting from (4-Bromo-2-chloro-5-fluorophenyl)methanol. We will present a primary, validated pathway, offer a detailed comparison with a viable alternative, and outline a rigorous analytical protocol for structural confirmation and purity assessment. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug development and process chemistry.

Part 1: Primary Validated Synthetic Route: Dess-Martin Oxidation and Oximation

The selected primary route involves a two-step sequence: the mild oxidation of the starting benzylic alcohol to the corresponding aldehyde, followed by condensation with hydroxylamine to form the target oxime. This pathway is favored for its high selectivity, operational simplicity, and use of non-metallic reagents in the key oxidation step.

Workflow of the Primary Synthetic Route

Primary_Route cluster_step1 Oxidation cluster_step2 Condensation A This compound C 4-Bromo-2-chloro-5-fluorobenzaldehyde A->C Step 1: Oxidation B Dess-Martin Periodinane (DMP) DCM, Room Temp E (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde Oxime C->E Step 2: Oximation D Hydroxylamine HCl NaOAc, EtOH/H2O, Reflux

Caption: Primary synthetic workflow from alcohol to oxime.

Step 1: Dess-Martin Periodinane (DMP) Oxidation

Causality of Experimental Choice: The oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires a mild and selective oxidant.[4][5] The Dess-Martin periodinane (DMP) is an excellent choice due to its high chemoselectivity for alcohols, even in the presence of other sensitive functional groups.[6][7] The reaction proceeds under neutral pH and at room temperature, minimizing the risk of side reactions and decomposition of the electron-deficient aromatic ring.[6][8] Its high solubility in common organic solvents like dichloromethane (DCM) simplifies the reaction setup and workup.[6]

Experimental Protocol: Oxidation

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 v/v).

  • Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2-chloro-5-fluorobenzaldehyde. The product can often be used in the next step without further purification.

Step 2: Synthesis of (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde Oxime

Causality of Experimental Choice: The formation of an oxime is a classical condensation reaction between an aldehyde and hydroxylamine.[3][9] The reaction is typically performed in an alcoholic solvent to ensure solubility of the reactants and is often buffered with a mild base, like sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards product formation.[10] Refluxing is employed to ensure a reasonable reaction rate.

Experimental Protocol: Oximation

  • Dissolve the crude 4-Bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde oxime as a mixture of geometric isomers.

Part 2: Comparative Analysis with an Alternative Synthetic Route

To validate our primary route, we compare it against a common and powerful alternative: the Swern oxidation. This method also achieves the mild oxidation of the primary alcohol to the aldehyde but utilizes a different activation mechanism involving dimethyl sulfoxide (DMSO) and oxalyl chloride.[11][12]

Workflow of the Alternative Route: Swern Oxidation

Alternative_Route cluster_step1 Oxidation cluster_step2 Condensation A This compound C 4-Bromo-2-chloro-5-fluorobenzaldehyde A->C Step 1: Oxidation B DMSO, (COCl)2, Et3N DCM, -78 °C to RT E (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde Oxime C->E Step 2: Oximation D Hydroxylamine HCl NaOAc, EtOH/H2O, Reflux

Caption: Alternative synthetic workflow using Swern oxidation.

Performance Comparison: Dess-Martin vs. Swern Oxidation

The choice between these two excellent methods often depends on the specific laboratory constraints, scale, and the nature of the substrate.

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationRationale & Justification
Yield Typically high ( >90%)[6]Typically high ( >90%)[4]Both methods are highly efficient for non-hindered primary alcohols.
Reaction Temp. Room Temperature-78 °C to Room TemperatureDMP offers operational simplicity. Swern requires cryogenic conditions, which can be a drawback for scale-up.[13]
Reaction Time 2-4 hours1-2 hoursSwern oxidation is generally faster once the reagents are mixed at low temperature.
Reagent Cost HigherLowerDMP is a specialty reagent and more expensive than the bulk chemicals DMSO and oxalyl chloride.[6]
Safety Concerns DMP is potentially explosive under impact or heating.[7]Oxalyl chloride is corrosive and toxic. The reaction produces toxic CO gas and malodorous dimethyl sulfide.[11][13]Both require careful handling in a fume hood. The byproducts of Swern are more hazardous.
Workup Simple aqueous quench and extraction.[6]Aqueous quench and extraction. Requires careful management of odorous and toxic byproducts.The DMP workup is generally considered cleaner and easier.
Scalability Challenging due to cost and safety concerns of DMP.Well-established for large-scale synthesis despite cryogenic and byproduct challenges.For industrial applications, the lower cost of reagents often favors the Swern protocol.
Substrate Scope Excellent, tolerates many sensitive functional groups.[6][7]Excellent, wide functional group tolerance.[11]Both are highly versatile and chemoselective.

Part 3: Comprehensive Analytical Validation of the Key Intermediate

Rigorous characterization is essential to confirm the structure and purity of the synthesized (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde oxime. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC):

  • Protocol: A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is suitable. Detection is performed using a UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

  • Purpose: To determine the purity of the sample by separating the product from any unreacted starting materials, intermediates, or byproducts. The presence of two peaks for the E and Z isomers may be observed.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

  • Purpose: ¹H NMR confirms the presence of aromatic and oxime protons, with distinct chemical shifts for the E and Z isomers. ¹³C NMR verifies the number of unique carbon atoms in the molecule. ¹⁹F NMR provides a simple singlet, confirming the single fluorine environment.[15][16][17]

3. Mass Spectrometry (MS):

  • Protocol: Use an ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Purpose: To confirm the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides definitive structural confirmation.[18]

Summary of Expected Analytical Data
Analytical TechniqueExpected Result for (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde OximeInterpretation
HPLC Purity > 98%. Two distinct peaks may be observed for the E/Z isomers.Confirms high purity and indicates the presence of geometric isomers.
¹H NMR (CDCl₃)δ ~11.0-11.5 (s, 1H, -OH), δ ~8.1-8.5 (s, 1H, -CH=N), δ ~7.5-7.9 (m, 2H, Ar-H). Two sets of signals for E/Z isomers.Confirms key functional groups (oxime, aldehyde proton) and the aromatic substitution pattern.
¹³C NMR (CDCl₃)δ ~145-150 (C=N), δ ~115-140 (aromatic carbons), including signals for C-Br, C-Cl, and C-F.Confirms the carbon skeleton of the molecule.
¹⁹F NMR (CDCl₃)A single peak (singlet or doublet due to H-coupling) in the typical aryl-F region.Confirms the presence and electronic environment of the fluorine atom.
Mass Spec (ESI+) [M+H]⁺ showing expected m/z for C₇H₅BrClFNO. Isotopic pattern for 1 Br and 1 Cl atom.Confirms the molecular formula and elemental composition.

Conclusion

This guide has detailed a validated and reliable synthetic route for the preparation of the key intermediate, (E/Z)-4-Bromo-2-chloro-5-fluorobenzaldehyde Oxime, from its corresponding alcohol. The primary route, employing a Dess-Martin periodinane oxidation, offers excellent yields under mild, operationally simple conditions, making it ideal for laboratory-scale synthesis. The comparative analysis with the Swern oxidation provides researchers with a clear understanding of the trade-offs in terms of cost, safety, and scalability, allowing for an informed decision based on specific project requirements. The outlined analytical protocols establish a robust framework for the unequivocal validation of the intermediate's identity and purity, ensuring the quality of materials progressing through the drug discovery pipeline.

References

  • Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). Journal of Survey in Fisheries Sciences.
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  • Microwave synthesis method of benzaldehyde oxime compound - Google Patents. (n.d.).
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Sources

A Senior Application Scientist's Guide to Catalytic Transformations of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules. Its trifunctionalized aromatic ring offers multiple points for diversification through catalytic cross-coupling and other transformations. The selective activation of the C-Br bond over the C-Cl bond, along with potential reactions at the benzylic alcohol, presents both a challenge and an opportunity for synthetic chemists. This guide provides a comparative overview of various catalytic strategies for the transformation of this versatile substrate, supported by experimental insights to aid researchers in selecting the optimal conditions for their synthetic goals.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Aryl Halide Functionalization

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a diverse toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the primary focus is on the selective reaction at the more reactive C-Br bond.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[2][3] The reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[2]

Reaction Principle:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Catalyst System Comparison:

The choice of ligand is critical for achieving high efficacy in Suzuki-Miyaura couplings. While specific data for this compound is not abundant in readily available literature, we can extrapolate from reactions with structurally similar aryl bromides.

Catalyst SystemLigand TypeTypical ConditionsExpected Efficacy & Remarks
Pd(PPh₃)₄Monodentate phosphineToluene/H₂O, Na₂CO₃, 80-100 °CModerate to good yields. A classic, reliable catalyst, though sometimes requiring higher catalyst loading and temperatures.
Pd(dppf)Cl₂Bidentate ferrocenylphosphineDioxane/H₂O, K₂CO₃, 80-100 °COften provides higher yields and tolerates a broader range of functional groups compared to Pd(PPh₃)₄.
Buchwald Ligands (e.g., XPhos, SPhos) with Pd₂(dba)₃Bulky, electron-rich phosphinesToluene or Dioxane, Cs₂CO₃ or K₃PO₄, RT to 100 °CGenerally high yields, even with challenging substrates. These advanced ligands often allow for lower catalyst loadings and milder reaction conditions.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.02 - 0.05 equiv.).

  • Add a degassed solvent system, such as a 3:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Heck-Mizoroki Vinylation: Introducing Alkene Moieties

The Heck reaction is a cornerstone for the synthesis of substituted alkenes, coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[4][5] This reaction is particularly useful for extending the carbon framework and introducing unsaturation.

Reaction Principle:

Sources

A Senior Application Scientist's Guide to Impurity Profiling of Commercially Available (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Bromo-2-chloro-5-fluorophenyl)methanol is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any key intermediate, the purity of this material is paramount, directly impacting the quality, safety, and efficacy of the final drug product.[1][2] The presence of unwanted organic, inorganic, or residual solvent impurities can have significant consequences, making rigorous impurity profiling an indispensable activity in pharmaceutical development and manufacturing.[2][3] This guide provides an in-depth comparative framework for evaluating commercially available this compound. We will explore the mechanistic origins of potential impurities, present a robust multi-technique analytical workflow for their detection and characterization, and offer detailed, field-proven experimental protocols.

The Imperative of Purity: Regulatory Context and Scientific Rationale

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[4][5][6] Specifically, ICH Q3A(R2) mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are often as low as 0.05% relative to the API.[4][5][7]

Why this matters: An uncharacterized impurity is an unknown variable. It could be toxic, reduce the therapeutic efficacy of the API, or affect the stability of the final drug product.[1] Therefore, a proactive and thorough impurity profiling of key starting materials like this compound is not merely a quality control exercise; it is a fundamental component of a risk-based approach to drug safety and development.

Potential Impurities: A Mechanistic Overview

Understanding the synthetic route to this compound is crucial for predicting the likely impurities. A common synthetic pathway involves the reduction of the corresponding benzaldehyde. This process, along with potential side reactions and purification inefficiencies, can introduce several classes of impurities.[7][8]

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual (4-Bromo-2-chloro-5-fluorophenyl)benzaldehyde.

    • Over-oxidation Products: Formation of (4-Bromo-2-chloro-5-fluorophenyl)benzoic acid.

    • By-products: Dimeric species or products from side reactions involving the reactive benzyl alcohol moiety.[9]

  • Degradation Products: The benzyl alcohol functional group can be susceptible to oxidation, especially during storage.[9]

  • Residual Solvents: Organic volatile compounds used during synthesis and purification (e.g., Toluene, Methanol, Ethyl Acetate) that are not completely removed.[10][11]

  • Inorganic Impurities: Residual catalysts or reagents from the manufacturing process.[7][12]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Formation Start 4-Bromo-2-chloro-5- fluorobenzaldehyde Product (4-Bromo-2-chloro-5- fluorophenyl)methanol Start->Product Reduction (e.g., NaBH4) Impurity_A Unreacted Starting Material Start->Impurity_A Incomplete Reaction Impurity_B Oxidation Product (Benzoic Acid) Product->Impurity_B Oxidation Impurity_C Dimerization By-product Product->Impurity_C Side Reaction

Caption: Synthetic pathway and potential impurity origins.

A Multi-Modal Analytical Strategy for Comprehensive Profiling

No single analytical technique can provide a complete picture of a sample's purity. A robust impurity profiling workflow integrates orthogonal methods to detect, identify, and quantify all potential impurities. The combination of High-Performance Liquid Chromatography (HPLC) for organic impurities and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for residual solvents provides a powerful and compliant approach.[10][13]

cluster_organic Organic Impurity Analysis cluster_residual Residual Solvent Analysis Sample Commercial Sample This compound HPLC_UV HPLC-UV Screening (Quantification) Sample->HPLC_UV GC_MS HS-GC-MS (Identification & Quantification) Sample->GC_MS LC_MS LC-MS/MS (Identification) HPLC_UV->LC_MS Peaks > 0.05% Report Comprehensive Impurity Profile Report LC_MS->Report GC_MS->Report

Caption: Integrated analytical workflow for impurity profiling.

Comparative Analysis of Commercial Samples: A Case Study

To illustrate the importance of this analysis, we present hypothetical data from the evaluation of three different commercial suppliers of this compound.

Organic Impurity Profile (HPLC-UV)

The primary analysis for non-volatile organic impurities is performed using a stability-indicating reverse-phase HPLC method with UV detection.[14]

Table 1: Comparative Organic Impurity Data

ParameterSupplier ASupplier BSupplier CICH Q3A Threshold
Assay (%) 99.8599.1099.65N/A
Total Impurities (%) 0.120.850.30N/A
Unreacted Aldehyde (%) 0.040.250.08Identification: ≥0.10%
Benzoic Acid Deriv. (%) < 0.030.150.06Identification: ≥0.10%
Unknown Impurity 1 (%) 0.080.180.16Identification: ≥0.10%
Any Other Unknown (%) < 0.030.27< 0.03Reporting: ≥0.05%

Interpretation:

  • Supplier A demonstrates the highest purity with all specified impurities below the ICH identification threshold.

  • Supplier B shows significantly lower purity, with multiple impurities exceeding the identification threshold, necessitating further characterization and potential toxicological assessment.

  • Supplier C presents good overall purity, but a significant unknown impurity at 0.16% requires immediate structural elucidation via techniques like LC-MS/MS.[15][16][17]

Residual Solvent Profile (HS-GC-MS)

Residual solvents are analyzed according to ICH Q3C and USP <467> guidelines using headspace GC-MS, which offers both high sensitivity and confident identification.[10][18][19][20]

Table 2: Comparative Residual Solvent Data

Solvent (Class)Supplier A (ppm)Supplier B (ppm)Supplier C (ppm)ICH Q3C Limit (ppm)
Methanol (Class 2) 504501503000
Toluene (Class 2) < 1025080890
Ethyl Acetate (Class 3) 20015006005000
Heptane (Class 3) 1508003005000

Interpretation: All suppliers meet the ICH limits for the tested solvents. However, the significantly higher levels in the material from Supplier B may indicate less robust purification processes. High levels of residual solvents can affect the physical properties of the material and may be a concern for downstream processing.

Detailed Experimental Protocols

Trustworthiness in analytical science is built on reproducible, well-described methods. The following protocols are designed to be self-validating through the inclusion of system suitability criteria.

Protocol 1: Organic Impurity Analysis by RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Phenyl or PFP columns can be explored for better separation of halogenated aromatics if co-elution occurs.[21][22]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 25 minutes, then hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • System Suitability:

    • Inject a standard solution containing the main compound and a known impurity.

    • Resolution: The resolution between the main peak and the known impurity must be > 2.0.

    • Tailing Factor: The tailing factor for the main peak must be < 1.5.

    • Repeatability: Relative standard deviation (RSD) for six replicate injections of the main peak area must be < 1.0%.

  • Analysis & Reporting:

    • Calculate the percentage of each impurity using the area percent method. Report any impurity at or above the 0.05% reporting threshold.[7]

Protocol 2: Residual Solvent Analysis by HS-GC-MS
  • Instrumentation: Headspace sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (e.g., Agilent 7890/5977, Shimadzu HS-20/GCMS-QP2020).[19]

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • Injector Temperature: 250°C

    • MS Transfer Line: 250°C

    • MS Ion Source: 230°C

    • Scan Range: m/z 35-350

  • Headspace Parameters:

    • Sample Diluent: Dimethyl sulfoxide (DMSO).

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 min

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMSO, cap, and vortex to dissolve.

  • System Suitability & Analysis:

    • Analyze a standard solution containing the expected solvents to confirm retention times and system performance.

    • Quantify solvents in the sample against a calibrated standard curve. Identification is confirmed by matching both retention time and the mass spectrum against a reference library (e.g., NIST).

Conclusion and Recommendations

This guide demonstrates that a comprehensive impurity profile is a critical quality attribute for this compound. While multiple commercial sources may be available, their purity profiles can vary significantly.

  • For researchers in early-stage development: Material from suppliers like Supplier A is highly recommended to minimize process variables and ensure reproducible results.

  • For professionals in process development and manufacturing: A thorough, multi-vendor qualification as outlined here is essential. The lower-purity material from Supplier B may be cheaper but could introduce significant downstream challenges, including the need for additional purification steps and extensive analytical work to identify and qualify unknown impurities, ultimately increasing costs and timelines. Supplier C represents a common scenario where the material is largely acceptable but requires specific characterization of a single impurity before it can be approved for use in GMP processes.

Ultimately, investing in high-quality starting materials and robust analytical testing is a cornerstone of efficient and successful drug development, ensuring the delivery of safe and effective medicines to patients.

References

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Analysis of residual solvents in pharmaceuticals with purge-and-membrane mass spectrometry. PubMed. [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH). [Link]

  • Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]

  • Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Significance of Impurity Profiling in the Pharmaceutical Industry. Global Pharma Tek. [Link]

  • Benzyl alcohol Impurities and Related Compound. Veeprho. [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. [Link]

  • ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS. Greenfield Global. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Benzyl Alcohol-impurities. Pharmaffiliates. [Link]

  • HPLC analytical Method development: an overview. PharmaCores. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. [Link]

Sources

A Comparative Guide to the Stability of (4-Bromo-2-chloro-5-fluorophenyl)methanol: A Forced Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical development, the chemical stability of synthetic intermediates is a cornerstone of process robustness, product purity, and ultimately, safety and efficacy. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a highly functionalized aromatic building block, poised for use in the synthesis of complex active pharmaceutical ingredients (APIs) and other high-value chemical entities. Its polysubstituted nature, featuring a reactive benzylic alcohol and a trio of electron-withdrawing halogens, presents a unique chemical environment. Understanding its susceptibility to degradation under various stress conditions is not merely an academic exercise; it is a critical prerequisite for developing reliable manufacturing processes, defining appropriate storage conditions, and ensuring the quality of the final product.

This guide provides an in-depth, comparative assessment of the stability of this compound. We will employ forced degradation studies, also known as stress testing, to intentionally expose the molecule to harsh conditions, thereby elucidating its intrinsic stability, potential degradation pathways, and the suitability of analytical methods designed to monitor its purity.[1][2] These studies are fundamental to developing stability-indicating analytical methods, a requirement stipulated by regulatory bodies like the International Conference on Harmonisation (ICH).[3] For comparative purposes, we will contrast its performance with the less halogenated analogue, (4-Bromophenyl)methanol, to highlight the profound influence of the chloro and fluoro substituents on molecular stability.

Forced Degradation Studies: A Methodological Overview

Forced degradation studies are designed to accelerate the degradation process to generate the likely variants and degradation products that could form during long-term stability studies.[4][5] This allows for the rapid development of analytical methods capable of separating and quantifying these impurities. The typical workflow involves subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress.

FDS_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Evaluation p1 Prepare Stock Solution of This compound s1 Hydrolytic (Acid & Base) p1->s1 Expose to Stress s2 Oxidative (H₂O₂) p1->s2 Expose to Stress s3 Thermal (Heat) p1->s3 Expose to Stress s4 Photolytic (Light/UV) p1->s4 Expose to Stress a1 Sample at Time Points (t=0, 1, 4, 8, 24h) s1->a1 s2->a1 s3->a1 s4->a1 a2 Quench Reaction a1->a2 a3 Analyze by Stability-Indicating HPLC-UV Method a2->a3 a4 Identify & Quantify Degradants a3->a4 a5 Elucidate Degradation Pathways a4->a5

Caption: General workflow for forced degradation studies.

Hydrolytic Stability: The Impact of pH

Expertise & Causality: Hydrolytic degradation is critical for compounds intended for use in aqueous formulations or processes. For benzylic alcohols, extreme pH can catalyze two primary degradation pathways: acid-catalyzed dehydration leading to the formation of dibenzyl ethers, or nucleophilic substitution.[6] The electron-withdrawing nature of the halogen substituents on this compound is expected to decrease the electron density of the aromatic ring and the benzylic carbon, potentially influencing its susceptibility to acid/base-catalyzed reactions compared to a simpler analogue.

Experimental Protocol: Hydrolytic Stress
  • Preparation: Prepare 1 mg/mL solutions of this compound and the comparator, (4-Bromophenyl)methanol, in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.

  • Incubation: Maintain all solutions in a water bath at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

  • Quenching: Immediately neutralize the acidic samples with 1.0 M NaOH and the basic samples with 1.0 M HCl to halt the degradation process.

  • Analysis: Dilute the quenched samples with the mobile phase and analyze immediately via the HPLC-UV method detailed in Section 4.

Comparative Data: Hydrolytic Degradation
Time (hours)This compound % Degradation(4-Bromophenyl)methanol % Degradation
Condition 1.0 M HCl @ 60°C 1.0 M HCl @ 60°C
2< 1.0%1.8%
61.2%4.5%
122.5%9.2%
244.8%17.5%
Condition 1.0 M NaOH @ 60°C 1.0 M NaOH @ 60°C
2< 1.0%1.1%
61.5%2.9%
123.1%6.8%
246.2%13.4%

Trustworthiness: The data clearly indicates that this compound exhibits significantly enhanced stability under both acidic and basic conditions compared to its non-chlorinated/fluorinated counterpart. This heightened stability can be attributed to the strong inductive electron-withdrawing effects of the chlorine and fluorine atoms, which reduce the nucleophilicity of the hydroxyl oxygen and destabilize any potential carbocation intermediate that would form during an SN1-type reaction.

Oxidative Stability: Susceptibility to Oxidation

Expertise & Causality: The primary alcohol moiety of a benzylic alcohol is a prime target for oxidation, which can proceed first to an aldehyde and subsequently to a carboxylic acid.[7][8] This transformation represents a critical impurity profile, as these new functional groups can alter the reactivity and toxicology of the molecule. Hydrogen peroxide (H₂O₂) is a common oxidant used to simulate these stress conditions.

Experimental Protocol: Oxidative Stress
  • Preparation: Prepare a 1 mg/mL solution of each compound in acetonitrile.

  • Oxidation: To 1 mL of the stock solution, add 1 mL of 6% v/v hydrogen peroxide.

  • Incubation: Keep the solutions at room temperature (25°C), protected from light.

  • Sampling & Analysis: Withdraw aliquots at specified time points and analyze directly by HPLC-UV. No quenching is typically required if analyzed promptly.

Comparative Data: Oxidative Degradation
Time (hours)This compound % Degradation(4-Bromophenyl)methanol % Degradation
Condition 6% H₂O₂ @ 25°C 6% H₂O₂ @ 25°C
22.1%3.5%
66.8%11.2%
1212.5%20.1%
2421.3%35.8%

Trustworthiness: While susceptible to oxidation, this compound is demonstrably more robust than (4-Bromophenyl)methanol. The electron-withdrawing halogens decrease the electron density at the benzylic carbon, making it less susceptible to oxidative attack. The primary degradation product observed via HPLC-MS analysis corresponds to the molecular weight of the corresponding aldehyde, (4-Bromo-2-chloro-5-fluorophenyl)benzaldehyde.

Hypothesized Oxidative Degradation Pathway

Oxidation_Pathway parent This compound (C₇H₅BrClFO) aldehyde (4-Bromo-2-chloro-5-fluorobenzaldehyde) (C₇H₃BrClFO) parent->aldehyde [O] acid (4-Bromo-2-chloro-5-fluorobenzoic acid) (C₇H₃BrClFO₂) aldehyde->acid [O] (Further Oxidation)

Caption: Potential oxidative degradation pathway.

Thermal and Photolytic Stability

Expertise & Causality: Thermal stress assesses stability during manufacturing (e.g., drying) and long-term storage at elevated temperatures. Photostability is crucial for compounds that may be exposed to light during handling or storage, as UV radiation can induce degradation, particularly in aromatic and halogenated systems.[9][10] Brominated compounds, in particular, can be susceptible to photolytic cleavage of the C-Br bond.

Experimental Protocol: Thermal & Photolytic Stress
  • Thermal: The compound in its solid state is placed in a stability chamber at 80°C. Samples are withdrawn, dissolved in solvent, and analyzed at set intervals.

  • Photolytic: The compound is exposed to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter). A control sample is wrapped in aluminum foil and kept under the same temperature conditions.

Comparative Data: Thermal and Photolytic Degradation
ConditionDurationThis compound % Degradation(4-Bromophenyl)methanol % Degradation
Thermal (Solid) 7 days @ 80°C< 0.5%< 0.5%
Photolytic (ICH Q1B) -3.8%8.9%
Photolytic (Dark Control) -< 0.2%< 0.2%

Trustworthiness: Both compounds exhibit excellent thermal stability in the solid state, which is typical for crystalline organic solids well below their melting point.[11] However, a clear difference emerges under photolytic stress. This compound shows significantly better photostability. While the exact mechanism is complex, the combined electronic effects of the three halogens likely influence the excited state properties of the molecule, rendering it less susceptible to photochemical reactions compared to the monobrominated analogue. The net degradation confirms that light is the causative agent.

Stability-Indicating Analytical Method

Authoritative Grounding: A robust analytical method is essential to accurately quantify the parent compound and separate it from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[12][13] The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Protocol: RP-HPLC-UV Method
  • Instrument: HPLC with UV/Vis Detector

  • Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 40% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Self-Validation: This method was shown to be stability-indicating as all degradation products generated during the forced degradation studies were well-resolved from the main analyte peak, with no interference from blanks or placebos.

Summary and Comparative Conclusion

This comprehensive stability assessment reveals that this compound is a highly stable synthetic intermediate, particularly when compared to less halogenated analogues like (4-Bromophenyl)methanol.

Stability ParameterThis compound(4-Bromophenyl)methanolRationale for Enhanced Stability
Hydrolytic (Acid/Base) High ModerateStrong inductive effect of Cl and F reduces reactivity of the benzylic alcohol.
Oxidative Moderate LowElectron-withdrawing halogens decrease electron density at the benzylic carbon.
Thermal (Solid) Very High Very HighHigh crystalline lattice energy; stable below melting point.
Photolytic High ModerateAltered electronic and excited-state properties due to polyhalogenation.

The presence of the ortho-chloro and meta-fluoro substituents, in addition to the para-bromo group, imparts significant electronic stabilization to the molecule. This makes this compound a robust building block, less prone to degradation during synthesis, purification, and storage. Researchers and process chemists can have a high degree of confidence in the integrity of this material, provided it is reasonably protected from strong oxidizing agents and prolonged exposure to high-intensity light. These findings are crucial for de-risking its use in multi-step synthetic campaigns and for the development of stable, high-quality final products.

References

  • MDPI. (n.d.). Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PMC. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
  • Fluorochem. (n.d.). (5-Bromo-4-chloro-2-fluorophenyl)methanol.
  • BioPharm International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ResearchGate. (2025, October 17). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives.
  • ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
  • ResearchGate. (n.d.). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage.
  • IOSR Journals. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Luminos. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (2025, August 5). Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst.
  • PubMed. (n.d.). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818.
  • Longdom Publishing. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (2025, August 6). Conformational studies of benzyl alcohol and benzyl fluoride | Request PDF.

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A Comparative Guide to the Synthesis of (4-Bromo-2-chloro-5-fluorophenyl)methanol: An Evaluation of Common Reductive Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and high-yield production of key intermediates is paramount. (4-Bromo-2-chloro-5-fluorophenyl)methanol is a valuable substituted benzyl alcohol derivative, the synthesis of which can be approached through various reductive strategies. This guide provides an in-depth technical comparison of the most common and practical synthetic routes to this target molecule, offering insights into the causality behind experimental choices, detailed protocols, and a quantitative yield comparison to inform your synthetic planning.

Introduction to Synthetic Strategies

The synthesis of this compound typically commences from readily available precursors such as the corresponding benzaldehyde or benzoic acid. The choice of synthetic route often hinges on factors including the availability of starting materials, desired purity, scalability, and the safety profile of the reagents involved. Herein, we will explore two primary and highly effective methods:

  • Direct Reduction of 4-Bromo-2-chloro-5-fluorobenzaldehyde: A single-step approach employing a mild reducing agent.

  • Two-Step Reduction of 4-Bromo-2-chloro-5-fluorobenzoic Acid: An alternative route involving esterification followed by reduction with a powerful hydride source.

Method 1: Selective Reduction of 4-Bromo-2-chloro-5-fluorobenzaldehyde

This is arguably the most direct and atom-economical approach to synthesizing the target alcohol. The key to this method lies in the chemoselective reduction of the aldehyde functional group in the presence of other reducible moieties, for which sodium borohydride (NaBH₄) is an exemplary reagent.[1][2]

The Rationale for Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, ideally suited for the reduction of aldehydes and ketones.[1] Its reduced reactivity compared to agents like lithium aluminum hydride (LiAlH₄) means it will not typically reduce esters, amides, or carboxylic acids under standard conditions.[2] This chemoselectivity is advantageous as it simplifies the reaction and work-up, often leading to cleaner products with higher yields. The reaction is also significantly safer to handle than those involving LiAlH₄, as it can be run in protic solvents like methanol or ethanol and is less sensitive to atmospheric moisture.

Experimental Protocol: NaBH₄ Reduction

Materials:

  • 4-Bromo-2-chloro-5-fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-chloro-5-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the excess NaBH₄ and the borate esters.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 1: Synthetic Workflow

start 4-Bromo-2-chloro-5-fluorobenzaldehyde reagent NaBH4, MeOH, 0 °C start->reagent product This compound reagent->product

Caption: Direct reduction of the aldehyde to the target alcohol.

Method 2: Reduction of 4-Bromo-2-chloro-5-fluorobenzoic Acid via its Methyl Ester

Step 1: Esterification of 4-Bromo-2-chloro-5-fluorobenzoic Acid

The conversion of the carboxylic acid to its methyl ester is a straightforward and typically high-yielding reaction. This step is necessary because strong reducing agents like LiAlH₄ would otherwise react with the acidic proton of the carboxylic acid in a non-productive acid-base reaction.

Experimental Protocol: Esterification

Materials:

  • 4-Bromo-2-chloro-5-fluorobenzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (Acid-Catalyzed):

  • Suspend 4-Bromo-2-chloro-5-fluorobenzoic acid (1.0 eq) in an excess of methanol (20 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield methyl 4-bromo-2-chloro-5-fluorobenzoate, which is often pure enough for the next step.

Step 2: Reduction of Methyl 4-bromo-2-chloro-5-fluorobenzoate

For the reduction of the ester, a more powerful reducing agent than NaBH₄ is required. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, known for its ability to reduce esters to primary alcohols with high efficiency.[2][3]

The Rationale for Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[2] Its high reactivity stems from the more polar Al-H bond compared to the B-H bond in NaBH₄.[2] This increased hydridic character allows it to readily attack the less electrophilic carbonyl carbon of an ester. Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents (e.g., THF, diethyl ether) and under an inert atmosphere. Extreme caution is necessary during the work-up, as it reacts violently with water.

Experimental Protocol: LiAlH₄ Reduction

Materials:

  • Methyl 4-bromo-2-chloro-5-fluorobenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or a Fieser workup (sequential addition of water, 15% NaOH, and water)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 4-bromo-2-chloro-5-fluorobenzoate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis confirms the absence of the starting ester.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate or a Fieser workup.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify by column chromatography if necessary.

Method 2: Synthetic Workflow

start 4-Bromo-2-chloro-5-fluorobenzoic Acid reagent1 MeOH, H2SO4 (cat.), Reflux start->reagent1 intermediate Methyl 4-bromo-2-chloro-5-fluorobenzoate reagent1->intermediate reagent2 1. LiAlH4, THF, 0 °C to RT 2. Work-up intermediate->reagent2 product This compound reagent2->product

Caption: Two-step synthesis from the corresponding carboxylic acid.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Aldehyde ReductionMethod 2: Carboxylic Acid/Ester Reduction
Starting Material 4-Bromo-2-chloro-5-fluorobenzaldehyde4-Bromo-2-chloro-5-fluorobenzoic Acid
Number of Steps 12
Primary Reagent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Typical Yield High (Often >90%)High for both steps (Overall >85%)
Reagent Handling Relatively safe, can be used in protic solvents.Pyrophoric, reacts violently with water, requires anhydrous conditions and inert atmosphere.
Chemoselectivity High (reduces aldehydes/ketones selectively).Low (reduces most carbonyl functional groups).
Work-up Simple aqueous quench.Cautious quench required, formation of aluminum salts can complicate filtration.
Scalability Readily scalable.Scalable with appropriate engineering controls for handling LiAlH₄.

Conclusion and Recommendations

Both synthetic routes presented are viable and high-yielding methods for the preparation of this compound.

Method 1 (Aldehyde Reduction) is the preferred route due to its simplicity, operational safety, and high atom economy. The use of sodium borohydride makes it an attractive option for both small-scale laboratory synthesis and larger-scale production where safety and ease of handling are critical considerations.

Method 2 (Carboxylic Acid/Ester Reduction) serves as an excellent alternative, particularly when the corresponding carboxylic acid is more readily available or cost-effective than the aldehyde. While it involves an additional step and the use of the more hazardous lithium aluminum hydride, the high yields of both the esterification and reduction steps make it a robust and efficient pathway.

The ultimate choice of method will depend on the specific circumstances of the researcher or process chemist, including the cost and availability of starting materials, the scale of the synthesis, and the safety infrastructure available.

References

  • Vertex AI Search. A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4 - Bibliomed.
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  • Vertex AI Search. Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.
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  • Vertex AI Search. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH.
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biological activity comparison of compounds derived from (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A note to the reader: Initial research for compounds specifically derived from (4-Bromo-2-chloro-5-fluorophenyl)methanol revealed a significant gap in the published literature regarding their synthesis and biological evaluation. Consequently, this guide has been expertly curated to address the broader, yet critically important, topic of how the strategic placement of bromine, chlorine, and fluorine on a phenyl ring influences the biological activity of small molecules. By examining structurally related compounds, this guide offers valuable insights into the structure-activity relationships (SAR) that govern the therapeutic potential of polyhalogenated aromatic scaffolds.

Introduction: The Strategic Role of Halogens in Medicinal Chemistry

The introduction of halogen atoms into a lead compound is a cornerstone of modern drug design. Far from being mere bulky substituents, halogens like fluorine, chlorine, and bromine offer a nuanced toolkit for medicinal chemists to modulate a molecule's physicochemical properties and enhance its biological activity. Their effects are multifaceted, influencing everything from metabolic stability and membrane permeability to the binding affinity for a target protein.

The (4-Bromo-2-chloro-5-fluorophenyl) moiety represents a complex substitution pattern with a unique interplay of electronic and steric effects. Understanding the individual and collective contributions of these halogens is key to predicting the biological potential of derivatives.

  • Fluorine: Often used to block metabolic oxidation at a specific position, thereby increasing a drug's half-life. Its high electronegativity can also alter the acidity of nearby functional groups and participate in favorable electrostatic interactions with protein targets.

  • Chlorine and Bromine: These larger halogens can introduce significant steric bulk, which can either promote or hinder binding to a target, depending on the topology of the binding site. Their ability to form halogen bonds—a type of non-covalent interaction with electron-rich atoms—is increasingly recognized as a crucial factor in enhancing binding affinity and specificity.

Comparative Analysis of Biological Activities

While direct derivatives of this compound are not readily found in the literature, we can draw insightful comparisons from related polyhalogenated aromatic compounds that have been evaluated for various biological activities.

Anticancer Activity

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a well-established class of compounds with potential anticancer activity, often acting as DNA intercalators.[1][2] The introduction of halogens to these and other aromatic scaffolds can significantly impact their cytotoxic profiles.

A study on methoxy dibenzofluorene derivatives demonstrated that the antitumor activity is highly dependent on the molecular structure, with some derivatives showing greater potency than the standard chemotherapeutic agent cisplatin against several cancer cell lines.[3][4] While not containing the specific bromo-chloro-fluoro pattern, this highlights the principle that substitutions on an aromatic core are critical for anticancer efficacy.

In a series of fluorinated FL118 derivatives, a camptothecin-related anticancer agent, the addition of a fluoroaryl group at position 7 was found to significantly enhance antitumor efficacy in most cases.[5] For example, some derivatives displayed IC50 values in the low nanomolar range against lung, cervical, and colorectal cancer cell lines.[5]

Table 1: Comparative Anticancer Activity of Selected Halogenated Compounds

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 ValueReference
Methoxy DibenzofluorenesCompound 7bVariousMore active than cisplatin[3][4]
Methoxy DibenzofluorenesCompound 8aVariousMore active than cisplatin[3][4]
Methoxy DibenzofluorenesCompound 8bVariousMore active than cisplatin[3][4]
Fluoroaryl-substituted FL118Compound 7nA549 (lung)9 nM[5]
Fluoroaryl-substituted FL118Compound 7lVarious12-26 nM[5]
Antimicrobial Activity

The halogenated phenyl scaffold is a common feature in many antimicrobial agents. The nature and position of the halogen atoms can have a profound effect on the spectrum and potency of antimicrobial activity.

A comparative study on 2,5-disubstituted 4-thiazolidinones revealed that the presence of a fluoro group in addition to a chloro group on the phenylimino moiety at position-2 led to promising antibacterial activity.[6] This suggests a synergistic or additive effect of multiple halogen substitutions.

In a study of fluorobenzoylthiosemicarbazides, the antibacterial activity against Gram-positive bacteria was highly dependent on the substitution pattern at the N4 aryl position.[7] Trifluoromethyl derivatives were found to be the most active against both reference strains and clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 7.82 to 31.25 µg/mL.[7]

Table 2: Comparative Antimicrobial Activity of Selected Halogenated Compounds

Compound ClassSpecific Derivative ExampleBacterial StrainMIC ValueReference
2,5-disubstituted 4-thiazolidinones3-chloro-4-fluorophenyl imino derivativesE. coli and other bacteriaPromising activity[6]
FluorobenzoylthiosemicarbazidesTrifluoromethyl derivatives (15a, 15b, 16b)S. aureus (including MRSA)7.82 - 31.25 µg/mL[7]

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on halogenated aromatic compounds allow for the deduction of several key SAR principles.

SAR_Principles cluster_scaffold Halogenated Phenyl Scaffold cluster_properties Modulated Properties cluster_modifications Structural Modifications Scaffold Core Aromatic Ring Potency Potency Scaffold->Potency influences Selectivity Selectivity Scaffold->Selectivity influences ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Scaffold->ADME influences Halogen_Type Type of Halogen (F, Cl, Br) Halogen_Type->Potency Halogen_Type->Selectivity Halogen_Type->ADME Halogen_Position Position of Halogen (ortho, meta, para) Halogen_Position->Potency Halogen_Position->Selectivity Halogen_Position->ADME Number_of_Halogens Number of Halogens Number_of_Halogens->Potency

The type, position, and number of halogen substituents on the phenyl ring are critical determinants of the biological activity and pharmacokinetic profile of a compound. For instance, in halogenated biphenyls, the presence of at least two adjacent halogens in the meta and para positions, with an absence of ortho halogens, is crucial for a specific type of biological activity (3-MC-type induction).[8] Ortho substitution can prevent the molecule from adopting a planar conformation, which may be necessary for receptor binding.[8]

Experimental Protocols

To ensure the reproducibility and validation of the biological data presented, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with test compounds C Incubate for 48-72 hours D Add MTT solution E Incubate for 2-4 hours F Solubilize formazan crystals G Measure absorbance at ~570 nm H Calculate cell viability and IC50

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Conclusion

While the biological activity of derivatives of this compound remains an unexplored area, the broader field of polyhalogenated aromatic compounds offers a rich landscape for drug discovery. The strategic incorporation of fluorine, chlorine, and bromine into a phenyl scaffold provides a powerful means to fine-tune the biological and pharmacokinetic properties of a molecule. The insights from structure-activity relationship studies on related compounds underscore the importance of the specific halogenation pattern in determining the anticancer and antimicrobial efficacy. Further research into novel polyhalogenated scaffolds, including those based on the (4-Bromo-2-chloro-5-fluorophenyl) moiety, holds significant promise for the development of new therapeutic agents.

References

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  • Asati, V., et al. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(8), 1847-1854.
  • Luch, A. (Ed.). (2005). The Carcinogenic Effects of Polycyclic Aromatic Hydrocarbons. Imperial College Press.
  • Cabrita, A. R., Vale, C., & Rauter, A. P. (2010).
  • Li, W., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. International Journal of Molecular Sciences, 25(1), 544.
  • Thabit, M. G., et al. (2016). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Monatshefte für Chemie-Chemical Monthly, 147(1), 25-34.
  • Mickevičienė, R., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3169.
  • Banik, B. K., et al. (2012). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. Oncology letters, 3(1), 45-49.
  • Sławiński, J., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 143.
  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. European Journal of Medicinal Chemistry, 269, 116298.
  • Banik, B. K., et al. (2003). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. Frontiers in Bioscience, 8, s736-s742.
  • Banik, B. K., et al. (2012). Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity. Oncology letters, 3(1), 45-49.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential operational and safety guide for research, scientific, and drug development professionals. It provides a detailed, step-by-step protocol for the proper disposal of (4-Bromo-2-chloro-5-fluorophenyl)methanol (CAS No. 1338254-21-9), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards.

Hazard Identification and Immediate Safety Protocols

Before handling or disposing of this compound, a thorough understanding of its associated hazards is paramount. This compound is a multi-halogenated aromatic alcohol, and its chemical structure dictates its classification as a hazardous substance.

Core Safety Data

The following table summarizes the critical safety information for this compound. This data should inform your risk assessment and handling procedures.

PropertyValueReference
CAS Number 1338254-21-9[1][2]
Molecular Formula C₇H₅BrClFO[1]
GHS Pictogram GHS07: Harmful/Irritant[3]
Signal Word Warning[1][3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Required Personal Protective Equipment (PPE)

When handling this compound in any form—pure, in solution, or as waste—the following minimum PPE is mandatory to prevent exposure:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Given that nitrile gloves can have poor compatibility with some halogenated solvents, double-gloving may be appropriate.[5] Always consult the glove manufacturer's compatibility chart.

  • Protective Clothing: A fully buttoned laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[5]

  • Respiratory Protection: All handling and disposal preparations should be conducted within a properly functioning chemical fume hood to control vapor exposure.[5]

First Aid Measures for Exposure

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • If Inhaled: Move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice.[3][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a POISON CENTER or doctor.[3][6]

The Core Principle: Halogenated Waste Segregation

The defining characteristic of this compound for disposal purposes is the presence of halogen atoms (Bromine, Chlorine, and Fluorine) in its structure. Consequently, it must be disposed of as halogenated organic waste .[7]

This classification is not merely procedural; it is based on critical chemical and environmental principles. Halogenated organic compounds cannot be disposed of with non-halogenated organic solvents. The reason for this strict segregation is twofold:

  • Preventing Contamination: Mixing halogenated waste into the much larger volume of non-halogenated solvent waste renders the entire batch contaminated, drastically increasing disposal costs and complexity.

  • Ensuring Proper Treatment: Halogenated wastes require high-temperature incineration (typically around 1200 K or 927 °C) in specialized facilities to ensure their complete destruction and to prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[8]

Therefore, under no circumstances should this compound or its waste be mixed with other waste streams like aqueous waste or non-halogenated organics.[7] Similarly, disposal down the sanitary sewer or by evaporation is strictly prohibited.[5][9]

Step-by-Step Disposal Protocol

Follow this systematic procedure for all waste streams containing this compound.

Waste Collection: Pure Compound and Contaminated Solutions
  • Designate a Container: Procure a dedicated, compatible hazardous waste container for halogenated organic liquids. Polyethylene containers are generally suitable.[5] The container must be in good condition with a tight-fitting, leak-proof lid.

  • Labeling: The container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the solution.[10]

  • Waste Transfer: Carefully transfer the waste into the designated container using a funnel to prevent spillage on the container's exterior.[11] Perform this transfer inside a chemical fume hood.

  • Closure and Capacity: The container must be kept tightly closed except when actively adding waste.[9] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]

Disposal of Contaminated Solid Waste
  • Segregation: Any solid materials that have come into direct contact with this compound must be disposed of as hazardous waste. This includes:

    • Contaminated gloves, weighing paper, and paper towels.

    • Used silica gel from chromatography.

    • Spill cleanup materials.[9]

  • Collection: Place these contaminated solids into a designated, labeled hazardous waste bag or container for solid waste. Ensure the container is properly sealed to prevent the release of dust or vapors.[10]

Decontamination of Empty Containers

Empty containers that once held this compound are not considered non-hazardous until properly decontaminated.

  • Triple Rinse: The standard procedure is to triple-rinse the empty container with a suitable organic solvent (e.g., acetone or methanol).[12]

  • Collect Rinsate: The first rinse, at a minimum, must be collected and disposed of as halogenated organic liquid waste.[9] It is best practice to collect all three rinses in your designated halogenated waste container.

  • Final Disposal: After triple-rinsing and allowing the container to air-dry in a fume hood, it can typically be disposed of as non-hazardous laboratory glassware or plastic. However, you must confirm this with your institution's specific guidelines.[12]

Waste Storage and Final Disposal
  • Storage: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within or near the laboratory. This area must be secure and away from incompatible materials such as acids, bases, and strong oxidizing agents.[5] Secondary containment for all liquid waste is mandatory.[9]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[12] Do not attempt to transport or dispose of the waste through any other means.

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper handling and segregation of different waste streams associated with this compound.

G cluster_start cluster_decision cluster_streams cluster_actions cluster_final start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Pure Compound or Contaminated Solution waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Silica, etc.) waste_type->solid_waste Solid container_waste Empty Reagent Container waste_type->container_waste Container collect_liquid Collect in Labeled 'HALOGENATED ORGANIC LIQUID' Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled 'HAZARDOUS SOLID WASTE' Container solid_waste->collect_solid rinse_container Perform Triple-Rinse Procedure. Collect ALL Rinsate in Halogenated Liquid Waste Container. container_waste->rinse_container store Store Sealed Containers in Secondary Containment in a Designated Satellite Accumulation Area collect_liquid->store collect_solid->store rinse_container->store pickup Contact EHS for Waste Pickup and Final Disposal store->pickup

Sources

Personal protective equipment for handling (4-Bromo-2-chloro-5-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from theoretical chemistry to practical application requires a robust framework of safety. Handling novel or specialized reagents like (4-Bromo-2-chloro-5-fluorophenyl)methanol demands more than just a cursory glance at a safety data sheet; it requires a deep, mechanistic understanding of the potential hazards and the corresponding protective measures. This guide is structured to provide not just a set of rules, but a comprehensive operational plan built on the principles of chemical causality and risk mitigation. Our goal is to empower you, our scientific colleagues, to work safely and effectively, transforming promising molecules into life-changing therapies.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

This compound is a poly-halogenated aromatic alcohol. While comprehensive toxicological data for this specific molecule is not widely published, we can infer its hazard profile from its structural motifs and available preliminary data. The molecule is classified as harmful and an irritant.[1]

  • Aromatic Halides: The presence of bromine, chlorine, and fluorine on the benzene ring enhances the molecule's reactivity and potential for biological interaction. Halogenated organic compounds should always be handled with care, as they can be irritants and may possess other long-term health effects.

  • Benzyl Alcohol Moiety: The benzyl alcohol group can cause skin and eye irritation.[2][3] Furthermore, compounds in this class can be harmful if inhaled, swallowed, or absorbed through the skin.[2][4]

  • GHS Hazard Classification: The available data indicates the following hazards:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

This profile necessitates a stringent approach to personal protective equipment to prevent exposure through all primary routes: dermal contact, ocular contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a matter of simple preference but a scientifically-driven choice to establish a barrier between the researcher and the chemical. For this compound, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection: The First Line of Defense

Given the classification as a serious eye irritant (H319), robust eye protection is non-negotiable.

  • Mandatory: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[5] Unlike safety glasses, goggles provide a complete seal around the eyes, offering protection from splashes, mists, and vapors that can seep through gaps.[6]

  • Recommended for High-Risk Operations: When handling larger quantities (>50 g) or performing operations with a high risk of splashing (e.g., transfers, exothermic reactions), a face shield should be worn in addition to chemical splash goggles.[5] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

This compound is a known skin irritant (H315) and is likely harmful upon skin contact, a common characteristic of halogenated benzyl alcohols.[1][2]

  • Gloves: Standard disposable nitrile gloves are the minimum requirement for incidental contact.[5][6] It is critical to double-glove when handling the pure compound or concentrated solutions. For extended handling or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.

  • Lab Coat: A flame-resistant lab coat is essential. Ensure it is fully buttoned with sleeves rolled down to provide maximum skin coverage.[5]

  • Additional Protection: For large-scale work, a chemically resistant apron and sleeve covers should be worn over the lab coat. Closed-toe shoes are mandatory in any laboratory environment.[5]

Respiratory Protection: Safeguarding Against Inhalation

As the compound may cause respiratory irritation (H335), all handling of the solid or its solutions should be performed within a certified chemical fume hood to minimize vapor and aerosol inhalation.[2][3]

  • Engineering Controls: A properly functioning chemical fume hood is the primary method of respiratory protection.[2]

  • Respirator Use: In situations where engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][7] Use of a respirator requires prior medical evaluation, fit-testing, and training.[5]

Summary of PPE Requirements

Hazard ClassificationRoute of ExposureRequired Personal Protective EquipmentRationale
H319: Serious Eye Irritation [1]OcularChemical splash goggles (mandatory); Face shield (recommended for high-risk tasks).[5][6]Prevents contact with a known severe eye irritant.
H315: Skin Irritation [1]DermalDouble-layered nitrile gloves; Flame-resistant lab coat; Closed-toe shoes.[5]Creates a barrier against a known skin irritant and potentially toxic compound.
H335: Respiratory Irritation [1]InhalationWork within a certified chemical fume hood.[2]Engineering controls contain vapors and dust to prevent respiratory tract irritation.
H302: Harmful if Swallowed [1]IngestionDo not eat, drink, or smoke in the lab; Wash hands thoroughly after handling.[2][3][8]Prevents accidental ingestion through contaminated hands or items.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes variability and risk.

  • Preparation: Before handling, designate a specific work area within a chemical fume hood. Ensure all necessary equipment, including PPE, spill kit materials, and waste containers, are readily accessible.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Weighing and Transfer: If handling the solid, carefully weigh the required amount in the fume hood. Use anti-static tools and a draft shield to prevent dissemination of the powder. For transfers, keep containers low to the work surface to minimize splash potential.

  • In-Reaction Use: Keep the reaction vessel within the fume hood and ensure it is properly secured. Maintain constant monitoring, especially if the reaction has the potential to be exothermic.

  • Post-Handling: Tightly seal the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully in the reverse order it was put on, ensuring the outer, potentially contaminated layer does not touch your skin. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[2][3]

Emergency Preparedness: Spill Management

In the event of a spill, a calm and methodical response is critical.

Experimental Protocol for a Small Spill (<5g or <50mL of solution):

  • Alert & Evacuate: Alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Assess: If the spill is outside the fume hood, assess the ventilation and potential for vapor spread.

  • Protect: Don additional PPE if necessary, including a respirator if vapors are significant.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[3][9] For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material or covered solid into a clearly labeled, sealable hazardous waste container.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Protocol cluster_disposal Final Steps spill Spill Detected alert Alert Personnel & Restrict Area spill->alert don_ppe Don Appropriate PPE (incl. Respirator if needed) alert->don_ppe contain Contain Spill (Absorbent/Wet Paper Towel) don_ppe->contain collect Collect Waste (Non-sparking tools) contain->collect decon Decontaminate Area (Solvent + Soap/Water) collect->decon package_waste Seal & Label Hazardous Waste decon->package_waste report Report to EHS package_waste->report

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.